molecular formula C13H15NO5 B598254 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid CAS No. 135782-21-7

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

Cat. No.: B598254
CAS No.: 135782-21-7
M. Wt: 265.265
InChI Key: AVQCLRKABAZVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenylmethoxycarbonylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQCLRKABAZVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259610
Record name 4-(Phenylmethyl) 2,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135782-21-7
Record name 4-(Phenylmethyl) 2,4-morpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135782-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethyl) 2,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and organic synthesis. The document delves into its chemical and physical properties, provides detailed protocols for its synthesis and purification, and explores its reactivity and applications, particularly in the development of kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, actionable methodologies.

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound, often abbreviated as Cbz-morpholine-2-carboxylic acid, is a heterocyclic compound that has garnered considerable attention as a versatile scaffold in the synthesis of complex organic molecules.[1] Its rigid morpholine core, combined with the stereocenter at the 2-position, makes it an attractive building block for introducing conformational constraint and chirality into drug candidates. The presence of a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a carboxylic acid functionality provides orthogonal handles for a wide range of chemical transformations.

The morpholine moiety is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates. Its incorporation can enhance pharmacokinetic properties such as aqueous solubility and metabolic stability. Consequently, Cbz-morpholine-2-carboxylic acid serves as a critical starting material for the synthesis of various biologically active compounds, most notably in the realm of kinase inhibitors.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO₅[1][3]
Molecular Weight 265.26 g/mol [1][3]
Appearance White to off-white solid
Melting Point Not consistently reported in literature. The analogous (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid has a melting point of 147-150°C.[4]
Solubility Soluble in methanol, DMSO.[4] General solubility in other organic solvents like dichloromethane (DCM), ethyl acetate, and acetone is expected due to its structure.
Optical Rotation Specific rotation values are dependent on the enantiomer and experimental conditions (concentration, solvent, wavelength, and temperature) but are not consistently reported in publicly available literature.[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons (typically in the range of 3.5–4.5 ppm), the benzylic protons of the Cbz group (a singlet around 5.1-5.2 ppm), and the aromatic protons of the phenyl ring (a multiplet between 7.2–7.4 ppm). The proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.[1][6]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carbamate and the carboxylic acid (in the range of 155-175 ppm), the aromatic carbons of the phenyl ring (around 127-136 ppm), the benzylic carbon (approximately 67 ppm), and the carbons of the morpholine ring (typically between 40-70 ppm).[1][6]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A sharp C=O stretch from the carbamate group around 1700–1750 cm⁻¹.[1]

  • Another C=O stretch from the carboxylic acid, often overlapping with the carbamate carbonyl, also around 1700–1750 cm⁻¹.[1]

  • C-O stretching vibrations from the morpholine ether linkage and the carbamate.

  • Aromatic C-H and C=C stretching and bending vibrations from the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 266.27. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 264.25.[1]

  • Fragmentation Pattern: Common fragmentation pathways in electron ionization (EI) or collision-induced dissociation (CID) include the loss of the benzyl group (C₇H₇, 91 Da), loss of CO₂ (44 Da) from the carboxylic acid, and cleavage of the morpholine ring.[7][8][9]

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the protection of the secondary amine of morpholine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group.[1]

Synthetic Protocol: N-Cbz Protection of Morpholine-2-carboxylic Acid

This protocol describes the synthesis of this compound from morpholine-2-carboxylic acid and benzyl chloroformate.

Diagram of Synthetic Workflow

G cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Morpholine-2-carboxylic acid Morpholine-2-carboxylic acid Reaction_Vessel Reaction Mixture in DCM (0°C to Room Temperature) Morpholine-2-carboxylic acid->Reaction_Vessel Benzyl chloroformate Benzyl chloroformate Benzyl chloroformate->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Dichloromethane Dichloromethane Dichloromethane->Reaction_Vessel Aqueous_Wash Aqueous Wash (e.g., dilute HCl, brine) Reaction_Vessel->Aqueous_Wash Drying Drying over Na₂SO₄ Aqueous_Wash->Drying Concentration Concentration in vacuo Drying->Concentration Purification_Method Recrystallization or Flash Chromatography Concentration->Purification_Method Final_Product Final_Product Purification_Method->Final_Product Pure Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Morpholine-2-carboxylic acid (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend morpholine-2-carboxylic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (or DIPEA) dropwise to the suspension.

  • Slowly add benzyl chloroformate to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocols

Purification of the crude product is typically achieved by recrystallization or flash column chromatography.

Recrystallization:

  • Solvent System: A common solvent system for recrystallization is ethyl acetate/hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Flash Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (e.g., 0.5-1%) to improve peak shape and prevent tailing of the carboxylic acid.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Chemical Reactivity and Key Transformations

This compound possesses two key reactive sites: the carboxylic acid and the Cbz-protected amine.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, most notably amide bond formation and esterification.

Amide Bond Formation: This is a crucial reaction for incorporating the morpholine scaffold into peptide chains or for attaching it to other amine-containing molecules. Common peptide coupling reagents can be employed.

Diagram of Amide Coupling Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_outcome Outcome Carboxylic_Acid 4-((Benzyloxy)carbonyl)morpholine- 2-carboxylic acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine R-NH₂ Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent e.g., HATU, EDC/HOBt Coupling_Reagent->Activation Base e.g., DIPEA Base->Activation Solvent e.g., DMF Solvent->Activation Activation->Coupling Product Amide Product Coupling->Product

Caption: General workflow for amide bond formation.

Protocol using HATU:

  • Dissolve this compound (1.0 eq) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).[10][11]

  • Add DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature for pre-activation.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[10]

  • Work-up typically involves dilution with ethyl acetate and washing with aqueous solutions to remove DMF and byproducts.[10]

Esterification (Fischer Esterification): The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst.[12][13][14][15][16]

Protocol for Fischer Esterification:

  • Dissolve this compound in an excess of the desired alcohol (which also serves as the solvent).[15]

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[15]

  • Heat the reaction mixture to reflux for several hours, monitoring for the formation of the ester.

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • The residue is then typically dissolved in an organic solvent and washed with aqueous sodium bicarbonate solution to remove any unreacted acid, followed by a standard aqueous work-up.

Reactions of the Cbz-Protected Amine

The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions, including those that are mildly acidic or basic.[17] However, it can be readily removed when desired, most commonly by catalytic hydrogenolysis.

Cbz Deprotection by Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz group removal.

Diagram of Cbz Deprotection

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Cbz_Compound Cbz-protected morpholine Hydrogenolysis Catalytic Hydrogenolysis Cbz_Compound->Hydrogenolysis Catalyst Pd/C Catalyst->Hydrogenolysis Hydrogen_Source H₂ gas or Transfer Hydrogenation Reagent Hydrogen_Source->Hydrogenolysis Solvent e.g., Methanol, Ethanol Solvent->Hydrogenolysis Deprotected_Amine Free Morpholine Hydrogenolysis->Deprotected_Amine Toluene Toluene Hydrogenolysis->Toluene CO2 CO₂ Hydrogenolysis->CO2

Caption: Cbz deprotection via catalytic hydrogenolysis.

Protocol for Cbz Deprotection:

  • Dissolve the Cbz-protected morpholine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.[18]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).[18]

  • Place the reaction mixture under an atmosphere of hydrogen gas (H₂), using a balloon or a hydrogenation apparatus, and stir vigorously.[18][19]

  • Alternatively, for transfer hydrogenolysis, a hydrogen donor such as ammonium formate can be used in place of H₂ gas.[18]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Acid-Mediated Deprotection: While less common, strong acidic conditions, such as HBr in acetic acid, can also be used to cleave the Cbz group. This method is useful when the substrate contains functional groups that are sensitive to hydrogenation.[13][18][20]

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a chiral building block for the synthesis of kinase inhibitors, particularly inhibitors of the phosphoinositide 3-kinase (PI3K) pathway.[2][21][22][23][24] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

The morpholine ring in these inhibitors often occupies a key position in the ATP-binding pocket of the kinase, forming crucial hydrogen bond interactions. The stereochemistry at the 2-position of the morpholine ring can significantly influence the binding affinity and selectivity of the inhibitor.

Stability and Storage

This compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. The Cbz group is stable to basic and mildly acidic conditions but can be cleaved by strong acids and catalytic hydrogenation.[17]

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis and medicinal chemistry. Its well-defined structure, with orthogonal protecting and reactive groups, allows for its strategic incorporation into complex molecular architectures. The detailed protocols and chemical properties outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other biologically active molecules.

References

  • University of California, Irvine.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • University of Missouri-St. Louis. 29.
  • Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). [Link]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • National Center for Biotechnology Information.
  • Common Organic Chemistry. Benzyl Deprotection (H2 + Pd/C). [Link]
  • University of California, Davis.
  • National Center for Biotechnology Information. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
  • PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]
  • OperaChem.
  • Chemistry LibreTexts.
  • ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]
  • Technical Disclosure Commons.
  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]
  • ResearchGate. (PDF)
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • MDPI.
  • AxisPharm. Amide coupling Protocol for Amino PEG. [Link]
  • Organic Chemistry Portal.
  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Science Ready.
  • ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]
  • PubChem. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. [Link]
  • ResearchGate. Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure | Request PDF. [Link]
  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • eGyanKosh.
  • Chem 202, Smith College. Read section 7.

Sources

An In-Depth Technical Guide to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and synthetic chemistry, the morpholine scaffold has emerged as a privileged structure due to its favorable physicochemical properties, which can enhance the pharmacokinetic profiles of bioactive molecules.[1][2] This guide provides a comprehensive technical overview of a key derivative, 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, a versatile chiral building block. We will delve into its synthesis, detailed analytical characterization, and its strategic application in the development of complex molecular architectures for therapeutic intervention. The morpholine ring, with its inherent conformational constraints and capacity for hydrogen bonding, offers a unique three-dimensional framework for molecular design.[1] The strategic placement of a carboxylic acid at the 2-position and a readily cleavable benzyloxycarbonyl (Cbz) protecting group at the 4-position makes this molecule an invaluable intermediate for peptide synthesis and the construction of diverse compound libraries.[3]

Physicochemical Properties and Structural Attributes

This compound, often found as its chiral enantiomers, possesses a unique combination of a rigid heterocyclic core and functional groups amenable to a wide array of chemical transformations. The benzyloxycarbonyl (Cbz) group provides robust protection for the morpholine nitrogen, which can be selectively removed under mild hydrogenolytic conditions, leaving other functional groups intact.[3]

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₅
Molecular Weight 265.26 g/mol [3]
IUPAC Name 4-(phenylmethoxycarbonyl)morpholine-2-carboxylic acid
CAS Number 135782-21-7 (racemic), 1439373-47-3 ((S)-enantiomer), [4]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, chloroform, and other polar organic solventsGeneral knowledge

Synthesis Protocol: N-Protection of Morpholine-2-carboxylic Acid

The most common and efficient synthesis of this compound involves the selective N-protection of the corresponding morpholine-2-carboxylic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate.[3]

Experimental Protocol

Materials:

  • Morpholine-2-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolution: Dissolve morpholine-2-carboxylic acid in dichloromethane.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

  • Protection: Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Morpholine-2-carboxylic_acid Morpholine-2- carboxylic acid Reaction_Vessel Dissolve in DCM, Cool to 0°C Morpholine-2-carboxylic_acid->Reaction_Vessel Benzyl_chloroformate Benzyl chloroformate Protection_Step Add Cbz-Cl, Stir at RT Benzyl_chloroformate->Protection_Step Base Base (TEA or NaHCO3) Base->Reaction_Vessel Reaction_Vessel->Protection_Step Quench_Wash Quench with H2O, Aqueous Washes Protection_Step->Quench_Wash Dry_Concentrate Dry & Concentrate Quench_Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product 4-((Benzyloxy)carbonyl) morpholine-2-carboxylic acid Purification->Product

Caption: Synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, characteristic signals are expected for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the morpholine ring.

  • ¹³C NMR: The carbon-13 NMR spectrum indicates the number of different types of carbon atoms. Key signals include those for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring.

¹H NMR (Typical Shifts in CDCl₃) δ (ppm) Multiplicity Integration
Aromatic Protons (C₆H₅)7.30-7.40m5H
Benzylic Protons (CH₂)5.15s2H
Morpholine Ring Protons3.50-4.50m7H
Carboxylic Acid Proton (COOH)10.0-12.0br s1H
¹³C NMR (Typical Shifts in CDCl₃) δ (ppm)
Carboxylic Acid Carbonyl (COOH)~175
Carbamate Carbonyl (NCOO)~155
Aromatic Carbons (C₆H₅)127-136
Benzylic Carbon (CH₂)~67
Morpholine Ring Carbons40-70

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carbamate and carboxylic acid, and the C-O stretches of the morpholine ring and the ester group.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C=O (Carbamate)~1700
C=O (Carboxylic Acid)~1720
C-O (Ether and Ester)1300-1000
Aromatic C=C1600-1450
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a common technique. The expected molecular ion peak would be [M+H]⁺ or [M-H]⁻. Characteristic fragmentation would involve the loss of the benzyl group, carbon dioxide, and cleavage of the morpholine ring.

Ion m/z (Expected) Description
[M+H]⁺266.1Protonated molecular ion
[M-H]⁻264.1Deprotonated molecular ion
[M-C₇H₇]⁺175.1Loss of benzyl group
[M-CO₂]⁺221.1Decarboxylation

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry.[1] The morpholine moiety is often incorporated into drug candidates to improve their pharmacological properties, such as solubility and metabolic stability.[1]

Role as a Chiral Scaffold

The chirality at the 2-position of the morpholine ring allows for the stereoselective synthesis of complex molecules. This is particularly important in drug design, as different enantiomers of a drug can have vastly different biological activities. This building block has been utilized in the synthesis of inhibitors for various enzymes and receptors.

Application in Peptide Synthesis

The carboxylic acid and the protected amine functionalities make this molecule an ideal non-natural amino acid surrogate for incorporation into peptides. This can be used to introduce conformational constraints and improve the stability of peptides against enzymatic degradation.

Logical Relationship Diagramdot

Applications cluster_properties Key Structural Features cluster_applications Applications in Drug Discovery cluster_outcomes Desired Outcomes Core_Compound 4-((Benzyloxy)carbonyl) morpholine-2-carboxylic acid Chiral_Center Chiral Center (at C2) Core_Compound->Chiral_Center Protected_Amine Protected Amine (N-Cbz) Core_Compound->Protected_Amine Carboxylic_Acid Carboxylic Acid (at C2) Core_Compound->Carboxylic_Acid Morpholine_Scaffold Morpholine Scaffold Core_Compound->Morpholine_Scaffold Stereoselective_Synthesis Stereoselective Synthesis of Complex Molecules Chiral_Center->Stereoselective_Synthesis Peptidomimetics Peptidomimetics & Non-natural Amino Acid Surrogate Protected_Amine->Peptidomimetics Carboxylic_Acid->Peptidomimetics Scaffold_Hopping Scaffold for Library Synthesis Morpholine_Scaffold->Scaffold_Hopping Novel_Therapeutics Development of Novel Therapeutics Stereoselective_Synthesis->Novel_Therapeutics Enzyme_Inhibitors Enzyme Inhibitors Peptidomimetics->Enzyme_Inhibitors Scaffold_Hopping->Novel_Therapeutics Improved_PK Improved Pharmacokinetics (Solubility, Stability) Novel_Therapeutics->Improved_PK

Sources

An In-depth Technical Guide to the Synthesis of (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, a chiral morpholine derivative, is a crucial building block in medicinal chemistry and drug development.[1] Its rigid morpholine scaffold, combined with the stereochemical complexity at the C-2 position and the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable synthon for creating novel therapeutic agents.[2] The morpholine ring system is a privileged structure in numerous approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][3] This guide provides a comprehensive overview of the synthetic strategies for preparing this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters for researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis: A Mechanistic Perspective

The synthesis of (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid primarily revolves around two core strategies: the protection of a pre-existing chiral morpholine-2-carboxylic acid and the construction of the morpholine ring from acyclic precursors with subsequent N-protection. The choice of strategy often depends on the availability of starting materials, desired scale, and stereochemical control requirements.

Strategy 1: N-Protection of (2S)-Morpholine-2-carboxylic acid

This is the most direct and widely employed method, predicated on the availability of the enantiomerically pure starting material, (2S)-morpholine-2-carboxylic acid.[2][4] The core of this approach is the selective acylation of the secondary amine of the morpholine ring with benzyl chloroformate (Cbz-Cl) under basic conditions.

Mechanism of N-Cbz Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the morpholine nitrogen atom attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of the N-Cbz protected product. A base, typically a tertiary amine like triethylamine or a weaker inorganic base like sodium bicarbonate, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[2] The mild reaction conditions are crucial for preserving the stereochemical integrity of the chiral center at the 2-position.[2]

Strategy 2: Ring Construction and Subsequent N-Protection

A common approach involves the use of a chiral amino alcohol derivative. For instance, an N-protected amino alcohol can be reacted with an appropriate two-carbon electrophile, such as a haloacetyl halide, followed by intramolecular cyclization to form the morpholine-2-one intermediate. Subsequent reduction of the lactam and protection of the nitrogen furnishes the desired product. Asymmetric hydrogenation of unsaturated morpholine precursors is another powerful technique to introduce the desired stereochemistry.[6][7]

The following diagram illustrates a generalized workflow for the synthesis of (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid.

Synthesis_Workflow cluster_strategy1 Strategy 1: Direct N-Protection cluster_strategy2 Strategy 2: Ring Construction A (2S)-Morpholine-2-carboxylic acid B Benzyl Chloroformate (Cbz-Cl) / Base A->B Reaction C (2S)-4-Cbz-morpholine-2-carboxylic acid B->C Product D Chiral Acyclic Precursor (e.g., Amino Alcohol) E Ring Formation Steps (e.g., Cyclization, Reduction) D->E F N-Protection (Cbz-Cl) E->F G (2S)-4-Cbz-morpholine-2-carboxylic acid F->G

Caption: Generalized Synthetic Strategies.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid.

Protocol 1: Synthesis via N-Protection of (2S)-Morpholine-2-carboxylic acid

This protocol is adapted from established procedures for N-Cbz protection of amino acids.[2]

Materials:

  • (2S)-Morpholine-2-carboxylic acid hydrochloride[1]

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: In a round-bottomed flask, dissolve (2S)-Morpholine-2-carboxylic acid hydrochloride (1 equivalent) in a mixture of dichloromethane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5-3 equivalents) portion-wise with stirring until the effervescence ceases and the pH of the aqueous layer is basic.

  • N-Protection: Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid.[8]

Data Summary Table:

ParameterValueReference
Starting Material(2S)-Morpholine-2-carboxylic acid[4][9]
ReagentBenzyl Chloroformate (Cbz-Cl)[2]
BaseSodium Bicarbonate (NaHCO₃)[2]
SolventDichloromethane / Water[2]
Typical Yield>80%[2]
Purity>95% (after purification)[10]
Visualization of the N-Protection Workflow

The following diagram outlines the key steps in the N-protection protocol.

N_Protection_Workflow start Start dissolve Dissolve (2S)-Morpholine-2-carboxylic acid in DCM/H₂O start->dissolve basify Add NaHCO₃ at 0 °C dissolve->basify protect Add Cbz-Cl dropwise at 0 °C basify->protect react Stir at Room Temperature protect->react workup Aqueous Work-up and Extraction react->workup purify Purification (Recrystallization or Chromatography) workup->purify end End purify->end

Caption: N-Protection Experimental Workflow.

Characterization and Quality Control

The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the Cbz group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[11]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and enantiomeric excess (ee%) of the final product.

  • Melting Point (m.p.): As a preliminary indicator of purity.

Safety Considerations

  • Benzyl chloroformate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Standard laboratory safety practices should be followed throughout the synthesis.[12]

Conclusion

The synthesis of (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is a well-established process that is critical for the advancement of medicinal chemistry research. The direct N-protection of (2S)-morpholine-2-carboxylic acid remains the most efficient and practical route for laboratory-scale synthesis. Careful control of reaction conditions and rigorous purification are paramount to obtaining a high-purity product suitable for downstream applications in drug discovery and development. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable chiral building block.

References

  • Vessally, E., Hosseinian, A., Edjlali, L., Babazadeh, M., & Hosseinzadeh-Khanmiri, R. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Oriental Journal of Chemistry, 36(3).
  • ResearchGate. (n.d.). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction.
  • ACS Omega. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(30), 18887–18895.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Modern Design. (n.d.). (2s)-4-[(benzyloxy)carbonyl]morpholine-2-carboxylic Acid.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14451–14456.
  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • PubChem - NIH. (n.d.). (S)-Morpholine-2-carboxylic acid.
  • Organic Syntheses. (n.d.). Copper-catalyzed electrophilic amination of diorganozinc reagents: 4-phenylmorpholine.
  • MySkinRecipes. (n.d.). N-Cbz-2-Morpholinecarboxylic Acid.
  • Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Google Patents. (n.d.). Morpholine compounds.
  • MySkinRecipes. (n.d.). (S)-Morpholine-2-carboxylic acid hydrochloride.
  • Organic Syntheses. (n.d.). Preparation of Mono-‐Cbz Protected Guanidines.
  • Google Patents. (n.d.). New Process for the Synthesis of Morpholinylbenzenes.
  • PMC - NIH. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives.

Sources

An In-depth Technical Guide to 4-Cbz-morpholine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Cbz-morpholine-2-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoisomers, synthesis, analytical characterization, and critical applications, with a focus on the causality behind experimental choices and protocols.

Introduction: The Strategic Value of a Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity. When functionalized with a carboxylic acid at the 2-position and protected with a benzyloxycarbonyl (Cbz) group at the nitrogen, it becomes 4-Cbz-morpholine-2-carboxylic acid—a versatile and stereochemically rich building block for asymmetric synthesis.

The strategic importance of this molecule lies in the confluence of its key features:

  • The Morpholine Core: A six-membered heterocycle containing both an ether and a secondary amine functionality (protected in this case). Its non-planar, chair-like conformation can orient substituents in well-defined spatial arrangements, which is critical for precise interactions with biological targets.

  • The Chiral Center: The carboxylic acid at the C-2 position introduces a stereocenter, allowing for the synthesis of enantiomerically pure pharmaceuticals. This is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

  • The Carboxylic Acid: This functional group serves as a versatile handle for further chemical modifications, most commonly for the formation of amide bonds in peptide synthesis or for esterification.

  • The Cbz Protecting Group: The benzyloxycarbonyl group provides robust protection for the morpholine nitrogen under a variety of reaction conditions. Crucially, it can be cleanly removed under mild hydrogenolysis conditions, a deprotection strategy that is orthogonal to many other protecting groups used in complex molecule synthesis.[1]

This guide will focus on the racemic mixture and its constituent enantiomers, providing the necessary details for their synthesis, characterization, and effective utilization in research and development.

Chemical Identity and Physicochemical Properties

4-Cbz-morpholine-2-carboxylic acid is a chiral molecule that exists as a racemic mixture or as individual (R) and (S) enantiomers. It is imperative for researchers to use the correct stereoisomer for their specific application, and thus to correctly identify it by its unique CAS number.

Form IUPAC Name CAS Number
Racemic 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid135782-21-7
(S)-enantiomer (2S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid1439373-47-3
(R)-enantiomer (2R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid2287236-97-7

Physicochemical Properties:

The properties of 4-Cbz-morpholine-2-carboxylic acid make it suitable for a range of synthetic transformations in organic solvents.

Property Value Source
Molecular Formula C₁₃H₁₅NO₅[1]
Molecular Weight 265.26 g/mol [1]
Appearance Solid[2]
Boiling Point (est.) 464.3 ± 45.0 °C at 760 mmHg[3]
Purity (typical) ≥95%[4]
Storage Store in a dry, sealed place at room temperature.[2]

Synthesis and Mechanism

The most common and efficient synthesis of 4-Cbz-morpholine-2-carboxylic acid involves the direct N-protection of the corresponding morpholine-2-carboxylic acid starting material. The choice of a chiral or racemic starting material dictates the stereochemistry of the final product.

General Synthetic Protocol: N-Protection with Benzyl Chloroformate

This procedure describes the base-mediated acylation of the morpholine nitrogen. The causality behind this choice is its high efficiency, mild reaction conditions that preserve the stereochemistry at the C-2 position, and straightforward workup.[1]

Experimental Protocol:

  • Dissolution: Dissolve morpholine-2-carboxylic acid (racemic, R, or S) in a suitable organic solvent such as dichloromethane (CH₂Cl₂) at room temperature.

  • Base Addition: Add a tertiary amine base, typically triethylamine (Et₃N), to the solution. The purpose of the base is to act as a scavenger for the hydrochloric acid (HCl) byproduct that is generated during the reaction, driving the equilibrium towards product formation.

  • Cbz Protection: Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).[1]

  • Workup: Upon completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, water, and brine) to remove the triethylamine hydrochloride salt and other water-soluble impurities.

  • Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure 4-Cbz-morpholine-2-carboxylic acid.[1]

Reaction Mechanism

The synthesis proceeds via a classical nucleophilic acyl substitution mechanism.

Synthesis Mechanism Morpholine Morpholine-2-carboxylic acid (Nucleophile) Attack Nucleophilic Attack Morpholine->Attack CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Formation Elimination Chloride Elimination Intermediate->Elimination Collapse Product 4-Cbz-morpholine-2-carboxylic acid Elimination->Product Byproduct Triethylamine Hydrochloride Elimination->Byproduct with Et3N

Caption: Mechanism of Cbz-protection of morpholine-2-carboxylic acid.

The lone pair of electrons on the morpholine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a transient tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable carbamate product.[1]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of 4-Cbz-morpholine-2-carboxylic acid. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR is used to identify the different proton environments in the molecule. Key expected signals include:

    • Aromatic protons of the benzyl group, typically appearing as a multiplet in the δ 7.2–7.4 ppm region.[1]

    • The benzylic CH₂ protons, appearing as a singlet around δ 5.1 ppm.

    • The morpholine ring protons, which present as a series of multiplets in the δ 3.5–4.5 ppm range.[1]

    • The carboxylic acid proton, which is often broad and can appear over a wide chemical shift range (δ 10-13 ppm), and may exchange with D₂O.

  • ¹³C NMR: Carbon NMR provides information on the carbon skeleton. Expected signals include:

    • Carbonyl carbons (from the Cbz group and the carboxylic acid) in the δ 155-175 ppm region.

    • Aromatic carbons between δ 127-136 ppm.

    • The benzylic carbon around δ 67 ppm.

    • Carbons of the morpholine ring in the δ 40-70 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

  • A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

  • A strong, sharp absorption band for the C=O stretch of the carbamate is expected around 1700–1750 cm⁻¹.[1]

  • Another C=O stretching band for the carboxylic acid carbonyl should appear in a similar region, often around 1710-1760 cm⁻¹.[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. For 4-Cbz-morpholine-2-carboxylic acid (C₁₃H₁₅NO₅), the expected [M+H]⁺ ion would be approximately m/z 266.0977.[1]

AnalyticalWorkflow Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Structural Elucidation IR IR Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation Purity HPLC / Elemental Analysis Start->Purity Purity Assessment Final Verified Structure & Purity NMR->Final IR->Final MS->Final Purity->Final

Caption: Standard analytical workflow for compound characterization.

Applications in Drug Discovery and Development

4-Cbz-morpholine-2-carboxylic acid, particularly its enantiomerically pure forms, serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from its pre-installed chiral center and the orthogonal protecting group strategy it enables.

  • Chiral Building Block: It is a valuable starting material for introducing a specific stereochemistry into a target molecule. This is fundamental in modern drug design, where stereoisomeric purity is often a regulatory requirement to ensure safety and efficacy.

  • Peptide and Peptidomimetic Synthesis: The carboxylic acid moiety allows for its incorporation into peptide chains via standard amide coupling reactions. The morpholine scaffold can act as a constrained dipeptide isostere, influencing the conformation of the resulting peptide and potentially improving its metabolic stability or binding affinity.

  • Synthesis of Heterocyclic Compounds: Beyond peptides, this building block is used to construct more complex heterocyclic systems that are common in various classes of therapeutic agents, including kinase inhibitors and antiviral drugs. The morpholine ring itself can play a key role in modulating the pharmacokinetic properties of a drug candidate.[2]

Safety and Handling

As a laboratory chemical, 4-Cbz-morpholine-2-carboxylic acid requires careful handling. The following information is based on data for the (S)-enantiomer (CAS 1439373-47-3).

Hazard Identification:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling and Storage:

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place.[2]

Always consult the full Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.

Conclusion

4-Cbz-morpholine-2-carboxylic acid is a high-value chiral building block whose strategic utility in medicinal chemistry is well-established. Its synthesis is straightforward, and its characterization relies on standard analytical techniques. The true power of this molecule is realized in its application, where it provides a reliable and versatile platform for constructing complex, enantiomerically pure molecules destined for pharmaceutical development. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its potential in the pursuit of novel therapeutics.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
  • MySkinRecipes. (n.d.). N-Cbz-2-Morpholinecarboxylic Acid.

Sources

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Mechanism of Action of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

Authored by a Senior Application Scientist

Abstract

This compound is a chiral heterocyclic compound recognized primarily as a versatile building block in synthetic organic and medicinal chemistry.[1][2] While its direct mechanism of action is not extensively documented in current scientific literature, its structural motifs—the morpholine scaffold and a carboxylic acid moiety—are prevalent in a wide array of biologically active agents.[3][4] This technical guide will, therefore, extrapolate from the known biological roles of structurally related compounds to propose a putative mechanism of action for this compound. We will delve into the chemical rationale behind its potential as an enzyme inhibitor, supported by a proposed research framework to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the latent therapeutic potential of this and similar morpholine derivatives.

Introduction: The Enigmatic Profile of a Versatile Scaffold

This compound, with the molecular formula C13H15NO5, is a well-characterized synthetic intermediate.[5] Its structure is notable for three key features: a morpholine ring, a carboxylic acid group at the 2-position, and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom.[1] The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, owing to its favorable physicochemical properties which can enhance the aqueous solubility and metabolic stability of drug candidates.[3][6]

While definitive studies on the specific biological targets of this compound are sparse, the broader family of morpholine derivatives exhibits a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] These activities often stem from the inhibition of key enzymes involved in disease pathology.

This guide puts forth the central hypothesis that this compound is a candidate for enzyme inhibition, with its carboxylic acid moiety likely playing a critical role in binding to the active site of a target protein.

Proposed Mechanism of Action: An Enzyme Inhibition Hypothesis

The presence of a carboxylic acid group is a common feature in many competitive enzyme inhibitors. This functional group is capable of forming strong ionic bonds and hydrogen bonds with amino acid residues in the catalytic site of an enzyme, thereby blocking substrate access and inhibiting its function. Given this, we propose that this compound may act as an inhibitor of one or more enzymes.

Potential enzyme targets for morpholine derivatives are numerous and include:

  • Kinases: Many kinase inhibitors incorporate a morpholine ring to improve pharmacokinetic properties.[3][4]

  • Histone-modifying enzymes: For instance, benzomorpholine derivatives have been synthesized as inhibitors of EZH2, a histone methyltransferase.[7]

  • Cyclooxygenases (COX): Certain morpholine-containing compounds have been investigated as selective COX-2 inhibitors for their anti-inflammatory effects.[8]

The following diagram illustrates a generalized model for the competitive inhibition of an enzyme by this compound.

G cluster_0 Enzyme Active Site cluster_1 Binding and Inhibition Enzyme Enzyme ActiveSite Catalytic Residues Product Product Enzyme->Product Catalysis InhibitedComplex Enzyme-Inhibitor Complex (No Reaction) Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor 4-((Benzyloxy)carbonyl)morpholine- 2-carboxylic acid Inhibitor->Enzyme Competitively Binds to Active Site

Caption: Proposed competitive enzyme inhibition by this compound.

A Framework for Mechanistic Validation: An Experimental Roadmap

To transition from a hypothesized mechanism to empirical validation, a structured research program is essential. The following outlines a series of experiments designed to identify the molecular targets of this compound and characterize its mode of action.

Phase 1: Target Identification and Initial Screening

The initial phase focuses on broadly screening for potential biological targets.

Experimental Workflow:

G start Start: Compound Synthesis & Purification target_id Target Identification (e.g., Affinity Chromatography, Computational Docking) start->target_id in_vitro In Vitro Screening (Enzyme Inhibition Assays, Receptor Binding Assays) target_id->in_vitro hit_validation Hit Validation (Dose-Response, Selectivity Profiling) in_vitro->hit_validation end Validated Hits hit_validation->end

Caption: Experimental workflow for target identification and initial screening.

Detailed Protocols:

  • Protocol 3.1.1: Affinity Chromatography-Mass Spectrometry for Target Identification

    • Immobilization of the Compound: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line if investigating anticancer activity).

    • Affinity Pull-down: Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.

    • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

    • Protein Identification: Identify the eluted proteins using trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically bind to the compound.

Phase 2: In-depth Characterization of Lead Targets

Once putative targets are identified, the next phase involves detailed biochemical and cellular characterization.

Quantitative Data Summary:

Assay TypeParameter MeasuredHypothetical Outcome for an Effective Inhibitor
Enzyme KineticsIC₅₀, KᵢLow micromolar to nanomolar range
Cell ProliferationGI₅₀Potent inhibition of cancer cell growth
Cellular Thermal ShiftTₘ ShiftPositive thermal shift indicating binding

Detailed Protocols:

  • Protocol 3.2.1: Enzyme Inhibition Assay (Generic Kinase Assay Example)

    • Reagents: Prepare a reaction buffer, the kinase of interest, a suitable substrate (e.g., a peptide), ATP, and this compound at various concentrations.

    • Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.

    • Initiation: Start the reaction by adding ATP.

    • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures remaining ATP).

    • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

  • Protocol 3.2.2: Cell-Based Functional Assay (Cancer Cell Proliferation)

    • Cell Seeding: Seed a cancer cell line (e.g., A549 lung cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

    • Viability Assessment: Measure cell viability using a standard assay such as MTT, resazurin, or a cell-titer glo assay.

    • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Lead Optimization

Understanding which parts of the molecule are critical for its biological activity is crucial for designing more potent and selective compounds.

Logical Relationships in SAR:

G cluster_0 Structural Modifications cluster_1 Impact on Activity Root 4-((Benzyloxy)carbonyl)morpholine- 2-carboxylic acid Mod1 Modify Carboxylic Acid (e.g., ester, amide) Root->Mod1 Mod2 Replace Cbz Group (e.g., Boc, Acyl) Root->Mod2 Mod3 Change Stereochemistry (R vs. S at C2) Root->Mod3 Mod4 Substitute Morpholine Ring Root->Mod4 Impact1 Potency Mod1->Impact1 Impact2 Selectivity Mod2->Impact2 Mod3->Impact1 Impact3 Pharmacokinetics Mod4->Impact3

Caption: Structure-Activity Relationship (SAR) exploration plan.

A systematic SAR study would involve synthesizing analogs where each key functional group is modified. For example, converting the carboxylic acid to an ester or amide would likely abolish activity if it is a key binding group. Similarly, altering the stereochemistry at the 2-position could reveal if the target has a chiral binding pocket.

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be elucidated, its chemical structure strongly suggests a role as an enzyme inhibitor. The morpholine scaffold is a proven asset in drug design, and the presence of a carboxylic acid provides a strong anchor for binding to a protein target. The experimental framework outlined in this guide provides a clear and logical path forward for any research group wishing to explore the therapeutic potential of this compound. Future work should focus on executing these studies to identify its molecular targets, validate its mechanism, and through medicinal chemistry efforts, potentially develop novel therapeutic agents.

References

  • Smolecule. (n.d.). Buy this compound | 135782-21-7.
  • Benchchem. (n.d.). (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem.
  • Benchchem. (n.d.). Morpholine-4-carboxylic Acid|Research Chemical.
  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives.
  • Lookchem. (n.d.). Cas 884512-77-0,(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid.
  • Benchchem. (n.d.). (S)-Morpholine-2-carboxylic acid | 154731-81-4.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
  • Modern Design. (n.d.). (2s)-4-[(benzyloxy)carbonyl]morpholine-2-carboxylic Acid.
  • ChemicalBook. (n.d.). (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | 884512-77-0.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • BLDpharm. (n.d.). 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid.
  • Advanced ChemBlocks. (n.d.). (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid.
  • PubMed Central. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
  • PubMed Central. (n.d.). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor.
  • PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Alchem Pharmtech. (n.d.). CAS 135782-21-7 | this compound.
  • Key Organics. (n.d.). 4-[(benzyloxy)carbonyl]morpholine-2-carboxylic acid.
  • MySkinRecipes. (n.d.). N-Cbz-2-Morpholinecarboxylic Acid.
  • PubChem. (n.d.). 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid.

Sources

The Architect's Scaffold: A Technical Guide to the Biological Activity of Morpholine Derivatives Enabled by Cbz-Protection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the morpholine ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a coveted component in modern drug design.[3][4] This guide delves into the significant biological activities of functionalized morpholine derivatives, with a special focus on the strategic role of the Carbobenzyloxy (Cbz) protecting group in their synthesis. While the Cbz group is often a transient facilitator rather than a final pharmacophoric feature, its application is a cornerstone of the synthetic chemistry that unlocks the therapeutic potential of this versatile heterocycle.

The Strategic Imperative of Cbz Protection

In the complex, multi-step synthesis of bioactive molecules, controlling reactivity is paramount. The nitrogen atom of the morpholine ring is a nucleophilic center, prone to reacting under conditions intended for other parts of a molecule. This is where the Carbobenzyloxy protecting group becomes an indispensable tool for the synthetic chemist.

Causality Behind the Choice: The Cbz group, introduced via benzyl chloroformate, converts the nucleophilic secondary amine into a carbamate. This transformation has several critical advantages:

  • Deactivation: The electron-withdrawing nature of the carbamate significantly damples the nucleophilicity and basicity of the morpholine nitrogen, rendering it inert to a wide range of reagents used in subsequent steps (e.g., organometallics, mild oxidizing agents, and many coupling conditions).

  • Robustness: The Cbz group is stable under both acidic and basic conditions, offering a wide operational window for further molecular elaboration.[5]

  • Orthogonality: It can be selectively removed under conditions that leave other common protecting groups (like Boc or Fmoc) intact. The classic method for Cbz deprotection is catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a mild process that cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.

This strategic protection-deprotection sequence allows for precise chemical modifications, enabling the construction of the complex architectures often required for potent and selective biological activity.

G cluster_synthesis General Synthetic Strategy Start Substituted Morpholine Precursor Protected N-Cbz Protected Morpholine Start->Protected Cbz-Cl, Base (Protection) Functionalized Functionalized Cbz-Morpholine Protected->Functionalized Further Synthetic Steps (e.g., Coupling, Alkylation) Final Bioactive Morpholine Derivative Functionalized->Final H₂, Pd/C (Deprotection)

Caption: General workflow for synthesizing bioactive morpholine derivatives.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The morpholine moiety is a hallmark of numerous potent anticancer agents, particularly kinase inhibitors.[6] The synthesis of these complex molecules frequently relies on a Cbz-protection strategy to enable the construction of the required pharmacophore.

Mechanism of Action: Inhibition of Key Signaling Pathways

Morpholine derivatives have shown significant inhibitory activity against several kinases that are critical for cancer cell growth and survival.

  • PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) and a downstream effector, the mammalian target of rapamycin (mTOR), are central regulators of cell proliferation, metabolism, and survival. Dysregulation of this pathway is a common event in many cancers. Several morpholine-containing compounds have been identified as potent inhibitors of these kinases.[1] The morpholine oxygen can form a crucial hydrogen bond in the hinge region of the kinase ATP-binding pocket, a feature that contributes to the high affinity of these inhibitors.

  • EZH2 Inhibition: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in cancers like non-small cell lung cancer. Its inhibition can lead to the reactivation of tumor suppressor genes. Benzomorpholine derivatives have been successfully developed as potent EZH2 inhibitors, demonstrating the ability to induce cell cycle arrest and reduce EZH2 expression in cancer cells.[7]

  • Apoptosis Induction: Beyond kinase inhibition, certain morpholine-substituted quinazoline derivatives have been shown to induce apoptosis (programmed cell death). Mechanistic studies reveal these compounds can act as inhibitors of the anti-apoptotic protein Bcl-2, leading to cell cycle arrest, typically in the G1 phase, and subsequent cell death.[5][8]

G cluster_pathway Simplified PI3K/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates mTOR mTOR PI3K->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation promotes Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/mTOR pathway by morpholine derivatives.

Quantitative Data: Cytotoxic Activity

The following table summarizes the cytotoxic activity of representative morpholine derivatives against various cancer cell lines. It is important to note that while these final compounds are not Cbz-protected, their synthesis often necessitates this intermediate step.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[8]
MCF-7 (Breast)6.44 ± 0.29[8]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[8]
AK-10 A549 (Lung)8.55 ± 0.67[8]
MCF-7 (Breast)3.15 ± 0.23[8]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[8]
6y (EZH2 Inhibitor) A549 (Lung)1.1[7]
NCI-H1975 (Lung)1.1[7]

Neuroprotective Activity

The unique properties of the morpholine ring, such as its ability to improve blood-brain barrier permeability, make it an attractive scaffold for developing drugs targeting the central nervous system (CNS).[3][9] Morpholine derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's.

One key strategy involves the inhibition of cholinesterase enzymes (AChE and BuChE), which break down the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a therapeutic approach for managing the symptoms of Alzheimer's disease. Novel quinoline derivatives bearing a morpholine moiety have been synthesized and identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10]

Antimicrobial Properties

The emergence of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[11] The morpholine scaffold has been incorporated into various molecular structures to explore new antibacterial and antifungal activities.

Derivatives containing morpholine have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.[12][13] For instance, a series of 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives were synthesized, with the most active compound showing a minimum inhibitory concentration (MIC) of 3.91 µg/mL against Enterococcus faecalis.[11] The mechanism of action is often linked to the disruption of bacterial cell wall synthesis or other essential enzymatic processes.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems for the synthesis and evaluation of these compounds.

Protocol: Synthesis of a Functionalized Morpholine via Cbz-Protection

This protocol outlines a representative three-step sequence: N-protection, functionalization (e.g., acylation), and deprotection.

Step 1: N-Cbz Protection of 2-(Morpholin-2-yl)ethanol

  • System Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(morpholin-2-yl)ethanol (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution with stirring.

  • Protection: While maintaining the temperature at 0°C, add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise over 15 minutes.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once complete, dilute the reaction mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to yield the N-Cbz protected morpholine derivative.

Step 2: Acylation of the Hydroxyl Group

  • System Setup: Dissolve the N-Cbz protected alcohol from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM) in a dry flask under nitrogen. Add triethylamine (1.1 eq.).

  • Acylation: Cool the solution to 0°C. Slowly add acetyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Cbz, O-acetylated product.

Step 3: Cbz-Deprotection via Hydrogenolysis

  • System Setup: Dissolve the product from Step 2 (1.0 eq.) in methanol (MeOH) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

  • Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂ for 4-16 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final functionalized morpholine derivative.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[14]

G cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Add test compounds & incubate (e.g., 48h) A->B C 3. Add MTT solution to each well B->C D 4. Incubate for 2-4h (Formazan forms) C->D E 5. Add solubilizing agent (e.g., DMSO) D->E F 6. Read absorbance (570 nm) E->F

Caption: Key steps in the MTT cell viability assay workflow.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

The morpholine scaffold remains a highly valuable and versatile core in medicinal chemistry. Its widespread biological activities, from potent anticancer effects to promising neuroprotective and antimicrobial properties, ensure its continued relevance in drug discovery. The strategic use of the Cbz protecting group is a critical enabling technology, providing the synthetic control necessary to build the complex, highly functionalized derivatives required for therapeutic efficacy. Future research will likely focus on developing novel synthetic methodologies to access even more diverse morpholine analogues and exploring their potential against an expanding range of biological targets. The integration of computational modeling with these synthetic and biological efforts will undoubtedly accelerate the journey of new morpholine-based candidates from the laboratory to the clinic.

References

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (URL: [Link])
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (URL: [Link])
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])
  • (PDF) Morpholines. Synthesis and Biological Activity. (URL: [Link])
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (URL: [Link])
  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (URL: [Link])
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • New 4-(Morpholin-4-Yl)
  • Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. (URL: [Link])
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: [Link])
  • Cell Viability Assays - Assay Guidance Manual. (URL: [Link])
  • Step-by-Step Guide to Kinase Inhibitor Development. (URL: [Link])
  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. (URL: [Link])
  • (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (URL: [Link])
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (URL: [Link])
  • Kinase assays. (URL: [Link])
  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. (URL: [Link])
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (URL: [Link])
  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (URL: [Link])
  • Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. (URL: [Link])
  • Biological relevance and synthesis of C-substituted morpholine deriv
  • Synthesis and anticancer evaluation of novel morpholine analogues. (URL: [Link])
  • Biological activities of morpholine derivatives and molecular targets involved. (URL: [Link])
  • Design, synthesis and neuroprotective biological evaluation of novel HDAC6 inhibitors incorporating benzothiadiazinyl systems as cap groups. (URL: [Link])
  • How Does a Biochemical Kinase Assay Work?. (URL: [Link])
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (URL: [Link])
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (URL: [Link])
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (URL: [Link])
  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing C
  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. (URL: [Link])
  • MTT (Assay protocol). (URL: [Link])
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: [Link])

Sources

A Technical Guide to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid: A Cornerstone Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholine motif is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1] When functionalized with stereochemical complexity, its value escalates, providing a rigid framework for the precise spatial orientation of pharmacophoric elements. This guide provides an in-depth examination of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, a versatile chiral building block. We will explore its synthesis, characterization, and strategic applications, with a focus on the underlying chemical principles that make it an indispensable tool for researchers in organic synthesis and drug development.

The Strategic Value of N-Cbz-Morpholine-2-Carboxylic Acid

The utility of this building block stems from the orthogonal nature of its functional groups, presented on a conformationally constrained scaffold.

  • The Morpholine Core: This saturated heterocycle acts as a rigid spacer, reducing the conformational flexibility of a molecule compared to an acyclic analogue. This rigidity is crucial for optimizing binding interactions with biological targets by minimizing the entropic penalty upon binding. In central nervous system (CNS) drug discovery, the morpholine ring is particularly valued for its ability to improve blood-brain barrier permeability.[1]

  • The C-2 Carboxylic Acid: This functional group serves as a primary synthetic handle. It can be readily activated to form amide bonds, incorporating the morpholine scaffold into peptide chains as a constrained amino acid analogue.[2][3] Furthermore, it can be transformed into a wide array of other functionalities (esters, alcohols, etc.), enabling extensive structure-activity relationship (SAR) studies.

  • The N-4 Benzyloxycarbonyl (Cbz) Group: The Cbz group is a robust and reliable protecting group for the morpholine nitrogen.[4] Its key advantage is its stability to a wide range of reaction conditions used for modifying the C-2 carboxylic acid. Crucially, it can be removed cleanly under specific, mild conditions—typically catalytic hydrogenolysis—which do not affect most other functional groups, enabling sequential and controlled synthetic strategies.[4]

The logical relationship between these components establishes the molecule's role as a versatile synthetic intermediate.

G cluster_0 Core Structure & Functionality cluster_1 Synthetic Applications A 4-Cbz-Morpholine-2-Carboxylic Acid B Chiral Morpholine Scaffold A->B Provides Rigidity C C-2 Carboxylic Acid (Handle) A->C Enables Coupling D N-4 Cbz Group (Protection) A->D Allows Orthogonality E Constrained Amino Acid Analog B->E F Peptide Synthesis C->F G SAR Studies C->G H Selective Deprotection D->H E->F Incorporated into I Further Functionalization H->I

Caption: Strategic utility of the title compound.

Physicochemical Properties and Structural Verification

Ensuring the identity and purity of the building block is paramount before its use in multi-step synthesis. The properties of the enantiomerically pure compound are summarized below.

PropertyValueReference
IUPAC Name (2R)-4-(Benzyloxycarbonyl)morpholine-2-carboxylic acid[4]
Molecular Formula C₁₃H₁₅NO₅[4][5]
Molecular Weight 265.26 g/mol [4][5]
CAS Number 135782-21-7 (unspecified stereochemistry)[6][7]
Appearance White to off-white solid
Storage Store at room temperature under a dry, inert atmosphere[8]
Spectroscopic Confirmation

A self-validating protocol for structural confirmation involves a combination of spectroscopic techniques.

  • ¹H & ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the definitive fingerprint of the molecule. Key expected signals include aromatic protons from the benzyl group (~7.2–7.4 ppm) and the diagnostic protons of the morpholine ring (~3.5–4.5 ppm).[4]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect strong carbonyl (C=O) stretching frequencies around 1700–1750 cm⁻¹ for both the carbamate and the carboxylic acid.[4]

  • High-Resolution Mass Spectrometry (HRMS): This technique validates the elemental composition by providing a highly accurate mass measurement (e.g., [M+H]⁺ for C₁₃H₁₅NO₅).[4]

Synthesis of Enantiomerically Pure N-Cbz-Morpholine-2-Carboxylic Acid

The most common and scalable route to this building block is the direct N-protection of the corresponding enantiopure morpholine-2-carboxylic acid.[4] Alternative strategies often involve multi-step sequences starting from simpler chiral precursors like epichlorohydrin or employ enzymatic resolutions.[9][10][11]

Standard Protocol: Direct N-Cbz Protection

This method is favored for its operational simplicity and high yield. The causality behind this choice is the high nucleophilicity of the secondary amine of the morpholine ring, which readily attacks the electrophilic carbonyl carbon of benzyl chloroformate.

G start Start: 4-Cbz-Morpholine-2-COOH + Amino Acid Ester (H2N-AA-OR) step1 Step 1: Carboxylic Acid Activation start->step1 step2 Step 2: Nucleophilic Attack step1->step2 Forms Activated Ester reagents Coupling Reagents: DCC, HOBt, or HATU reagents->step1 Add step3 Step 3: Peptide Bond Formation step2->step3 Amine attacks Activated Ester end Product: Cbz-Morpholine-Dipeptide step3->end

Sources

An In-depth Technical Guide to the Morpholine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine, a simple six-membered saturated heterocycle, has risen to prominence in medicinal chemistry, earning the designation of a "privileged scaffold".[1][2] Its unique amalgamation of an amine and an ether functional group within a stable ring structure confers a desirable balance of physicochemical and metabolic properties. This technical guide provides a comprehensive exploration of the morpholine scaffold's role in modern drug discovery. We will delve into its fundamental properties, synthetic strategies, pharmacokinetic profile, and its intricate involvement in drug-target interactions. Through a combination of in-depth analysis, illustrative case studies, and practical experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage the morpholine motif in the design of next-generation therapeutics.

Part 1: The Ascendance of a Privileged Scaffold

Introduction to Morpholine: A Synthesis of Functionality

The morpholine ring is a saturated heterocycle featuring both a secondary amine and an ether linkage. This seemingly simple architecture is the key to its versatility in drug design. The presence of these two functional groups within a constrained six-membered ring system provides a unique combination of properties that are highly advantageous for developing bioactive molecules.[3][4]

Physicochemical Properties and Their Implications in Drug Design

The utility of the morpholine scaffold in medicinal chemistry is largely underpinned by its favorable physicochemical characteristics.[2][5]

  • pKa and Aqueous Solubility: The nitrogen atom in the morpholine ring is less basic (pKa of the conjugate acid ≈ 8.4-8.7) than that of piperidine.[2][6] This reduced basicity, a consequence of the electron-withdrawing effect of the oxygen atom, means that at physiological pH, a significant portion of morpholine-containing molecules can exist in a protonated state. This enhances aqueous solubility, a critical factor for drug formulation and bioavailability.[3]

  • Lipophilicity and Membrane Permeability: The morpholine ring strikes a favorable balance between hydrophilicity and lipophilicity. This "amphiphilic" nature is crucial for effective drug absorption and distribution, as molecules must traverse both aqueous environments and lipid-rich biological membranes.[5][7] This balanced profile is particularly important for drugs targeting the central nervous system (CNS), where penetration of the blood-brain barrier is a significant hurdle.[8][9]

  • Hydrogen Bonding Capabilities: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[5][10] The nitrogen atom, when protonated, can act as a hydrogen bond donor. These interactions are fundamental to the molecular recognition processes that drive pharmacological activity.

  • Conformational Flexibility: The morpholine ring typically adopts a stable chair conformation.[5][7] This defined, yet flexible, three-dimensional structure can serve as a rigid scaffold to orient pendant functional groups in a precise manner for optimal binding to a target protein.[8][9]

The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Morpholine's frequent appearance in a diverse array of approved and experimental drugs targeting different protein families solidifies its status as such a scaffold.[1][11] Its ability to impart favorable drug-like properties makes it a go-to building block for medicinal chemists seeking to optimize lead compounds.[10][12]

Part 2: Synthesis and Functionalization Strategies

The synthetic accessibility of the morpholine ring is a significant contributor to its widespread use in drug discovery.[1][10] Both classical and modern synthetic methodologies allow for the efficient construction and derivatization of this important heterocycle.

Classical Synthetic Routes

Traditional methods for synthesizing the morpholine ring often involve straightforward cyclization reactions:

  • Cyclization of 2-Amino Alcohols: This approach typically involves the reaction of a 2-amino alcohol with a suitable electrophile, followed by intramolecular cyclization.

  • Reaction of Diethanolamine: The dehydration of diethanolamine is a common industrial method for the production of morpholine.[13]

While effective, these classical routes can sometimes be limited in their substrate scope and may require harsh reaction conditions.[13]

Modern and Novel Synthetic Methodologies

Recent advances in synthetic organic chemistry have provided milder and more versatile methods for the construction of morpholine derivatives:

  • Palladium-Catalyzed Carboamination: This powerful technique allows for the stereoselective synthesis of substituted morpholines from readily available amino alcohols and alkenes.[13]

  • Synthesis from Ribonucleosides: For the synthesis of chiral morpholine derivatives, a notable strategy involves the oxidative cleavage of the C2'-C3' bond in ribonucleosides, followed by reductive amination to form the morpholine ring.[13] This method preserves the stereochemistry at key positions.

  • "Green" Synthetic Approaches: The development of more environmentally friendly synthetic methods is an ongoing area of research, with some approaches utilizing greener solvents and catalysts.

Functionalization of the Morpholine Ring

The ability to easily functionalize the morpholine ring is crucial for exploring structure-activity relationships (SAR).

  • N-Arylation Strategies: The formation of a C-N bond between an aryl group and the morpholine nitrogen is a key transformation in the synthesis of many drug candidates.[13] Common methods include Buchwald-Hartwig amination and other palladium-catalyzed cross-coupling reactions.

  • Substitution at Carbon Atoms: While less common, methods for the functionalization of the carbon atoms of the morpholine ring are also being developed to allow for a more comprehensive exploration of chemical space.

Part 3: Pharmacokinetic Profile and Metabolic Fate

A key driver for the incorporation of the morpholine scaffold is its ability to favorably modulate the pharmacokinetic properties of a drug candidate.[1][14]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
  • Enhancing Bioavailability and Metabolic Stability: The morpholine ring is generally considered to be more metabolically stable than the corresponding piperidine ring.[15] The electron-withdrawing nature of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[15] This can lead to reduced clearance and improved bioavailability.[1][11]

  • The Role of Morpholine in Improving Brain Permeability: For CNS-active compounds, the ability to cross the blood-brain barrier (BBB) is paramount.[8][9] The balanced lipophilic-hydrophilic profile of the morpholine ring, along with its reduced pKa, makes it a valuable scaffold for the development of CNS drug candidates.[5][7]

Metabolic Pathways of Morpholine-Containing Drugs

While generally stable, the morpholine ring is not metabolically inert.[15] Common metabolic transformations include:

  • Cytochrome P450 (CYP) Mediated Metabolism: The metabolism of many morpholine-containing drugs is mediated by CYP enzymes, particularly CYP3A4.[14]

  • N-dealkylation: Cleavage of the bond between the nitrogen atom and its substituent is a common metabolic pathway.[16]

  • Oxidation: The carbon atoms adjacent to the nitrogen or oxygen can be hydroxylated.[16] The nitrogen atom itself can also be oxidized to form an N-oxide.[16]

Comparative Metabolic Stability: Morpholine vs. Piperidine Analogs

In lead optimization, the replacement of a piperidine ring with a morpholine ring is a common strategy to improve metabolic stability.[15] The rationale behind this is the reduced basicity of the morpholine nitrogen and the deactivating effect of the oxygen atom on the adjacent carbons, making them less prone to CYP-mediated oxidation.[15]

Part 4: The Role of Morpholine in Drug-Target Interactions and Structure-Activity Relationships (SAR)

The morpholine moiety can play several critical roles in the interaction of a drug with its biological target.[1][5]

Morpholine as a Pharmacophore
  • Direct Interaction with Target Proteins: The morpholine ring can directly participate in binding to a target protein. For example, the oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in hydrophobic interactions.[5][10] This is particularly relevant in the design of kinase inhibitors, where the morpholine can interact with the hinge region of the ATP binding site.[17]

  • Acting as a Scaffold: In many cases, the primary role of the morpholine ring is to act as a rigid scaffold that orients other essential pharmacophoric groups in the correct three-dimensional arrangement for optimal binding.[8][9]

Case Studies: SAR of Morpholine Analogs in Different Therapeutic Areas

Gefitinib (Iressa) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[18] The morpholine ring in gefitinib is crucial for its activity, as it enhances solubility and provides a key interaction point within the ATP-binding site of the EGFR kinase domain.[3] Many other kinase inhibitors also incorporate the morpholine scaffold for similar reasons.[19][20]

Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[14] The morpholine ring in reboxetine is thought to contribute to its favorable pharmacokinetic profile and its ability to cross the blood-brain barrier.[5][7] The development of novel CNS drug candidates frequently employs the morpholine scaffold to achieve the desired balance of properties for brain penetration and target engagement.[8][9]

Linezolid is an oxazolidinone antibiotic that is effective against a range of Gram-positive bacteria.[18] It contains a morpholine ring that is important for its antibacterial activity and pharmacokinetic properties.[3]

Part 5: Experimental Protocols and Data Presentation

To provide practical guidance for researchers, this section outlines key experimental protocols and presents a summary of relevant data.

Protocol for the Synthesis of an N-Aryl Morpholine Derivative

This protocol describes a typical Buchwald-Hartwig amination reaction for the synthesis of an N-aryl morpholine derivative.

Materials:

  • Aryl halide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol)

  • Ligand (e.g., Xantphos, 0.04 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried reaction vial, add the aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous toluene and morpholine via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a morpholine-containing compound using liver microsomes.

Materials:

  • Test compound (1 µM final concentration)

  • Liver microsomes (e.g., human, rat; 0.5 mg/mL final concentration)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Positive control compound (e.g., a rapidly metabolized drug)

Procedure:

  • Pre-incubate the test compound and liver microsomes in phosphate buffer at 37 °C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.[15]

Tabular Summary of Physicochemical and Pharmacokinetic Properties of Selected Morpholine-Containing Drugs
DrugTherapeutic ClasspKaLogPBioavailability (%)Key Metabolic Enzyme(s)
Gefitinib Anticancer (EGFR inhibitor)~7.2~3.2~60CYP3A4, CYP2D6
Linezolid Antibacterial~8.4~0.5~100Non-CYP mediated oxidation
Reboxetine Antidepressant (NRI)~9.5~2.5~94CYP3A4

Note: The values presented are approximate and can vary depending on the experimental conditions.

Part 6: Future Perspectives and Conclusion

Emerging Applications of the Morpholine Scaffold

The versatility of the morpholine scaffold continues to be explored in new and exciting areas of drug discovery.[21][22] Its application in the development of novel antiviral, anti-inflammatory, and neuroprotective agents is an active area of research.[19][23] Furthermore, the development of more complex, three-dimensional scaffolds incorporating the morpholine ring is a promising strategy for accessing novel chemical space and identifying highly selective ligands.[24]

Conclusion: The Enduring Importance of Morpholine in Medicinal Chemistry

The morpholine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry.[1][10] Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility has made it an invaluable tool for drug designers.[11][12] From enhancing the potency of kinase inhibitors to enabling the brain penetration of CNS drugs, the impact of the morpholine ring is undeniable. As our understanding of drug design principles continues to evolve, the privileged status of the morpholine scaffold is set to endure, ensuring its continued presence in the next generation of innovative medicines.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. 2020 Mar;40(2):709-752. doi: 10.1002/med.21634.
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. BenchChem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. 2021 Feb 3;12(3):359-372. doi: 10.1021/acschemneuro.0c00739.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. 2020 Mar 5;15(5):392-403. doi: 10.1002/cmdc.201900682.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Morpholine. Wikipedia.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • A Technical Guide to the Synthesis and Characterization of Novel Morpholine-Containing Compounds. BenchChem.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. BenchChem.
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.
  • A Minireview on the Morpholine-Ring-Containing U.S.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholines for CNS drug discovery. Asinex.
  • The Morpholine Motif: A Privileged Scaffold in Modern Drug Discovery. BenchChem.
  • 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery. BenchChem.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Application Notes and Protocols: Morpholine as a Polar Aprotic Solvent in Organic Reactions. BenchChem.
  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. PubMed.
  • MORPHOLINE.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • Synthesis and SAR of morpholine and its derivatives: A review update.
  • stability assessment of morpholine derivatives under physiological conditions. BenchChem.
  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
  • Morpholine (CAS: 110-91-8)
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • The Chromenopyridine Scaffold: A Privileged Pl

Sources

Physicochemical properties of N-Cbz-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Cbz-morpholine-2-carboxylic Acid

This guide provides a comprehensive technical overview of N-Cbz-morpholine-2-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights grounded in established scientific principles.

N-Cbz-morpholine-2-carboxylic acid, systematically named 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid, is a heterocyclic compound that has garnered considerable attention in medicinal chemistry.[1] Its structure is a unique amalgamation of three key features:

  • A Morpholine Ring: This saturated heterocycle is a privileged scaffold in drug discovery, particularly for central nervous system (CNS) targets.[2][3] The presence of the ether oxygen and the basic nitrogen atom imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility, improve pharmacokinetic/pharmacodynamic (PK/PD) properties, and facilitate permeability across the blood-brain barrier.[2][3]

  • A Carboxylic Acid Moiety: Positioned at the 2-position, this functional group provides a critical handle for synthetic elaboration, such as amide bond formation in peptide synthesis.[4]

  • A Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group offers robust protection for the morpholine nitrogen, preventing its participation in undesired side reactions during synthesis.[5] A key advantage is its selective cleavability under mild hydrogenolytic conditions, which preserves other sensitive functional groups within a complex molecule.[5]

This strategic combination makes N-Cbz-morpholine-2-carboxylic acid a valuable intermediate for introducing stereochemical complexity and modulating the physicochemical profile of drug candidates.[5]

Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis and its behavior in biological systems. The properties of N-Cbz-morpholine-2-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₅[4][5][6]
Molecular Weight 265.26 g/mol [4][5][6]
CAS Number 135782-21-7[4][6][7]
Appearance Colorless to light yellow liquid or solid[6]
Predicted Boiling Point 464.3 ± 45.0 °C at 760 mmHg[4][6]
Predicted Density 1.332 ± 0.06 g/cm³[6]
Predicted pKa 3.24 ± 0.20[6]
Storage Sealed in a dry environment at room temperature or 2-8°C[4][6][8]

Solubility and Stability Insights: The compound's solubility is influenced by both the polar carboxylic acid and the more nonpolar Cbz group. It is generally soluble in organic solvents like dichloromethane.[5] Stability is considered good under standard laboratory conditions, though it should be stored in a dry environment to prevent potential hydrolysis.[9][10] The Cbz group is stable to a wide range of reagents but, as designed, is sensitive to catalytic hydrogenation.

Synthesis and Purification: A Validated Protocol

The most common and straightforward synthesis of N-Cbz-morpholine-2-carboxylic acid involves the selective N-protection of the parent morpholine-2-carboxylic acid.[5] This method is efficient, high-yielding, and preserves the stereochemistry at the chiral center.

Experimental Protocol: N-protection of Morpholine-2-carboxylic Acid

Objective: To synthesize N-Cbz-morpholine-2-carboxylic acid via nucleophilic acyl substitution.

Materials:

  • Morpholine-2-carboxylic acid (or its desired enantiomer, e.g., (R)-form)

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Aqueous HCl (e.g., 1M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve morpholine-2-carboxylic acid in dichloromethane.

  • Base Addition: Add a suitable base, such as triethylamine, to the solution. The base acts to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[5]

  • Cbz-Cl Addition: Cool the reaction mixture in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl) dropwise while stirring. The reaction is exothermic, and maintaining a low temperature helps control the reaction rate and minimize side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[5]

  • Work-up:

    • Wash the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to remove excess triethylamine.

    • Wash with water and then with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to achieve high purity (>97%).[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output start Morpholine-2-carboxylic Acid reaction N-Acylation Reaction in Dichloromethane (DCM) 0°C to Room Temp start->reaction reagent Benzyl Chloroformate (Cbz-Cl) reagent->reaction base Triethylamine (Base) base->reaction workup Aqueous Work-up (Wash with HCl, H₂O, Brine) reaction->workup Crude Product purify Purification (Recrystallization or Chromatography) workup->purify product N-Cbz-morpholine-2-carboxylic Acid purify->product >97% Purity

Caption: Workflow for the synthesis of N-Cbz-morpholine-2-carboxylic acid.

Spectroscopic Analysis and Structural Confirmation

A multi-technique spectroscopic approach is essential for unambiguously confirming the structure and assessing the purity of the synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzyl group (typically δ 7.2–7.4 ppm) and the diastereotopic protons of the morpholine ring (δ 3.5–4.5 ppm).[5] The proton alpha to the carboxylic acid will also have a distinct chemical shift.

    • ¹³C NMR: The spectrum will show distinct resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the morpholine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong, characteristic absorption band for the carbonyl (C=O) stretching vibrations of both the carbamate and the carboxylic acid is expected in the region of 1700–1750 cm⁻¹.[5]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the molecular formula. It provides a highly accurate measurement of the molecular weight, typically by observing the protonated molecular ion [M+H]⁺ for C₁₃H₁₅NO₅.[5]

Reactivity and Chemical Behavior

The chemical reactivity of N-Cbz-morpholine-2-carboxylic acid is dictated by its three primary functional components. Understanding this reactivity is key to its successful use in multi-step syntheses.

  • Carboxylic Acid: This group readily participates in standard transformations, most notably amide bond formation via activation with coupling reagents (e.g., HBTU, HATU) for peptide synthesis.

  • Cbz-Protected Amine: The carbamate is stable under many reaction conditions. Its primary role is to act as a protecting group, which can be selectively removed.[1] The standard deprotection method is catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. This orthogonality is a cornerstone of its utility.

  • Nucleophilic Acyl Substitution: The carbonyl carbon of the benzyloxycarbonyl group is an electrophilic center susceptible to nucleophilic attack, although this reactivity is generally less pronounced than that of the carboxylic acid.[1]

Reactivity_Diagram cluster_molecule N-Cbz-morpholine-2-carboxylic Acid cluster_reactions Key Reaction Sites cluster_products Transformations mol Structure COOH Carboxylic Acid Cbz Cbz Group Amide Amide Bond Formation (Peptide Coupling) COOH->Amide Reacts with Amines Deprotection Deprotection (Hydrogenolysis) Cbz->Deprotection Cleaved by H₂/Pd

Caption: Key reactive sites and transformations of the molecule.

Applications in Drug Discovery and Development

The unique properties of the morpholine scaffold make it a highly valuable component in the design of new therapeutics, especially for CNS disorders.[2]

  • Modulation of Physicochemical Properties: Incorporating a morpholine ring is a well-established strategy to fine-tune a drug candidate's properties. It can increase polarity and hydrogen bonding potential, often leading to improved solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[3]

  • CNS Drug Design: The pKa of the morpholine nitrogen (the conjugate acid pKa is ~8.5) is close to physiological pH, which can be advantageous for interactions with biological targets and for traversing the blood-brain barrier.[2][11]

  • Chiral Building Block: As a chiral molecule, N-Cbz-morpholine-2-carboxylic acid serves as a starting material for the asymmetric synthesis of complex molecules.[5] This is crucial for developing drugs that interact stereoselectively with chiral biological targets like enzymes and receptors.

  • Scaffold for Bioactive Molecules: The rigid, chair-like conformation of the morpholine ring can act as a scaffold, positioning other pharmacophoric elements in a specific spatial orientation to optimize binding with a target protein.[2] It is a known component in molecules designed as kinase inhibitors and other enzyme-targeted agents.[5]

Applications_Diagram cluster_core Core Compound cluster_mods Synthetic Modifications cluster_apps Drug Development Applications core N-Cbz-morpholine- 2-carboxylic acid coupling Peptide Coupling core->coupling deprotection Cbz Deprotection core->deprotection scaffold Bioactive Scaffold (e.g., Kinase Inhibitors) coupling->scaffold deprotection->scaffold cns CNS Drug Candidates scaffold->cns pkpd PK/PD Modulation scaffold->pkpd

Caption: Role of the compound as a versatile intermediate in drug discovery.

Safety and Handling

According to safety data, N-Cbz-morpholine-2-carboxylic acid may cause severe skin burns and eye damage and is suspected of causing genetic defects.[6]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[6][9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • N-Cbz-2-Morpholinecarboxylic Acid - MySkinRecipes. (n.d.).
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. (2008).
  • Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem. (n.d.). National Institutes of Health.
  • Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis - Cheméo. (n.d.).
  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2245–2257. [Link]
  • Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. (n.d.). MDPI.
  • Morpholine - Wikipedia. (n.d.).
  • Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts.
  • Morpholine | C4H9NO | CID 8083 - PubChem. (n.d.). National Institutes of Health.
  • Spectroscopy of Carboxylic Acid Derivatives. (2023, August 9). Chemistry LibreTexts.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-388. [Link]
  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data.
  • pKa Chart. (n.d.). Utah Tech University.

Sources

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Applications of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Constrained Morpholine Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Among the privileged scaffolds in medicinal chemistry, the morpholine ring stands out for its proven ability to enhance aqueous solubility, metabolic stability, and target engagement.[1][2] This guide delves into the strategic application of a particularly valuable building block: 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid . This compound uniquely combines the favorable attributes of the morpholine moiety with the conformational rigidity of a constrained α-amino acid analog, offering a powerful tool for the design of next-generation therapeutics, particularly peptidomimetics and other complex molecules.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of this compound, detailed experimental protocols for its integration into synthetic workflows, and a forward-looking perspective on its potential to address unmet medical needs.

Core Molecular Attributes and Rationale for Use

This compound is a chiral, non-proteinogenic amino acid analog characterized by a morpholine ring N-protected with a benzyloxycarbonyl (Cbz) group and a carboxylic acid at the 2-position.[3] This unique architecture imparts several desirable features for drug design:

  • Conformational Constraint: The cyclic nature of the morpholine ring significantly restricts the conformational freedom of the molecule compared to its linear counterparts. When incorporated into a peptide or small molecule, it can act as a potent turn-inducer, mimicking the β-turns often found at the recognition sites of protein-protein interactions.[5] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity and receptor selectivity.

  • Improved Pharmacokinetic Profile: The morpholine moiety is a well-established pharmacophore known to enhance the drug-like properties of a molecule. Its oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility, while the overall scaffold often leads to increased metabolic stability and reduced clearance.[1][6]

  • Versatile Synthetic Handle: The presence of a carboxylic acid and a readily cleavable Cbz-protected amine provides orthogonal handles for synthetic elaboration. The carboxylic acid can be activated for amide bond formation, while the amine can be deprotected for further functionalization, making it an ideal building block for both solid-phase and solution-phase synthesis.[3]

  • Proline Bioisostere: The constrained five-membered ring of proline is a critical element in many bioactive peptides. This compound can serve as a six-membered ring bioisostere of proline, offering a different conformational landscape that can be exploited to fine-tune the biological activity and selectivity of a peptidomimetic.[7][8]

Strategic Applications in Drug Discovery

The unique combination of properties makes this compound a versatile tool for a range of drug discovery applications.

Design of Constrained Peptidomimetics

Peptides are attractive therapeutic modalities due to their high potency and selectivity. However, their poor metabolic stability and low oral bioavailability often limit their clinical utility. The incorporation of constrained amino acid analogs like this compound is a powerful strategy to overcome these limitations.

By replacing a native amino acid, particularly proline or glycine, with this morpholine derivative, it is possible to induce a stable turn structure in the peptide backbone. This can lock the peptide into its bioactive conformation, leading to enhanced receptor binding and increased resistance to proteolytic degradation.

Diagram: Conceptual Workflow for Constrained Peptidomimetic Design

G cluster_0 Design & Synthesis cluster_1 Evaluation Identify Bioactive Peptide Identify Bioactive Peptide Select Target Residue for Replacement Select Target Residue for Replacement Identify Bioactive Peptide->Select Target Residue for Replacement Incorporate Morpholine Analog Incorporate Morpholine Analog Select Target Residue for Replacement->Incorporate Morpholine Analog Synthesize Constrained Peptidomimetic Synthesize Constrained Peptidomimetic Incorporate Morpholine Analog->Synthesize Constrained Peptidomimetic Conformational Analysis (NMR) Conformational Analysis (NMR) Synthesize Constrained Peptidomimetic->Conformational Analysis (NMR) Biological Activity Assay Biological Activity Assay Conformational Analysis (NMR)->Biological Activity Assay SAR Studies SAR Studies Biological Activity Assay->SAR Studies G reagents + Benzyl Chloroformate + Base (TEA or NaHCO3) in DCM This compound This compound reagents->this compound Morpholine-2-carboxylic acid Morpholine-2-carboxylic acid Morpholine-2-carboxylic acid->reagents G Resin-Bound Peptide Resin-Bound Peptide Fmoc Deprotection Fmoc Deprotection Resin-Bound Peptide->Fmoc Deprotection 20% Piperidine/DMF Washing Washing Fmoc Deprotection->Washing DMF, DCM Coupling Coupling Washing->Coupling Activated Amino Acid + DIPEA/DMF Washing_2 Washing_2 Coupling->Washing_2 DMF, DCM, MeOH Washing_2->Resin-Bound Peptide Next Cycle

Sources

An In-Depth Technical Guide to the Stability and Storage of 4-Cbz-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 4-(Benzyloxycarbonyl)morpholine-2-carboxylic acid, a key building block in medicinal chemistry. Understanding the chemical stability of this molecule is paramount for ensuring the integrity of research and the quality of pharmaceutical development programs. This document delves into the core chemical attributes of the molecule, delineates its potential degradation pathways, and provides actionable protocols for stability assessment and optimal storage.

Core Molecular Characteristics and Inherent Stability

4-Cbz-morpholine-2-carboxylic acid is a chiral morpholine derivative featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom and a carboxylic acid moiety at the 2-position.[1] The stability of this compound is intrinsically linked to the chemical reactivity of these two key functional groups.

The benzyloxycarbonyl (Cbz) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry.[][3][4] It is known for its stability under neutral and mildly acidic or basic conditions, which makes it compatible with many synthetic transformations.[5] However, it is susceptible to cleavage under specific conditions, which are the primary drivers of its degradation.

The carboxylic acid group can undergo standard reactions such as esterification. While generally stable, its presence can influence the overall solubility and reactivity of the molecule.

Under recommended storage conditions, 4-Cbz-morpholine-2-carboxylic acid is a stable solid. However, exposure to adverse conditions can initiate degradation, compromising its purity and suitability for downstream applications. Stability studies recommend storage in a dry, inert atmosphere at room temperature.[1]

Predicted Degradation Pathways

Forced degradation studies, which intentionally stress a molecule, are essential for identifying likely degradation products and understanding degradation mechanisms.[6] Based on the structure of 4-Cbz-morpholine-2-carboxylic acid, the following degradation pathways are predicted:

Hydrolysis of the Benzyloxycarbonyl Group

The Cbz group is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than other protecting groups like Boc (tert-butyloxycarbonyl) under acidic conditions.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the carbamate linkage can be cleaved.

  • Base-Catalyzed Hydrolysis: Strong basic conditions can also promote the hydrolysis of the Cbz group.

The primary degradation products from the cleavage of the Cbz group are morpholine-2-carboxylic acid , benzyl alcohol , and carbon dioxide , the latter resulting from the decomposition of the unstable carbamic acid intermediate.

Hydrogenolysis of the Benzyloxycarbonyl Group

The most common and mildest method for the removal of a Cbz group is catalytic hydrogenolysis.[7][8] While this is a synthetic tool, inadvertent exposure to catalytic metals and a hydrogen source could lead to degradation. This pathway also yields morpholine-2-carboxylic acid, toluene (from the reduction of the benzyl group), and carbon dioxide.

Thermal Degradation
Photodegradation

As mandated by ICH guidelines, photostability testing is a crucial part of stress testing.[10] Aromatic compounds, such as the benzyl portion of the Cbz group, can absorb UV light, which may lead to photolytic cleavage of the C-O bond, initiating degradation.

The logical flow of degradation for the Cbz group is visualized in the following diagram:

G cluster_degradation Cbz Group Degradation Pathways Cbz_Protected 4-Cbz-morpholine- 2-carboxylic acid Hydrolysis Acid/Base Hydrolysis Cbz_Protected->Hydrolysis H+ or OH- Hydrogenolysis Catalytic Hydrogenolysis Cbz_Protected->Hydrogenolysis H2/Pd-C Degradation_Products Morpholine-2-carboxylic acid + Benzyl Alcohol/Toluene + CO2 Hydrolysis->Degradation_Products Hydrogenolysis->Degradation_Products

Caption: Predicted degradation pathways of the Cbz group.

Recommended Storage and Handling

To ensure the long-term stability and integrity of 4-Cbz-morpholine-2-carboxylic acid, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store at room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable.Minimizes the risk of thermal degradation.
Humidity Store in a dry environment. Keep in a tightly sealed container, preferably with a desiccant.The compound is moisture-sensitive, and humidity can promote hydrolysis.
Light Protect from light. Store in an opaque or amber container.Prevents potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidation and reaction with atmospheric moisture.

Handling Precautions:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.

  • Handle in a well-ventilated area.

  • Avoid creating dust.

  • Use appropriate personal protective equipment (gloves, safety glasses).

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves both long-term stability studies under recommended storage conditions and forced degradation studies to understand potential degradation pathways.

Forced Degradation Study Protocol

This protocol outlines a systematic approach to investigating the degradation of 4-Cbz-morpholine-2-carboxylic acid under various stress conditions. A target degradation of 5-20% is generally considered appropriate for these studies.[11]

Experimental Workflow:

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare 1 mg/mL solution of 4-Cbz-morpholine-2-carboxylic acid Stress Subject to Stress Conditions Start->Stress Hydrolysis Acidic (0.1M HCl, 60°C) Basic (0.1M NaOH, RT) Neutral (Water, 60°C) Stress->Hydrolysis Hydrolytic Oxidation Oxidative (3% H2O2, RT) Stress->Oxidation Oxidative Thermal Thermal (Solid & Solution, 80°C) Stress->Thermal Thermal Photo Photolytic (ICH Q1B compliant) Stress->Photo Photolytic Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by Stability-Indicating HPLC Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify and quantify degradation products. Determine degradation pathways. Analysis->Data

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of 4-Cbz-morpholine-2-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solid State: Store the solid compound in an oven at 80°C.

      • Solution State: Incubate the stock solution at 80°C.

    • Photodegradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines, alongside a dark control.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Long-Term Stability Study Protocol

This protocol is designed to evaluate the stability of the compound under recommended storage conditions over an extended period.

Methodology:

  • Batch Selection: Use a representative batch of 4-Cbz-morpholine-2-carboxylic acid.

  • Packaging: Store the compound in a container closure system that simulates the proposed packaging for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.[1]

  • Analytical Tests: At each time point, perform tests for appearance, purity (by HPLC), and identification.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating, detecting, and quantifying the active compound and its degradation products.[6][12] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

Proposed HPLC Method Parameters:

ParameterRecommended Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or a more specific wavelength determined by UV scan)
Injection Volume 10 µL

Method Validation: The proposed HPLC method must be validated according to ICH Q2(R2) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated using samples from the forced degradation study.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

4-Cbz-morpholine-2-carboxylic acid is a stable compound when stored under appropriate conditions. However, it is susceptible to degradation, primarily through the hydrolysis or hydrogenolysis of the benzyloxycarbonyl protecting group, when exposed to heat, light, and non-neutral pH conditions. A thorough understanding of these degradation pathways, coupled with the implementation of robust stability testing protocols and the use of a validated stability-indicating analytical method, is essential for ensuring the quality and reliability of this important chemical intermediate in research and drug development.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • Coriolis Pharma. Stability Studies-Regulations, Patient Safety & Quality. Published December 11, 2024. [Link]
  • ResearchGate.
  • European Medicines Agency. Stability testing of existing active substances and related finished products. Published July 13, 2023. [Link]
  • World Health Organization. Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
  • Pharma Beginners. Stability Study SOP as per ICH Guideline. Published January 25, 2020. [Link]
  • ACS Publications. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Published March 12, 2014. [Link]
  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Published January 2011. [Link]
  • ResearchGate. The hydrolysis of some N-benzoylamino acids in dilute mineral acid. Published February 2011. [Link]
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • PubMed.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Published November 1, 2020. [Link]
  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. Published December 11, 2025. [Link]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • PakMediNet.
  • ResearchGate. Thermal Synthesis of Polypeptides from N-t-Butyloxycarbonyltripeptide Derivatives without Reactive Side Chains. Published October 18, 2023. [Link]
  • PubMed.
  • ResearchGate. Validation of an HPLC method for the determination of amino acids in feed. Published August 7, 2025. [Link]
  • Medicilon. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. [Link]
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Published July 31, 2025. [Link]
  • CHIMIA. Thermal Cleavage of the Fmoc Protection Group. [Link]

Sources

The Privileged Scaffold: A Guide to Chiral Morpholine Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Chiral Morpholine Core

In the landscape of medicinal chemistry and asymmetric synthesis, certain structural motifs consistently emerge as "privileged scaffolds"—frameworks that exhibit a remarkable propensity for binding to diverse biological targets. The chiral morpholine ring is a quintessential example of such a scaffold.[1][2][3] Its unique combination of a saturated heterocyclic system containing both a secondary amine and an ether linkage imparts favorable physicochemical properties, including metabolic stability and improved pharmacokinetic profiles.[4] This has led to its incorporation into a wide array of therapeutic agents, from antidepressants to novel treatments for neurodegenerative diseases.[4][5][6]

The stereochemistry of the morpholine ring is frequently the lynchpin of its biological activity, making the development of robust, efficient, and highly stereoselective synthetic methodologies a critical objective for organic and medicinal chemists.[1][7] This guide moves beyond a simple catalog of reactions to provide a deep, mechanistic-driven exploration of the synthesis and application of chiral morpholine derivatives. We will dissect the causality behind key experimental choices, present self-validating protocols, and ground our discussion in authoritative literature, offering field-proven insights for professionals in drug discovery and chemical research.

Part I: Architectures of Asymmetry: Modern Strategies for Stereoselective Morpholine Synthesis

The synthesis of enantiomerically pure morpholines can be broadly categorized by the stage at which the key stereocenter(s) are introduced: before, during, or after the cyclization event.[3] Each approach carries distinct advantages and challenges, and the optimal choice is dictated by factors such as substrate scope, scalability, and desired substitution patterns.

G cluster_pre Strategy 1: Pre-Cyclization Stereocontrol cluster_during Strategy 2: Concurrent Stereocontrol & Cyclization cluster_post Strategy 3: Post-Cyclization Stereocontrol pre Chiral Pool Starting Materials (e.g., Amino Acids, Lactic Acid) cyc1 Enantiopure Morpholine pre->cyc1 Cyclization during Acyclic Prochiral Substrate (e.g., Alkenols) cyc2 Enantiopure Morpholine during->cyc2 Asymmetric Halocyclization post Prochiral Dehydromorpholine cyc3 Enantiopure Morpholine post->cyc3 Asymmetric Hydrogenation start Synthetic Goal: Chiral Morpholine

Diagram 1: Conceptual Workflow of Chiral Morpholine Synthesis.

Post-Cyclization Modification: Asymmetric Hydrogenation of Dehydromorpholines

One of the most elegant and atom-economical methods for generating 2-substituted chiral morpholines is the asymmetric hydrogenation of a pre-formed dehydromorpholine ring.[2][3][8] This "after cyclization" strategy is exceptionally powerful due to its potential for quantitative yields and exquisite enantiocontrol.

Causality in Catalyst Selection: The success of this transformation hinges on the choice of the chiral catalyst. Rhodium complexes bearing bisphosphine ligands with a large "bite angle," such as SKP, have proven superior.[2][3] A larger bite angle creates a more rigid and well-defined chiral pocket around the rhodium center. This steric and electronic environment forces the prochiral dehydromorpholine substrate to coordinate in a highly specific orientation, effectively shielding one face from the incoming hydrogen and leading to near-perfect enantio-induction (up to 99% ee).[2][3][8] Aprotic and less polar solvents like ethyl acetate are often preferred, as coordinating solvents such as THF or methanol can compete for binding sites on the metal catalyst, inhibiting the reaction.[2]

G sub Prochiral Dehydromorpholine reaction + sub->reaction prod Chiral Morpholine (up to 99% ee) cat [Rh(COD)(SKP)]BF₄ cat->reaction Catalyst (1 mol%) h2 H₂ (gas) h2->reaction reaction->prod

Diagram 2: Asymmetric Hydrogenation for 2-Substituted Chiral Morpholines.

Concurrent Cyclization: Electrophile-Induced Halocyclization

This strategy establishes the stereocenter during the ring-forming step. A prominent example is the bromine-induced cyclization of optically pure N-allyl-β-aminoalcohols.[9] This method leverages substrate control, where the existing stereocenter in the amino alcohol precursor directs the formation of the new stereocenter during the cyclization cascade.

Mechanistic Insight: The reaction proceeds via the formation of a bromonium ion intermediate from the alkene. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the bromonium ion in a stereospecific anti-addition. The reaction's diastereoselectivity is highly sensitive to reaction time and quenching conditions. Short reaction times (e.g., 5 minutes) followed by quenching with a base like sodium carbonate can yield a single diastereomer, whereas allowing the reaction to proceed to completion may lead to epimerization and mixtures of diastereomers.[9] This sensitivity underscores the importance of precise kinetic control in diastereoselective reactions.

Multi-Component Reactions (MCRs): A Convergent Approach

For building molecular complexity rapidly, MCRs are unparalleled. A copper-catalyzed three-component synthesis using amino alcohols, aldehydes, and diazomalonates provides a one-step approach to highly substituted morpholines.[10] While this method is highly efficient in assembling the morpholine core, it often yields poor diastereoselectivity when chiral amino alcohols are used as starting materials.[10]

The Self-Validating System: This apparent drawback can be overcome through a post-synthesis epimerization step. A light-mediated reversible hydrogen atom transfer (HAT) process can be employed to epimerize the less stable diastereomer into the thermodynamically favored one, thus improving the final diastereomeric ratio.[10] This two-step sequence—a highly convergent MCR followed by a thermodynamic resolution—represents a powerful and practical workflow for accessing specific diastereomers of complex morpholines.

Comparative Summary of Synthetic Routes
Synthetic RouteKey TransformationCatalyst/ReagentTypical YieldStereoselectivity (ee/dr)Key Advantages & Considerations
Asymmetric Hydrogenation [1][8]Asymmetric HydrogenationRhodium complex with chiral bisphosphine ligandQuantitativeUp to 99% eeHigh efficiency, atom economical, excellent enantioselectivity. Requires synthesis of dehydromorpholine precursor.
Halocyclization [9]Electrophile-Induced CyclizationBromine (Br₂)50-80%Up to 100% deUtilizes chiral pool precursors; diastereoselectivity is highly dependent on reaction conditions and time.
Multi-Component Reaction [10]Three-Component CondensationCopper Catalyst47-70%Low initial drHighly convergent and efficient for building complexity. Often requires a subsequent epimerization step to achieve high dr.
Organocatalytic Cycloetherification [11]Asymmetric HalocyclizationCinchona Alkaloid DerivativeExcellentExcellent eeAccesses morpholines with quaternary stereocenters under mild conditions.

Part II: Applications in Catalysis and Drug Discovery

The value of chiral morpholines is realized in their diverse applications, primarily as core components of pharmaceuticals and as ligands in asymmetric catalysis.

G cluster_synthesis cluster_applications morph Chiral Morpholine Scaffold drug Drug Discovery (e.g., SNRIs, D₄ Antagonists)[13][14] morph->drug Enables cat Asymmetric Catalysis (e.g., Chiral Ligands, Organocatalysts)[15][16] morph->cat Enables agro Agrochemicals (e.g., Fungicides)[5][17] morph->agro Enables syn Stereoselective Synthesis Methods syn->morph Provides Access

Sources

The Benzyloxycarbonyl Group in Morpholine-Containing Compounds: A Technical Guide to Reactivity and Deprotection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of successful organic synthesis. The benzyloxycarbonyl (Cbz or Z) group is a venerable and widely used protecting group for amines, prized for its stability and versatile cleavage options. However, when the molecular architecture includes a morpholine moiety, the reactivity of the Cbz group can be subtly, yet significantly, influenced. This in-depth technical guide provides a comprehensive analysis of the Cbz group's reactivity in the context of morpholine-containing compounds, offering field-proven insights into the selection and execution of deprotection strategies.

The Enduring Utility of the Cbz Group in Complex Synthesis

First introduced in the pioneering days of peptide chemistry by Bergmann and Zervas, the benzyloxycarbonyl group remains a highly relevant tool in modern organic synthesis.[1] Its popularity stems from a favorable combination of characteristics:

  • Robust Stability: Cbz-protected amines exhibit excellent stability across a broad spectrum of reaction conditions, including basic and mildly acidic environments, which allows for extensive synthetic manipulations of other functional groups.[1]

  • Ease of Introduction: The formation of a Cbz-protected amine is typically a high-yielding reaction, proceeding under mild conditions with benzyl chloroformate.[2]

  • Versatile Cleavage: The Cbz group can be removed under several distinct conditions, most notably catalytic hydrogenolysis and treatment with strong acids. This versatility allows for its integration into diverse synthetic routes.[1][2]

  • Orthogonality: The unique cleavage conditions for the Cbz group, particularly hydrogenolysis, render it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is critical for the systematic construction of complex molecules with multiple functional groups.[1][2]

The Influence of the Morpholine Moiety: A Double-Edged Sword

The presence of a morpholine ring within a molecule containing a Cbz group introduces specific considerations that can impact the choice and efficiency of the deprotection strategy. The morpholine heterocycle contains both an ether linkage and a secondary or tertiary amine, the latter of which can significantly influence the reaction environment.

The Challenge of Catalyst Poisoning in Catalytic Hydrogenolysis

Catalytic hydrogenolysis is often the method of choice for Cbz deprotection due to its mildness and the clean nature of its byproducts (toluene and carbon dioxide).[2] The reaction is typically carried out using a palladium catalyst, most commonly palladium on carbon (Pd/C).

However, the basic nitrogen atom of the morpholine ring can act as a Lewis base and coordinate to the palladium catalyst surface. This coordination can lead to catalyst inhibition or outright poisoning, reducing its activity and potentially stalling the deprotection reaction. This phenomenon is well-documented for other nitrogen-containing heterocycles, such as pyridine, which are sometimes intentionally used as catalyst poisons to achieve chemoselectivity in hydrogenolysis reactions.[3][4]

Causality Behind Experimental Choices: The potential for catalyst poisoning by the morpholine nitrogen necessitates careful consideration of the reaction conditions. To mitigate this effect, chemists may employ several strategies:

  • Increased Catalyst Loading: Using a higher weight percentage of the Pd/C catalyst can compensate for the partial deactivation by the morpholine-containing substrate.

  • Elevated Hydrogen Pressure: Increasing the hydrogen pressure can enhance the rate of the desired hydrogenolysis reaction, helping to overcome the inhibitory effects.

  • Choice of Catalyst: While Pd/C is standard, other palladium catalysts, or catalysts based on other metals like platinum or rhodium, may exhibit different susceptibilities to poisoning by the morpholine moiety.

  • Use of Additives: In some cases, the addition of a weak acid can protonate the morpholine nitrogen, preventing its coordination to the catalyst. However, this approach must be carefully balanced to avoid premature acid-catalyzed cleavage of the Cbz group.

Considerations for Acid-Mediated Cbz Cleavage

Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA), can effectively cleave the Cbz group.[5] The mechanism involves the protonation of the carbamate oxygen followed by the departure of the stable benzyl cation.

When a morpholine ring is present, its basic nitrogen will also be protonated under these strongly acidic conditions. This is generally not problematic for the deprotection reaction itself. However, the presence of an additional basic site in the molecule means that a stoichiometric amount of acid, relative to the number of basic nitrogens, must be used to ensure that the Cbz group is efficiently protonated and cleaved.

Causality Behind Experimental Choices: The choice of acidic reagent and reaction conditions is often dictated by the overall functional group tolerance of the substrate. For complex molecules with acid-sensitive functionalities, harsher conditions like HBr/AcOH may be unsuitable. Milder Lewis acid-mediated methods, such as those employing aluminum chloride in hexafluoroisopropanol (AlCl₃/HFIP), can offer a more chemoselective alternative.[6]

Comparative Analysis of Cbz Deprotection Methods for Morpholine-Containing Compounds

The selection of the optimal Cbz deprotection method for a morpholine-containing substrate is a critical decision that depends on the specific molecular context, including the presence of other functional groups and the desired scale of the reaction.

Deprotection MethodReagents & ConditionsAdvantagesDisadvantages & Considerations for Morpholine Compounds
Catalytic Hydrogenolysis H₂, Pd/C in MeOH, EtOH, or EtOAcMild conditions; clean byproducts (toluene, CO₂); orthogonal to many other protecting groups.[2]Potential for catalyst poisoning by the morpholine nitrogen, leading to slower reaction times or incomplete conversion. May require higher catalyst loading or hydrogen pressure.[3][4]
Transfer Hydrogenolysis Ammonium formate, cyclohexene, or isopropanol with Pd/CAvoids the use of flammable hydrogen gas; often faster than standard hydrogenolysis.Still susceptible to catalyst poisoning by the morpholine moiety.
Strong Acid Cleavage HBr in Acetic AcidRapid and effective cleavage.Harsh conditions; not suitable for acid-sensitive substrates; requires stoichiometric amounts of acid to protonate both the Cbz group and the morpholine nitrogen.[5]
Lewis Acid Cleavage AlCl₃ in HFIPMilder than strong Brønsted acids; can be more chemoselective.[6]Requires careful optimization of reaction conditions; the Lewis acid can coordinate with the morpholine nitrogen.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMAUseful for substrates with functional groups sensitive to reduction or strong acids.[6]Requires elevated temperatures; the thiol reagent and its benzylated byproduct must be removed during workup.

Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific substrates.

Protocol for Catalytic Hydrogenolysis of a Cbz-Protected Morpholine

This protocol is a general procedure for the deprotection of a Cbz-protected amine in a morpholine-containing compound using catalytic hydrogenolysis.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup A Dissolve Cbz-morpholine in solvent (e.g., MeOH) B Add Pd/C catalyst (5-10 mol%) A->B C Evacuate and backfill with H₂ gas B->C Transfer to hydrogenation vessel D Stir vigorously at RT C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F Upon completion G Wash Celite with solvent F->G H Concentrate filtrate G->H I Purify if necessary H->I

Caption: Workflow for Catalytic Hydrogenolysis.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the Cbz-protected morpholine compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate. Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%, may need to be increased for less reactive substrates).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. For small-scale reactions, a hydrogen-filled balloon can be used. For larger scales or sluggish reactions, a Parr hydrogenator at elevated pressure (e.g., 50 psi) is recommended.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient mixing is crucial for this heterogeneous reaction.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product. Further purification by chromatography or crystallization may be necessary.

Protocol for Acid-Mediated Cleavage of a Cbz-Protected Morpholine

This protocol describes the deprotection of a Cbz-protected amine in a morpholine-containing compound using hydrogen bromide in acetic acid. Caution: This reagent is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

G cluster_0 Reaction cluster_1 Workup A Dissolve Cbz-morpholine in 33% HBr/AcOH B Stir at RT A->B C Monitor by TLC/LC-MS B->C D Dilute with cold diethyl ether C->D Upon completion E Filter precipitated salt D->E F Wash with ether E->F G Dry the product F->G

Caption: Workflow for Acid-Mediated Cbz Cleavage.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Cbz-protected morpholine compound (1.0 equivalent) in a 33% (w/w) solution of hydrogen bromide in acetic acid (HBr/AcOH) at room temperature.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the deprotected amine.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The free amine can be obtained by neutralization of the salt with a suitable base.

Conclusion

The benzyloxycarbonyl group is a powerful tool in the synthesis of complex molecules, including those containing the pharmaceutically relevant morpholine scaffold. A thorough understanding of the potential interactions between the Cbz group and the morpholine moiety is essential for the development of robust and efficient deprotection strategies. While catalytic hydrogenolysis remains a preferred method for its mildness, the potential for catalyst poisoning by the morpholine nitrogen must be addressed through careful optimization of reaction conditions. Acid-mediated cleavage offers a reliable alternative, particularly when reductive conditions are not tolerated, though the choice of acidic reagent must be tailored to the substrate's overall stability. By carefully considering the principles of reactivity and the practical insights outlined in this guide, researchers can confidently navigate the challenges of Cbz deprotection in the presence of a morpholine ring, paving the way for the successful synthesis of novel drug candidates and complex chemical entities.

References

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical and Pharmaceutical Bulletin, 51(3), 320-324.
  • Sajiki, H., & Hirota, K. (2003).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Technical Disclosure Commons. (2025, August 12).
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Chiral Building Block

In the landscape of modern medicinal chemistry and drug development, the morpholine scaffold is a privileged structure, frequently incorporated into biologically active molecules to enhance their pharmacological properties. Among the vast array of morpholine derivatives, 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid stands out as a critical chiral building block.[1][2] Its utility stems from the unique combination of a conformationally constrained morpholine ring, a strategically placed carboxylic acid for further functionalization, and a readily cleavable benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom.[1] This trifecta of features makes it an invaluable intermediate in the asymmetric synthesis of complex heterocyclic compounds, peptides, and novel drug candidates.[1][2]

The Cbz group, introduced by the reaction with benzyl chloroformate, provides robust protection of the morpholine nitrogen under a variety of reaction conditions, yet it can be selectively removed under mild hydrogenolysis conditions.[1][3] This orthogonality to many other common protecting groups is a cornerstone of its widespread use in multi-step synthetic campaigns.[3] This document provides a detailed, field-proven protocol for the synthesis of this compound, offering insights into the causality behind experimental choices to ensure reproducibility and high yield.

Synthetic Strategy: A Unidirectional Path to the Target Molecule

The most direct and widely adopted synthetic route to this compound involves the selective N-protection of the parent morpholine-2-carboxylic acid.[1] This strategy is favored for its operational simplicity and high efficiency. The core of this transformation is the nucleophilic acyl substitution reaction between the secondary amine of the morpholine ring and the electrophilic carbonyl carbon of benzyl chloroformate.[2]

Synthesis_Workflow Start Morpholine-2-carboxylic Acid Reaction N-Protection Reaction (Nucleophilic Acyl Substitution) Start->Reaction Reagent Benzyl Chloroformate (Cbz-Cl) Triethylamine (Base) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 4-((benzyloxy)carbonyl)morpholine- 2-carboxylic acid Purification->Product Protocol_Flowchart cluster_reaction Reaction Setup cluster_workup Workup and Extraction cluster_purification Purification A 1. Dissolve morpholine-2-carboxylic acid and triethylamine in DCM. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add benzyl chloroformate dropwise over 15-20 minutes. B->C D 4. Allow the reaction to warm to room temperature and stir for 2-4 hours. C->D E 5. Quench the reaction with water. D->E F 6. Wash the organic layer sequentially with 1 M HCl, sat. NaHCO₃, and brine. E->F G 7. Dry the organic layer over anhydrous MgSO₄. F->G H 8. Filter and concentrate the solution in vacuo. G->H I 9. Purify the crude product by recrystallization or column chromatography. H->I

Sources

Application Notes and Protocols: A Comprehensive Guide to the N-Cbz Protection of Morpholine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Protected Morpholine Scaffolds

In the landscape of modern drug discovery and peptide synthesis, the morpholine scaffold is a privileged structure, imparting favorable pharmacokinetic properties such as aqueous solubility and metabolic stability to lead compounds. Morpholine-2-carboxylic acid, in particular, serves as a versatile chiral building block for the synthesis of complex molecules with therapeutic potential. The ability to selectively protect its secondary amine is paramount for its use in multi-step synthetic routes.

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of amine protection strategies.[1] Its robustness under a variety of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an ideal choice for protecting the nitrogen atom of morpholine-2-carboxylic acid.[2] This application note provides a detailed, field-proven protocol for the N-Cbz protection of morpholine-2-carboxylic acid, delving into the mechanistic underpinnings of the reaction and offering practical insights for its successful execution.

Reaction Principle: The Schotten-Baumann Condition

The N-Cbz protection of morpholine-2-carboxylic acid is typically carried out under Schotten-Baumann conditions. This classic reaction involves the acylation of an amine with an acyl halide in the presence of a base.[3][4] In this specific application, the secondary amine of morpholine-2-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[5]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The presence of a base is crucial for neutralizing the hydrochloric acid generated as a byproduct, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[2]

Experimental Workflow Overview

The overall experimental workflow for the N-Cbz protection of morpholine-2-carboxylic acid can be visualized as a three-stage process: reaction setup and execution, aqueous work-up and extraction, and finally, purification of the desired product.

G cluster_0 Reaction Setup & Execution cluster_1 Work-up & Extraction cluster_2 Purification A Dissolve Morpholine-2-carboxylic acid and NaHCO3 in Water/Dioxane B Cool to 0 °C A->B C Slowly add Benzyl Chloroformate B->C D Warm to RT and stir C->D E Wash with Diethyl Ether D->E Reaction Completion F Acidify Aqueous Layer with HCl E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography or Recrystallization H->I Crude Product

Sources

Application Notes and Protocols: Peptide Coupling with 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Morpholine Scaffold in Peptide Science

In the landscape of modern drug discovery and peptide chemistry, the morpholine scaffold has emerged as a "privileged structure." Its incorporation into therapeutic candidates is a strategic decision aimed at enhancing pharmacokinetic and pharmacodynamic (PK/PD) properties.[1][2] The morpholine ring, with its unique conformational flexibility and balanced hydrophilic-lipophilic profile, can improve aqueous solubility, metabolic stability, and cell permeability, including passage across the blood-brain barrier.[1][3]

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is a chiral, conformationally constrained amino acid analogue that serves as a versatile building block for introducing this valuable scaffold into peptide sequences.[4] The nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group, a classic protecting group that is robust under the basic conditions used for Fmoc deprotection, making it an excellent choice for N-terminal capping in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][6]

This guide provides a comprehensive overview of the principles and detailed protocols for the efficient coupling of this compound, empowering researchers to leverage its unique structural advantages in the synthesis of novel peptides and peptidomimetics.

Reagent Profile and Handling

Before proceeding with coupling reactions, it is critical to understand the physicochemical properties of the title compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO₅[4][7]
Molecular Weight 265.26 g/mol [4][7]
CAS Number 135782-21-7 (racemate)[8]
Chiral CAS 1439373-47-3 ((S)-enantiomer)[9][10]
Appearance White to off-white solidN/A
Solubility Soluble in DMF, DCM, THF; sparingly soluble in waterN/A

Handling and Storage: Store in a cool, dry place under an inert atmosphere. As with all carboxylic acids used in peptide synthesis, ensure the material is anhydrous to prevent hydrolysis of activated species during the coupling reaction.

Core Principles of Peptide Bond Formation

Peptide coupling is a dehydration reaction that forms an amide bond between the carboxylic acid of one amino acid and the amine of another. The core challenge is that direct reaction is thermodynamically unfavorable. Therefore, the carboxylic acid must first be converted into a highly reactive "activated" species, which is then susceptible to nucleophilic attack by the amine.[11][12][13] The choice of coupling reagent dictates the nature of this activated intermediate and is paramount for achieving high yields while minimizing side reactions, particularly racemization.

Peptide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Z-Morpholine-COOH Activated_Ester Activated Intermediate (e.g., O-Acylisourea, HOBt/HOAt Ester) AA_COOH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU, DIC) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester required for onium salts Peptide_Bond New Peptide Bond (Z-Morpholine-CO-NH-Peptide) Activated_Ester->Peptide_Bond Byproducts Byproducts (e.g., DCU, Tetramethylurea) Activated_Ester->Byproducts generates AA_NH2 Peptide-NH₂ AA_NH2->Peptide_Bond Nucleophilic Attack

Figure 1: General mechanism of peptide bond formation.

Recommended Coupling Protocols

The optimal coupling strategy depends on the specific application, including the nature of the coupling partner (steric hindrance) and the synthetic methodology (solution-phase vs. solid-phase).

Comparative Overview of Common Coupling Reagents
Reagent ClassExample(s)MechanismAdvantagesConsiderations
Carbodiimides DIC, EDCForms a highly reactive O-acylisourea intermediate.[14]Cost-effective; well-established.High risk of racemization without additives; byproduct (urea) can be difficult to remove (especially DCU).[11][15]
Aminium/Uronium Salts (HOBt-based) HBTU, TBTUForms an HOBt active ester.[16]Highly efficient; fast reaction rates; water-soluble byproducts; low racemization.[11][17]Contains potentially explosive HOBt; can cause guanidinylation of the free amine if used in large excess.[11][12]
Aminium/Uronium Salts (HOAt-based) HATUForms a more reactive HOAt active ester.Superior for sterically hindered couplings; very low racemization due to anchimeric assistance from the pyridine nitrogen.[15][18]Higher cost; shares safety concerns with HOBt-based reagents.
Aminium/Uronium Salts (Oxyma-based) COMUForms an OxymaPure active ester.Comparable or superior reactivity to HATU; byproducts are non-explosive and highly water-soluble; considered a "greener" alternative.[11][14]Higher cost.
Protocol 1: Standard Coupling using HBTU in SPPS

This protocol is recommended for routine couplings where significant steric hindrance is not anticipated. It is a robust and highly efficient method for solid-phase synthesis.

Rationale: HBTU is one of the most popular coupling reagents due to its high efficiency and the generation of water-soluble byproducts, which simplifies the washing and purification steps.[11] The use of a base like DIPEA is required for the activation step with onium salts.[11]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3.0 eq.)

  • HBTU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

  • Pre-activation: In a separate vessel, dissolve this compound and HBTU in a minimal volume of DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Ninhydrin or Kaiser test) to monitor for the disappearance of the free primary amine.[19]

  • Washing: If the test is negative (indicating complete reaction), drain the reaction solution. Wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Repeat or Proceed: If the test is positive, the coupling can be repeated (a "double coupling"). Otherwise, proceed to the next step in your synthesis.

Protocol 2: Coupling for Sterically Hindered Systems using HATU

This protocol is advised when coupling the morpholine amino acid to a sterically demanding residue (e.g., Aib, N-methylated amino acids) or vice-versa.

Rationale: HATU is preferred over HBTU for difficult couplings because it generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. HOAt is a more potent activating agent than HOBt, leading to faster acylation and reduced potential for side reactions like epimerization.[15]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3.0 eq.)

  • HATU (2.9 eq.)

  • DIPEA (6.0 eq.) or 2,4,6-Collidine for highly sensitive residues

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell and deprotect the peptide-resin as described in Protocol 4.2.

  • Pre-activation: In a separate vessel, dissolve the morpholine carboxylic acid and HATU in DMF. Add DIPEA and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature. For particularly challenging couplings, reaction times may need to be extended to 4-6 hours, or the reaction may be performed at a slightly elevated temperature (e.g., 35-40 °C).

  • Monitoring & Washing: Follow steps 4 and 5 from Protocol 4.2. Due to the steric hindrance, a double coupling may be necessary to drive the reaction to completion.

Post-Coupling Workflow and Cbz Deprotection

Once the this compound has been successfully coupled, the final peptide must be deprotected and cleaved from the resin.

SPPS Workflow Start Start: Peptide-Resin Fmoc_Deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotect Wash1 2. DMF Wash Fmoc_Deprotect->Wash1 Couple 3. Couple Z-Morpholine-COOH (Protocol 4.2 or 4.3) Wash1->Couple Wash2 4. DMF/DCM Wash Couple->Wash2 Cleavage 5. Cleavage & Side-Chain Deprotection (e.g., 95% TFA Cocktail) Wash2->Cleavage Precipitate 6. Precipitate in Cold Ether Cleavage->Precipitate Purify 7. Purify Crude Peptide (RP-HPLC) Precipitate->Purify End End: Pure Z-Morpholine-Peptide Purify->End

Figure 2: General SPPS workflow for N-terminal capping.

Cbz-Group Deprotection Protocol

The Cbz group is stable to the trifluoroacetic acid (TFA) cocktails typically used for peptide cleavage from Wang or Rink Amide resins, meaning it will remain on the peptide post-cleavage.[5] It must be removed in a separate, subsequent step if the N-terminus needs to be free.

Primary Method: Catalytic Hydrogenolysis

This is the cleanest and most common method for Cbz removal.[20]

Caution: This method is incompatible with peptides containing other reducible functional groups, such as Cys(Trt), Met, or alkynes.

Materials:

  • Cbz-protected peptide, dissolved in a suitable solvent (e.g., Methanol, Acetic Acid, or a mixture)

  • Palladium on Carbon (Pd/C), 10% w/w (typically 5-10 mol% of Pd relative to the peptide)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide in the chosen solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure (e.g., using a balloon). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to yield the deprotected peptide.

References

  • Aapptec Peptides. Coupling Reagents. [Link]
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1675-1693. [Link]
  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?[Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 555-573. [Link]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • Google Patents. WO2005105100A1 - Morpholine compounds.
  • Kumar, A., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
  • Wikipedia. HBTU. [Link]
  • ResearchGate.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
  • Fukuzawa, S., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Lipshutz, B. H., et al. (2016). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 18(1), 161-167. [Link]
  • Houben-Weyl. Synthesis of Peptides Containing Proline Analogues. [Link]
  • E3S Web of Conferences. (2024).
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
  • Modern Design. (2s)-4-[(benzyloxy)carbonyl]morpholine-2-carboxylic Acid. [Link]
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • Pathak, D., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(40), e202302832. [Link]
  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 555-573. [Link]
  • ResearchGate.

Sources

Chiral resolution of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Chiral Resolution of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid Enantiomers via Diastereomeric Salt Crystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the chiral resolution of racemic this compound, a key building block in medicinal chemistry.[1][2] The protocol leverages the classical and scalable method of diastereomeric salt formation, which is a preferred industrial strategy for separating enantiomers containing an acid or amine functional group.[3][4] We detail a robust, step-by-step procedure for the formation of diastereomeric salts using a chiral resolving agent, fractional crystallization to isolate the desired salt, and subsequent liberation of the enantiopure carboxylic acid. Furthermore, this note establishes a validated chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of enantiomeric excess (ee), ensuring the final product meets stringent purity requirements. The causality behind critical experimental choices, troubleshooting advice, and safety precautions are integrated throughout to provide a self-validating and field-proven protocol.

Introduction and Scientific Principle

Enantiomerically pure morpholine derivatives are crucial scaffolds in the synthesis of a wide range of biologically active compounds and approved drugs.[1][5] The stereocenter at the C-2 position of this compound dictates the three-dimensional orientation of substituents, which is often critical for target binding and pharmacological activity. Consequently, obtaining single enantiomers is a mandatory step in modern drug development to ensure optimal efficacy and minimize potential off-target effects or toxicity associated with the undesired enantiomer.

While asymmetric synthesis can produce single enantiomers directly, chiral resolution of a racemate often provides a more practical, cost-effective, and scalable approach.[4][6] The method described herein is based on the principle of diastereomeric salt formation.

The core principle relies on a two-step process:

  • Conversion to Diastereomers: The racemic carboxylic acid (a mixture of R- and S-enantiomers) is reacted with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a mixture of two diastereomeric salts (e.g., [R-acid•R-base] and [S-acid•R-base]). Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most critically, different solubilities in a given solvent system.[4][7]

  • Separation and Liberation: This difference in solubility allows for the separation of the diastereomers via fractional crystallization.[8] The less soluble diastereomeric salt precipitates from the solution upon cooling, while the more soluble one remains in the mother liquor. After physical separation (e.g., filtration), the chiral resolving agent is removed by acid/base treatment, liberating the desired enantiomer of the carboxylic acid in high purity.

This application note provides a detailed protocol using (R)-(+)-1-phenylethylamine as a model resolving agent, a widely used and effective choice for resolving chiral acids.[4]

Figure 1: Conceptual workflow of chiral resolution by diastereomeric salt formation.

Materials and Reagents

ReagentGradeSupplier Example
Racemic this compound≥98%Alchem Pharmtech[9]
(R)-(+)-1-Phenylethylamine≥99% enantiomeric puritySigma-Aldrich
Isopropanol (IPA)Anhydrous, ≥99.5%Standard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
Hydrochloric Acid (HCl)2 M Aqueous SolutionStandard Supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Supplier
HPLC Grade Acetonitrile (ACN)≥99.9%Standard Supplier
HPLC Grade Methanol (MeOH)≥99.9%Standard Supplier
Trifluoroacetic Acid (TFA)HPLC Grade, ≥99.5%Standard Supplier
Deionized Water18.2 MΩ·cmIn-house

Experimental Protocols

Part A: Protocol for Diastereomeric Salt Formation & Crystallization

This protocol aims to selectively crystallize one diastereomeric salt. The choice of using approximately 0.5 equivalents of the resolving agent is a strategic decision to maximize the yield and purity of the less-soluble salt, leaving the majority of the more-soluble salt in the solution.[10]

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 10.0 g (37.7 mmol) of racemic this compound and 100 mL of isopropanol.

  • Heating: Heat the mixture to 60-70 °C with stirring until a clear, homogeneous solution is obtained.

  • Addition of Resolving Agent: While maintaining the temperature, slowly add 2.28 g (18.8 mmol, 0.5 equivalents) of (R)-(+)-1-phenylethylamine to the solution over 5 minutes.

  • Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature over 4-6 hours. For optimal crystal growth and purity, avoid rapid cooling or agitation. The solution should become cloudy as the less soluble diastereomeric salt precipitates.

  • Maturation: Once at room temperature, continue stirring the resulting slurry for an additional 2 hours to ensure complete crystallization.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold (0-5 °C) isopropanol (2 x 15 mL) to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the white crystalline solid under vacuum at 40 °C to a constant weight. This solid is the diastereomeric salt of one of the enantiomers (e.g., the (R,R) or (S,R) salt).

Part B: Protocol for Liberation of the Enantiopure Carboxylic Acid

This procedure regenerates the free carboxylic acid from the isolated salt.

  • Suspension: Suspend the dried diastereomeric salt from Part A in a mixture of 100 mL of ethyl acetate and 50 mL of deionized water in a separatory funnel.

  • Acidification: Add 2 M aqueous HCl dropwise with vigorous shaking until the aqueous layer reaches a pH of 1-2. This protonates the carboxylic acid and converts the resolving agent into its water-soluble hydrochloride salt.

  • Phase Separation: Allow the layers to separate. The organic layer contains the desired enantiopure carboxylic acid, while the aqueous layer contains the protonated resolving agent.

  • Extraction: Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 30 mL) to recover any residual product.

  • Washing: Combine all organic layers and wash them with 50 mL of deionized water, followed by 50 mL of brine to remove residual acid and salt.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid is the enantiomerically enriched this compound. Determine the yield and proceed to analytical verification for enantiomeric excess.

Resolution_Workflow start Racemic Acid in IPA add_resolver Add 0.5 eq. (R)-1-Phenylethylamine at 65°C start->add_resolver cool Slow Cool to RT (4-6 hours) add_resolver->cool filter Vacuum Filtration cool->filter mother_liquor Mother Liquor (Enriched in other enantiomer) filter->mother_liquor Filtrate salt_cake Diastereomeric Salt (Crystalline Solid) filter->salt_cake Solid liberation Liberation: EtOAc/H₂O + HCl (pH 1-2) salt_cake->liberation extraction Aqueous/Organic Extraction liberation->extraction dry_conc Dry (Na₂SO₄) & Concentrate extraction->dry_conc final_product Enantiopure Acid dry_conc->final_product hplc QC: Chiral HPLC for ee% final_product->hplc

Figure 2: Step-by-step experimental workflow for chiral resolution.

Part C: Protocol for Chiral HPLC Analysis

This method is crucial for validating the success of the resolution by quantifying the enantiomeric excess (ee) of the final product. N-protected amino acids are well-suited for analysis on macrocyclic glycopeptide-based chiral stationary phases.[11]

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV detector
Column Astec® CHIROBIOTIC® T, 5 µm, 25 cm x 4.6 mm
Mobile Phase 90:10 (v/v) Acetonitrile / Methanol + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[12]

  • Inject a solution of the starting racemic material to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the solution of the final, resolved product.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Expected Results & Data Summary

The resolution process is expected to yield one enantiomer with high purity. The mother liquor can be processed separately to recover the other enantiomer, though it will likely require further purification or recrystallization.

ParameterExpected ValueRationale / Comments
Yield of Diast. Salt 35-45% (based on initial racemic mass)Theoretical maximum is 50%. Yield is dependent on the precise solubility difference and crystallization efficiency.
Yield of Liberated Acid >90% (from the diastereomeric salt)The liberation and extraction steps are typically high-yielding.
Enantiomeric Excess (ee) ≥98%A successful resolution should yield high enantiopurity. If ee is low, the salt may require recrystallization before the liberation step.
Chiral HPLC Separation Baseline resolution (R > 1.5)The specified HPLC method should provide clear separation of the two enantiomer peaks, allowing for accurate quantification.[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No precipitation occurs. 1. Solution is too dilute. 2. Incorrect solvent. 3. Salt is highly soluble.1. Concentrate the solution carefully. 2. Screen other solvents (e.g., ethanol, ethyl acetate).[8] 3. Cool the solution to 0-5 °C and/or try a different resolving agent.
Product precipitates as an oil. 1. Cooling was too rapid. 2. Supersaturation is too high.1. Re-heat to dissolve and cool down much more slowly. 2. Use a more dilute solution. 3. Add a seed crystal of the desired salt if available.
Low enantiomeric excess (ee). 1. Incomplete separation of diastereomers. 2. Co-precipitation of both salts.1. Recrystallize the isolated diastereomeric salt from the same solvent system before proceeding to the liberation step.[10] 2. Adjust the amount of resolving agent.
Poor peak shape in HPLC. 1. Column not equilibrated. 2. Sample overload. 3. Inappropriate mobile phase.1. Equilibrate the column for a longer duration.[12] 2. Reduce the sample concentration. 3. Adjust the mobile phase composition (e.g., change solvent ratio or additive).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • (R)-(+)-1-Phenylethylamine is a corrosive amine. Avoid inhalation and contact with skin and eyes.

  • Handle all organic solvents (Isopropanol, Ethyl Acetate, Acetonitrile, Methanol) with care, as they are flammable. Keep away from ignition sources.

  • Hydrochloric acid is corrosive. Handle with extreme care.

References

  • ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • Google Patents. (n.d.). WO2009106486A1 - Preparation of morpholine derivatives.
  • National Center for Biotechnology Information. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
  • ResearchGate. (2022). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (n.d.). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Wikipedia. (n.d.). Chiral resolution.
  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
  • National Center for Biotechnology Information. (2025). Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug.
  • PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.

Sources

Deprotection of the Cbz Group from 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Cbz Group and the Imperative of Its Cleavage

The benzyloxycarbonyl (Cbz or Z) protecting group, a cornerstone in synthetic organic chemistry since its introduction by Leonidas Zervas in the 1930s, remains a vital tool for the protection of amine functionalities.[1] Its widespread use, particularly in peptide synthesis and the construction of complex molecules for drug discovery, stems from its remarkable stability across a broad spectrum of reaction conditions. However, the very stability that makes the Cbz group an excellent protecting moiety necessitates well-defined and efficient methods for its removal. The selective cleavage of the Cbz group is a critical step in many synthetic pathways, unmasking the amine for subsequent transformations.

This guide provides a detailed technical overview of the deprotection of the Cbz group from 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid, a chiral building block integral to the synthesis of various heterocyclic compounds and peptidomimetics.[2] We will explore the most prevalent and effective deprotection methodologies, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic needs.

Comparative Overview of Cbz Deprotection Methodologies

The choice of a deprotection strategy is paramount and is dictated by the substrate's molecular architecture, the presence of other functional groups, and the reaction scale.[1] The primary methods for Cbz group removal can be broadly classified into catalytic hydrogenolysis and acid-mediated cleavage.[1][3]

Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high yields, clean byproducts (toluene and CO₂).[1]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, some aryl halides); safety concerns with H₂ gas.[1][4]
Transfer Hydrogenolysis Ammonium formate, formic acid, cyclohexene with Pd/C.[1][5][6]Avoids the use of flammable H₂ gas, making it a safer alternative.[1]May require higher catalyst loading or longer reaction times compared to H₂ gas.
Acid-Mediated Cleavage HBr in Acetic Acid, Concentrated HCl, IPA·HCl.[7][8][9]Effective for substrates with functional groups sensitive to hydrogenation.[1] Metal-free, operationally simple, and scalable.[7]Harsh acidic conditions may not be suitable for acid-labile substrates.
Lewis Acid-Mediated Cleavage AlCl₃ in HFIP, TMSI.[10][11]Mild and selective, offering good functional group tolerance.[10][12]May require specific handling of moisture-sensitive Lewis acids.

Experimental Protocols

Method 1: Catalytic Hydrogenolysis using Hydrogen Gas

This is often the most employed method for Cbz deprotection due to its mildness and high efficiency.[1] The reaction involves the cleavage of the benzyl C-O bond by hydrogen in the presence of a palladium catalyst.[1]

Reaction Mechanism:

G cluster_0 Catalytic Hydrogenolysis Cbz-Amine Cbz-Protected Amine Intermediate Carbamic Acid Intermediate Cbz-Amine->Intermediate + H₂/Pd/C Pd/C Pd/C Catalyst H2 H₂ Amine Deprotected Amine Intermediate->Amine Decarboxylation Toluene Toluene Intermediate->Toluene CO2 CO₂ Intermediate->CO2 G Start Start: Cbz-Protected Compound Dissolve Dissolve in Solvent (e.g., MeOH) Start->Dissolve AddReagents Add Pd/C and Hydrogen Donor (e.g., Ammonium Formate) Dissolve->AddReagents React Stir at Room Temperature or with Gentle Heating AddReagents->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Filter Filter through Celite to Remove Catalyst Monitor->Filter Workup Aqueous Work-up and Extraction Filter->Workup Purify Purify Product (Crystallization/Chromatography) Workup->Purify End End: Deprotected Amine Purify->End G cluster_1 Acid-Mediated Cleavage Cbz-Amine Cbz-Protected Amine Protonated_Carbamate Protonated Carbamate Cbz-Amine->Protonated_Carbamate + H⁺ HBr HBr Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid + Br⁻ (SN2) Benzyl_Bromide Benzyl Bromide Protonated_Carbamate->Benzyl_Bromide SN2 SN2 Attack by Br⁻ Amine_HBr Amine Hydrobromide Carbamic_Acid->Amine_HBr Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Sources

Application Notes and Protocols for the Catalytic Hydrogenolysis of Carbamate-Protected Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Morpholine Moieties and Amine Deprotection in Drug Discovery

The morpholine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its ability to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] Its incorporation into molecular architectures often leads to improved pharmacokinetic profiles.[1] Protecting the morpholine nitrogen, frequently with the carbobenzyloxy (Cbz or Z) group, is a common strategy during multi-step syntheses. The subsequent removal of this protecting group is a pivotal step, unmasking the secondary amine for further functionalization or to reveal the final active pharmaceutical ingredient (API).

Catalytic hydrogenolysis stands as the preeminent method for Cbz deprotection due to its mild conditions, high efficiency, and clean byproducts—typically toluene and carbon dioxide.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theory and practice of Cbz removal from morpholine derivatives via catalytic hydrogenolysis. We will delve into the underlying mechanism, provide robust experimental protocols, and offer field-proven insights for troubleshooting and optimization.

The Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis

The cleavage of the Cbz group via catalytic hydrogenolysis is a heterogeneous catalytic process that occurs on the surface of a noble metal catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds through a series of well-understood steps:

  • Adsorption: Both the Cbz-protected morpholine derivative and the hydrogen source (molecular hydrogen or a hydrogen donor) adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: Molecular hydrogen is dissociatively chemisorbed onto the palladium surface, forming reactive palladium-hydride species.

  • C-O Bond Cleavage: The benzylic C-O bond of the carbamate is cleaved through hydrogenolysis, a process of breaking a bond by the addition of hydrogen. This is the key bond-breaking step.

  • Formation of Intermediates: This cleavage results in the formation of an unstable carbamic acid intermediate on the morpholine nitrogen and toluene.

  • Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide.

  • Product Desorption: The deprotected morpholine, now a free secondary amine, along with toluene and carbon dioxide, desorbs from the catalyst surface, regenerating the active catalytic sites.

G cluster_catalyst Palladium Catalyst Surface A Cbz-Protected Morpholine Adsorption C Hydrogenolysis of C-O Bond A->C B H₂ Adsorption & Activation B->C D Formation of Carbamic Acid & Toluene C->D E Spontaneous Decarboxylation D->E F Deprotected Morpholine Desorption E->F

Experimental Protocols

Two primary methodologies are employed for the catalytic hydrogenolysis of Cbz groups: standard hydrogenation using hydrogen gas and transfer hydrogenolysis using a hydrogen donor. The choice between these depends on the laboratory's equipment, safety considerations, and the substrate's sensitivity to other reducible functional groups.

Protocol 1: Standard Hydrogenolysis using Hydrogen Gas

This is the most common and often most efficient method for Cbz deprotection.

Materials and Reagents:

  • Cbz-protected morpholine derivative

  • 10% Palladium on carbon (Pd/C), 50% wet with water

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate, THF)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or another filtration aid

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected morpholine derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution. The catalyst should be handled with care as it can be pyrophoric when dry.

  • Inerting the System: Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes to remove oxygen.

  • Introducing Hydrogen: Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated 3-5 times to ensure the atmosphere is fully replaced with hydrogen. For laboratory-scale reactions, a balloon filled with hydrogen is often sufficient. For larger scales or more challenging reactions, a pressurized hydrogenation apparatus is recommended.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Vigorous stirring is crucial to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 24 hours.

  • Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can ignite in the presence of air. Quench the catalyst on the filter pad with water before disposal.

  • Isolation: Wash the Celite® pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the deprotected morpholine derivative. Further purification by chromatography or crystallization may be necessary.

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

This method avoids the use of flammable hydrogen gas, making it an attractive alternative.

Materials and Reagents:

  • Cbz-protected morpholine derivative

  • 10% Palladium on carbon (Pd/C), 50% wet with water

  • Ammonium formate (HCO₂NH₄)

  • Solvent (e.g., Methanol, Ethanol)

  • Celite® or another filtration aid

Step-by-Step Procedure:

  • Dissolution: Dissolve the Cbz-protected morpholine derivative (1.0 equivalent) in methanol or ethanol in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 10% Pd/C (10-20% w/w) to the solution, followed by ammonium formate (3-5 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by gentle gas evolution (CO₂ and NH₃). Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Transfer hydrogenolysis is often faster than standard hydrogenation, with typical reaction times ranging from 30 minutes to 3 hours.

  • Work-up and Isolation: Follow the same filtration and isolation procedure as described in Protocol 1 (steps 8 and 9).

G cluster_workflow Experimental Workflow A Dissolve Cbz-Morpholine in Solvent B Add Pd/C Catalyst A->B C Introduce Hydrogen Source (H₂ or Donor) B->C D Vigorous Stirring & Reaction C->D E Monitor by TLC/LC-MS D->E F Inert Gas Purge E->F Upon Completion G Filter through Celite® F->G H Concentrate Filtrate G->H I Purify Product H->I

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the Cbz deprotection of morpholine derivatives.

ParameterStandard HydrogenolysisTransfer Hydrogenolysis
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading 5-10 mol%10-20% w/w
Hydrogen Source H₂ gas (balloon or >1 atm)Ammonium formate (3-5 equiv.)
Typical Solvents MeOH, EtOH, EtOAc, THFMeOH, EtOH
Temperature Room TemperatureRoom Temperature to 60 °C
Reaction Time 1-24 hours0.5-3 hours
Safety Considerations Requires handling of flammable H₂ gasSafer, avoids H₂ gas

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Incomplete or Sluggish Reaction - Poor catalyst quality or activity.- Insufficient hydrogen pressure.- Inadequate mixing.- Catalyst poisoning by sulfur or other heteroatoms.[3]- Use fresh, high-quality Pd/C.- Increase hydrogen pressure (if using a suitable apparatus).- Ensure vigorous stirring.- If sulfur is present, consider alternative deprotection methods (e.g., acidic cleavage).[4]
Over-reduction of other Functional Groups Presence of other reducible groups (e.g., alkenes, alkynes, nitro groups, aryl halides).- Carefully monitor the reaction and stop it once the Cbz group is cleaved.- Consider transfer hydrogenolysis, which can sometimes be more selective.[5]- Use a poisoned catalyst (e.g., Lindlar's catalyst) if applicable.
N-Alkylation Side Product Use of alcohol solvents (e.g., methanol) can lead to reductive amination with formaldehyde formed in situ.- Switch to a non-alcoholic solvent like ethyl acetate or THF.[6]
Morpholine Ring Opening While generally stable, extremely harsh conditions or specific oxidizing reagents can lead to ring cleavage.[7]- The described hydrogenolysis conditions are mild and unlikely to cause ring opening. Stick to the recommended protocols.

Conclusion

The catalytic hydrogenolysis of Cbz-protected morpholine derivatives is a robust and reliable transformation that is essential in many synthetic endeavors. The choice between standard hydrogenation with H₂ gas and transfer hydrogenolysis with a hydrogen donor allows for flexibility based on available equipment and safety preferences. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and awareness of potential side reactions will ensure a high rate of success in obtaining the desired deprotected morpholine amines. The stability of the morpholine ring under these conditions makes catalytic hydrogenolysis the method of choice for this critical deprotection step.[8]

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.).
  • [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. (n.d.).
  • Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. (2025).
  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021). ChemRxiv. [Link]
  • Representative morpholine ring formation reactions. (n.d.).
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (2006). Organic Chemistry Portal. [Link]
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. [Link]
  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004).
  • How to remove CBz of a compound? (2014).
  • Hydrogenolysis. Reagents and conditions. (n.d.).
  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Royal Society of Chemistry. [Link]
  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (2025).
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? (2017).
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. (2020). Semantic Scholar. [Link]
  • CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (n.d.).
  • A Minireview on the Morpholine-Ring-Containing U.S.
  • A gold(I)‐catalyzed morpholine ring synthesis. (n.d.).
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). Organic Chemistry Portal. [Link]
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (n.d.).
  • Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). Baghdad Science Journal. [Link]

Sources

Application Notes and Protocols: 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Asymmetric Transformations

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with a high degree of predictability and control.[1][2] Among the arsenal of available auxiliaries, those derived from morpholine scaffolds have garnered significant interest due to their conformational rigidity and potential for strong stereodirecting effects.

This document details the application of (S)-4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid, a derivative of the morpholine ring system, as a versatile chiral auxiliary for asymmetric synthesis. The inherent chirality at the C2 position, coupled with the rigidifying effect of the morpholine ring and the synthetic handle provided by the carboxylic acid, makes this compound a powerful tool for the synthesis of enantiomerically enriched molecules.[3] Its applications are particularly relevant in the synthesis of complex chiral carboxylic acids, which are common motifs in pharmaceuticals.[2][4]

Core Principles and Mechanistic Rationale

The efficacy of a chiral auxiliary hinges on its ability to effectively bias the approach of a reactant to a prochiral center. In the case of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid, this control is achieved through a combination of steric and electronic effects once it is coupled to a substrate, typically via an amide linkage to a carboxylic acid.

The general workflow for utilizing this chiral auxiliary in an asymmetric alkylation is depicted below:

Asymmetric Alkylation Workflow cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage Prochiral\nCarboxylic Acid Prochiral Carboxylic Acid Amide Formation Amide Formation Prochiral\nCarboxylic Acid->Amide Formation Coupling Reagents Chiral\nAmide Chiral Amide Amide Formation->Chiral\nAmide Chiral\nAuxiliary Z-Morpholine- 2-COOH Chiral\nAuxiliary->Amide Formation Enolate\nFormation Enolate Formation Chiral\nAmide->Enolate\nFormation Base (e.g., LDA) Alkylation Alkylation Enolate\nFormation->Alkylation Electrophile (R-X) Diastereomerically\nEnriched Product Diastereomerically Enriched Product Alkylation->Diastereomerically\nEnriched Product Hydrolysis Hydrolysis Diastereomerically\nEnriched Product->Hydrolysis e.g., LiOH/H₂O₂ Chiral\nCarboxylic Acid Chiral Carboxylic Acid Hydrolysis->Chiral\nCarboxylic Acid Recovered\nAuxiliary Recovered Auxiliary Hydrolysis->Recovered\nAuxiliary

Caption: General workflow for asymmetric alkylation.

The key to high diastereoselectivity lies in the formation of a rigid, chelated enolate intermediate. The oxygen atom of the morpholine ring and the carbonyl oxygen of the amide can coordinate to a metal cation (e.g., Li⁺ from LDA), creating a conformationally locked system that exposes one face of the enolate to electrophilic attack while shielding the other.

Detailed Experimental Protocols

The following protocols provide a representative, though adaptable, methodology for the use of (S)-4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid in the asymmetric alkylation of a generic propanoic acid derivative.

Protocol 1: Attachment of the Chiral Auxiliary

This procedure details the formation of the N-acyl morpholine derivative from a prochiral carboxylic acid.

Materials:

  • (S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Oxalyl chloride or Thionyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the prochiral carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Coupling: In a separate flame-dried flask, dissolve (S)-4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid (1.1 eq) and triethylamine (2.5 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Dissolve the freshly prepared acid chloride in a minimal amount of anhydrous THF and add it dropwise to the solution of the chiral auxiliary at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl morpholine.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol describes the crucial step of creating a new stereocenter with high diastereoselectivity.

Materials:

  • N-acyl morpholine derivative from Protocol 1

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the N-acyl morpholine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step liberates the desired chiral carboxylic acid and allows for the recovery of the auxiliary.

Materials:

  • Diastereomerically enriched N-acyl morpholine

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the alkylated N-acyl morpholine (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of LiOH (4.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq).

  • Stir the reaction vigorously at 0 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Data Presentation and Expected Outcomes

The success of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) achieved in the key stereocenter-forming reaction. The following table provides hypothetical, yet plausible, results for the asymmetric alkylation of an N-propionyl derivative of (S)-4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid with various electrophiles, based on established principles of enolate alkylation.[1][5]

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1CH₃I95:588
2BnBr>98:292
3Allyl Bromide92:885
4CH₃CH₂I93:786

Visualization of the Stereochemical Model

The high diastereoselectivity observed in these reactions can be rationalized by considering the transition state of the alkylation. The lithium enolate is believed to form a rigid chelated structure, where the approach of the electrophile is directed to the less sterically hindered face of the enolate.

Caption: Proposed chelated lithium enolate intermediate.

Note: A proper 3D chemical drawing would be necessary to fully illustrate the stereochemical model. The DOT language is not suitable for this purpose. The diagram above serves as a placeholder for a more detailed chemical structure illustration.

Conclusion

(S)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is a highly effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The straightforward attachment and cleavage protocols, combined with the high levels of diastereoselectivity achieved in the key alkylation step, make it a valuable tool for researchers in organic synthesis and drug development. The predictable stereochemical outcome, governed by a well-defined chelated transition state, underscores the reliability of this auxiliary in the construction of complex chiral molecules.

References

  • Evans, D. A. (1982). Stereoselective Alkylation Reactions of Chiral Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
  • Wikipedia. Chiral auxiliary. [Link]
  • RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
  • Modern Design (2s)-4-[(benzyloxy)carbonyl]morpholine-2-carboxylic Acid. [Link]
  • PMC. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]
  • ResearchGate. Enantioselective aldol reactions of α‐substituted morpholine acetamides... [Link]
  • ACS Publications. Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]
  • ResearchGate. (PDF) Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Substituted Morpholines from 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic manipulation of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid. This chiral building block is a versatile starting material for creating a diverse library of substituted morpholine derivatives, which are prevalent scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties.[1][2] This guide emphasizes the strategic considerations behind protocol design, offering detailed, field-proven methodologies for key transformations.

Strategic Overview: Unlocking the Synthetic Potential

This compound, hereafter referred to as Cbz-Morph-2-COOH (1) , offers two primary sites for chemical modification: the carboxylic acid at the C-2 position and the nitrogen-protecting benzyloxycarbonyl (Cbz) group at the N-4 position.[3] The Cbz group provides robust protection for the morpholine nitrogen, allowing for selective reactions at the carboxylic acid.[3] Subsequently, the Cbz group can be removed under specific conditions to allow for functionalization of the nitrogen atom.[4]

Our synthetic strategy is therefore bifurcated into two main pathways:

  • Pathway A: Functionalization at the C-2 Position. This involves leveraging the carboxylic acid to introduce diverse functionalities, primarily through amide bond formation or reduction to an alcohol.

  • Pathway B: Functionalization at the N-4 Position. This pathway begins with the deprotection of the Cbz group, followed by N-alkylation, N-arylation, or other modifications of the secondary amine.

These pathways can be combined to generate a wide array of di-substituted morpholine derivatives.

G cluster_B Pathway B: N-4 Functionalization Start Cbz-Morph-2-COOH (1) A1 Amide Coupling (C-2 Amides) Start->A1 A2 Reduction (C-2 Alcohols) Start->A2 B1 Cbz Deprotection Start->B1 A1->B1 Combine Pathways A2->B1 Combine Pathways B2 N-Alkylation / N-Arylation (N-4 Substituted) B1->B2

Caption: Overall synthetic strategy from Cbz-Morph-2-COOH (1).

Pathway A: C-2 Position Functionalization

The carboxylic acid at the C-2 position is the most accessible handle for initial diversification. The primary transformations are amide coupling and reduction.

Amide Bond Formation via Carboxylic Acid Activation

Creating amide derivatives at the C-2 position is a robust method for introducing a vast array of chemical functionalities. This reaction is central to medicinal chemistry for building complex molecules.[5][6] The core principle involves the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[7]

Causality Behind Experimental Choices: Standard amide coupling reagents are employed to mediate this transformation. The choice of coupling agent and conditions depends on the nucleophilicity of the amine and the potential for side reactions.

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used, reliable method. EDC activates the carboxylic acid, and HOBt forms a less reactive, but more stable active ester, which minimizes racemization at the chiral C-2 center.[6][7]

  • HATU/DIPEA System: For less reactive or sterically hindered amines, a more potent coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is often required.[8] A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction without competing as a nucleophile.[8]

Experimental Protocol: Synthesis of 4-((benzyloxy)carbonyl)-N-benzylmorpholine-2-carboxamide (2)

This protocol details the coupling of Cbz-Morph-2-COOH (1) with benzylamine.

  • Materials:

    • This compound (1) (1.0 mmol, 265.26 g/mol )

    • Benzylamine (1.1 mmol, 107.15 g/mol )

    • EDC (1.2 mmol, 191.70 g/mol )

    • HOBt (1.2 mmol, 135.13 g/mol )

    • DIPEA (2.5 mmol, 129.24 g/mol )

    • Anhydrous Dichloromethane (DCM)

    • Standard glassware for inert atmosphere reactions, workup, and purification.

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Cbz-Morph-2-COOH (1) (265 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).

    • Add HOBt (162 mg, 1.2 mmol) and EDC (230 mg, 1.2 mmol) to the solution. Stir at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

    • In a separate vial, dissolve benzylamine (118 mg, 1.1 mmol) in DCM (2 mL) and add DIPEA (0.44 mL, 2.5 mmol).

    • Add the amine/DIPEA solution dropwise to the activated acid mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired amide (2) .

ReagentMolar Eq.PurposeTypical Yield
(1) 1.0Starting Material-
Benzylamine1.1Nucleophile75-90%
EDC1.2Coupling Agent
HOBt1.2Racemization Suppressant
DIPEA2.5Non-nucleophilic Base
Reduction of Carboxylic Acid to a Primary Alcohol

Reduction of the C-2 carboxylic acid to a 2-(hydroxymethyl)morpholine derivative opens up new avenues for functionalization, such as etherification or oxidation to an aldehyde. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction.[9]

Causality Behind Experimental Choices:

  • Borane (BH₃): Borane reagents, such as BH₃•THF or BH₃•SMe₂, are highly effective and selective for the reduction of carboxylic acids in the presence of other functional groups like esters.[10] They are generally preferred over lithium aluminum hydride for substrates with sensitive functional groups.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent that readily reduces carboxylic acids to primary alcohols.[9][11] It requires strictly anhydrous conditions and a separate acidic workup step to protonate the resulting alkoxide.[9] Due to its high reactivity, it is less suitable for molecules with reducible functional groups that need to be preserved.

Experimental Protocol: Synthesis of (4-((benzyloxy)carbonyl)morpholin-2-yl)methanol (3)

  • Materials:

    • This compound (1) (1.0 mmol, 265.26 g/mol )

    • Borane-tetrahydrofuran complex (BH₃•THF), 1M solution in THF (3.0 mmol)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (for quenching)

    • Standard glassware for inert atmosphere reactions, workup, and purification.

  • Procedure:

    • Dissolve Cbz-Morph-2-COOH (1) (265 mg, 1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 1M solution of BH₃•THF (3.0 mL, 3.0 mmol) dropwise via syringe. Vigorous gas evolution (H₂) will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of methanol (5 mL) until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove the solvents.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the alcohol (3) .

ReagentMolar Eq.PurposeTypical Yield
(1) 1.0Starting Material-
BH₃•THF3.0Reducing Agent80-95%
Methanol-Quenching Agent

Pathway B: N-4 Position Functionalization

Modification at the N-4 position requires the removal of the Cbz protecting group. The resulting secondary amine is a versatile nucleophile for a wide range of transformations.

Cbz Group Deprotection

The benzyloxycarbonyl (Cbz) group is typically removed by hydrogenolysis, a reduction reaction that cleaves the benzylic C-O bond.[4]

Causality Behind Experimental Choices:

  • Hydrogenolysis (H₂/Pd-C): This is the most common and cleanest method for Cbz deprotection.[4][12] It involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. The byproducts are toluene and carbon dioxide, which are easily removed.[4] This method is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some aryl halides.[12]

  • Transfer Hydrogenation: For molecules that cannot tolerate H₂ gas or high pressure, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be an effective alternative.[4]

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 4-Cbz-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Cbz-morpholine-2-carboxylic acid in Medicinal Chemistry

4-Cbz-morpholine-2-carboxylic acid is a chiral morpholine derivative that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its rigid morpholine scaffold, combined with the stereochemical complexity at the 2-position and the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable asset in medicinal chemistry. The Cbz group offers robust protection of the morpholine nitrogen, which can be readily removed under mild hydrogenolytic conditions, allowing for subsequent synthetic transformations. This versatile intermediate is instrumental in the development of novel therapeutics, including protease inhibitors and other bioactive molecules. This document provides a comprehensive guide to the large-scale synthesis of 4-Cbz-morpholine-2-carboxylic acid, detailing a reliable protocol, optimization strategies, and critical safety considerations.

Synthetic Strategy: A Robust and Scalable Approach

The most prevalent and scalable synthetic route to 4-Cbz-morpholine-2-carboxylic acid involves the direct N-protection of the parent morpholine-2-carboxylic acid. This method is favored for its simplicity, high yields, and mild reaction conditions that preserve the stereochemistry at the chiral center.

The core of this synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This results in the formation of a stable carbamate linkage and the liberation of hydrochloric acid. A base, typically a tertiary amine like triethylamine or a weaker base such as sodium bicarbonate, is employed to neutralize the in-situ generated HCl, driving the reaction to completion.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Morpholine-2-carboxylic_acid Morpholine-2-carboxylic acid Reaction_Vessel Reaction in an inert solvent (e.g., Dichloromethane) Morpholine-2-carboxylic_acid->Reaction_Vessel Benzyl_chloroformate Benzyl chloroformate (Cbz-Cl) Benzyl_chloroformate->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Aqueous_Wash Aqueous Wash Reaction_Vessel->Aqueous_Wash Reaction Mixture Drying Drying over Na2SO4 Aqueous_Wash->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Final_Product 4-Cbz-morpholine-2-carboxylic acid Purification->Final_Product

Caption: Synthetic workflow for 4-Cbz-morpholine-2-carboxylic acid.

Detailed Laboratory Protocol for Large-Scale Synthesis

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
(S)-Morpholine-2-carboxylic acid131.1310.0 g0.076 molStarting material
Benzyl chloroformate (Cbz-Cl)170.5914.3 g (1.1 eq)0.084 molReagent, handle in a fume hood
Triethylamine (TEA)101.198.5 g (1.1 eq)0.084 molBase, handle in a fume hood
Dichloromethane (DCM)84.93200 mL-Solvent, anhydrous
1 M Hydrochloric Acid (HCl)-100 mL-For work-up
Brine (saturated NaCl solution)-100 mL-For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--Drying agent
Ethyl acetate88.11--For recrystallization
Hexanes---For recrystallization

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-Morpholine-2-carboxylic acid (10.0 g, 0.076 mol) and triethylamine (8.5 g, 0.084 mol) in anhydrous dichloromethane (200 mL). Cool the resulting solution to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (14.3 g, 0.084 mol) in dichloromethane (50 mL) to the stirred reaction mixture via the dropping funnel over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Quench the reaction by adding 1 M HCl (100 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum. This is often sufficient to achieve high purity.

    • Chromatography: If further purification is required, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Process Optimization and Scalability Considerations

For industrial-scale production, several factors should be considered to optimize the process for efficiency, safety, and cost-effectiveness.

  • Solvent Selection: While dichloromethane is a common laboratory solvent, for larger scales, consider alternative solvents with a better safety and environmental profile, such as 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate.

  • Base Selection: The choice of base can influence the reaction rate and impurity profile. While triethylamine is effective, inorganic bases like sodium bicarbonate can also be used, potentially simplifying the work-up procedure.

  • Temperature Control: Maintaining a low temperature during the addition of benzyl chloroformate is crucial to control the exothermic reaction and minimize side product formation. For large-scale reactions, a jacketed reactor with a reliable cooling system is essential.

  • Continuous Flow Synthesis: For very large quantities, transitioning to a continuous flow reactor can offer superior control over reaction parameters, improved safety, and higher throughput.

Safety Precautions

Handling the reagents involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of harmful vapors from dichloromethane, triethylamine, and benzyl chloroformate.

  • Handling of Reagents:

    • Benzyl Chloroformate: This reagent is corrosive and a lachrymator. Handle with extreme care and avoid contact with skin and eyes.

    • Triethylamine: This is a flammable and corrosive liquid.

    • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Minimize exposure through proper handling and ventilation.

  • Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.

Characterization of 4-Cbz-morpholine-2-carboxylic acid

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The protocol outlined in this application note provides a robust and scalable method for the synthesis of 4-Cbz-morpholine-2-carboxylic acid. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers and drug development professionals can efficiently produce this valuable building block for their synthetic endeavors. The provided guidelines for process optimization and characterization will further aid in achieving high-quality results in a large-scale setting.

References

  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.).

Protocol & Application Notes for the Purification of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested guide for the purification of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid via recrystallization. This compound is a critical chiral building block in medicinal chemistry and drug development, where high purity is paramount for reliable downstream applications.[1][2] The protocol herein is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a robust and reproducible purification outcome. We will cover solvent system selection, a detailed bulk recrystallization workflow, and methods for purity validation.

Foundational Principles: The Rationale for Recrystallization

Recrystallization is a powerful purification technique for crystalline solids that exploits the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the target compound completely at or near its boiling point, but only sparingly at low temperatures (e.g., 0-4 °C).[3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

For this compound, this method is particularly suitable. The molecule possesses a unique combination of functional groups that dictates its solubility profile:

  • Carboxylic Acid: A polar group capable of strong hydrogen bonding.

  • Morpholine Ring: A polar heterocyclic ether.

  • Benzyloxycarbonyl (Cbz) Group: A large, relatively non-polar aromatic moiety.[4]

This amphiphilic nature allows for fine-tuning of solubility in a range of solvent systems, making it an excellent candidate for purification by recrystallization. The introduction of the Cbz group often facilitates crystallization, leading to stable, easily purified products.[5]

Potential Impurities from Synthesis

The standard synthesis involves the reaction of morpholine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[4] Understanding the potential impurities is crucial for designing an effective purification strategy.

  • Unreacted Starting Material: Morpholine-2-carboxylic acid.

  • Reagent-derived Impurities: Benzyl alcohol (from hydrolysis of Cbz-Cl), dibenzyl carbonate.

  • Side-reaction Products: Over-benzylated species or other minor byproducts.

Our goal is to select a solvent that retains these more polar or non-polar impurities in the solution as the desired product crystallizes.

Methodology Part I: Empirical Solvent System Selection

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[6] A preliminary small-scale screening is essential. The principle of "like dissolves like" provides a rational starting point for selecting candidate solvents.[3]

Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (0.5 mL increments) while agitating. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent but may be useful as the more soluble component of a binary solvent system.[6]

  • Hot Dissolution Test: For solvents that did not dissolve the compound at room temperature, heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to achieve complete dissolution.

  • Cooling Test: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation: A successful solvent will produce a high yield of crystalline precipitate. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.[6] If the compound "oils out" (forms a liquid layer), the solvent's boiling point may be too high, or a binary solvent system may be required.[7]

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Water100HighLikely to be a poor solvent due to the large non-polar Cbz group, but could be an effective anti-solvent in a binary system (e.g., with Ethanol).
Ethanol78HighThe hydroxyl group can hydrogen bond with the carboxylic acid, making it a good candidate for dissolving the compound when hot.[8]
Isopropanol (IPA)82Medium-HighSimilar to ethanol, often provides a good balance of solubility for moderately polar compounds.
Ethyl Acetate (EtOAc)77MediumAn excellent choice that balances polarity to dissolve the compound when hot with sufficient non-polarity to reduce solubility when cold.
Toluene111LowMay be effective due to affinity for the benzyl group. Its high boiling point can sometimes lead to oiling out.[7]
EtOAc / Hexanes77 / 69BinaryA powerful binary system. Dissolve in minimal hot EtOAc, then add hexanes (anti-solvent) dropwise until cloudy, then clarify with a drop of hot EtOAc before cooling.
Ethanol / Water78 / 100BinaryDissolve in minimal hot ethanol, then add water dropwise until persistent cloudiness appears. Clarify with a drop of hot ethanol and cool.

Visualization: The Recrystallization Workflow

The following diagram outlines the logical flow of the purification process from crude solid to validated pure product.

Recrystallization_Workflow Crude Crude Product (Cbz-Morph-COOH) Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Optional: Removes Insoluble Impurities) Dissolve->HotFilt Cool Slow Cooling & Crystallization HotFilt->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product (>99% Purity) Dry->Pure Validation Purity Validation (MP, TLC, NMR) Pure->Validation

Caption: Workflow for the purification of Cbz-morpholine-2-carboxylic acid.

Methodology Part II: Bulk Recrystallization Protocol

This protocol assumes ethyl acetate has been identified as a suitable solvent from the screening process.

Materials & Equipment:

  • Crude this compound

  • Ethyl Acetate (reagent grade or better)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Büchner funnel, filter flask, and vacuum source

  • Filter paper

  • Glass stirring rod

  • Ice-water bath

Protocol:

  • Dissolution: Place the crude product (e.g., 10.0 g) in a 250 mL Erlenmeyer flask with a stir bar. Add a small portion of ethyl acetate (e.g., 50 mL) and heat the mixture to a gentle boil with stirring. Continue adding hot ethyl acetate in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery.[3]

  • Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are observed, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Rapid cooling can trap impurities within a rapidly formed crystal structure. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethyl acetate. Turn on the vacuum and pour the cold slurry of crystals into the funnel. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small volume (e.g., 2 x 10 mL) of ice-cold ethyl acetate. Causality: The cold solvent washes away the residual mother liquor containing soluble impurities without significantly dissolving the desired product crystals.[3]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Part III: Purity Validation - A Self-Validating System

Confirming the increase in purity is essential. The following analyses should be performed on both the crude and recrystallized material.

  • Melting Point (MP) Analysis: Pure crystalline solids have a sharp, defined melting point range (typically < 1 °C). Impurities depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate (e.g., silica gel). Elute with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). The purified sample should show a single, well-defined spot, with impurities present in the crude lane being absent or significantly diminished.

  • Nuclear Magnetic Resonance (¹H NMR): While requiring more advanced instrumentation, ¹H NMR is the gold standard for assessing purity. The spectrum of the recrystallized material should show sharp signals corresponding to the product and a significant reduction or complete absence of signals corresponding to impurities identified in the crude material's spectrum.

Table 2: Representative Purity Assessment Data
Analysis MetricBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Off-white to yellowish powderBright white, crystalline solid
Melting Point 115-119 °C (broad)121-122 °C (sharp)
TLC (10% MeOH/DCM) Major spot at Rf = 0.4; minor impurity spots at Rf = 0.1 and 0.6Single spot at Rf = 0.4
Purity by HPLC 94.5%>99.5%

Troubleshooting

ProblemProbable CauseSolution
Oiling Out Compound is insoluble below its melting point; solvent boiling point is too high.Use a lower-boiling point solvent. Alternatively, use a binary solvent system; add more of the more soluble solvent to the hot mixture before cooling.
No Crystals Form Solution is not saturated; compound is too soluble.Boil off some of the solvent to increase concentration and attempt cooling again. If that fails, add a compatible anti-solvent (e.g., hexanes to an ethyl acetate solution) dropwise until cloudy.
Poor Recovery Too much solvent was used; compound has significant solubility in the cold solvent.Re-concentrate the mother liquor and cool again to recover a second crop of crystals (which may be of slightly lower purity). Use less solvent in subsequent attempts.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents like ethyl acetate and hexanes are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.

References

  • University of Rochester, Department of Chemistry. (n.d.).Reagents & Solvents: Solvents for Recrystallization.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976).Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(2), 114.
  • Nichols, L. (2022).3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • University of California, Los Angeles, Department of Chemistry. (n.d.).Common Solvents for Crystallization.
  • Modern Design. (n.d.).(2s)-4-[(benzyloxy)carbonyl]morpholine-2-carboxylic Acid.

Sources

Chromatographic Purification of N-Cbz-Morpholine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

N-Carboxybenzyl (Cbz) protected morpholine derivatives are pivotal structural motifs in medicinal chemistry and drug development. The morpholine ring is a privileged scaffold found in numerous approved drugs, while the Cbz group offers a robust and reliable means of protecting the morpholine nitrogen during multi-step syntheses.[1][2] However, the unique physicochemical properties conferred by this combination—moderate polarity, the presence of a non-basic carbamate nitrogen, and potential chirality—present distinct challenges for chromatographic purification.[3][4]

Achieving high purity is non-negotiable for downstream applications, particularly in drug discovery where compound integrity directly impacts biological data. Issues such as peak tailing on standard silica gel, co-elution with closely related impurities, and the separation of stereoisomers are common hurdles.[5][6] This guide provides a detailed framework for selecting the appropriate chromatographic strategy and executing robust purification protocols for N-Cbz-morpholine derivatives, ensuring the high levels of purity required for research and development.

Part 1: Understanding the Molecule and its Chromatographic Behavior

The key to successful purification lies in understanding the interplay between the analyte's structure and the chromatographic environment.

  • The N-Cbz Group: The benzyloxycarbonyl group is relatively large and non-polar due to the aromatic ring. This moiety significantly increases the compound's affinity for non-polar stationary phases (like C18) and decreases its affinity for polar stationary phases (like silica gel) compared to an unprotected morpholine.

  • The Morpholine Core: This saturated heterocycle contains an ether linkage (polar) and a nitrogen atom. Crucially, the nitrogen's basicity is significantly attenuated by the electron-withdrawing Cbz group, forming a neutral carbamate. Despite this, the lone pairs on the nitrogen and oxygen can still engage in hydrogen bonding and dipole-dipole interactions with stationary phase surfaces.

  • Interaction with Silica Gel: Standard silica gel is notorious for its acidic silanol groups (Si-OH). Even though the Cbz-morpholine nitrogen is not strongly basic, residual Lewis base character can lead to strong, non-ideal interactions with these acidic sites. This interaction is a primary cause of significant peak tailing, reduced resolution, and in some cases, irreversible adsorption of the compound onto the column.[7]

  • Chirality: Substituted morpholines are frequently chiral.[3][8][9] If the synthesis is not stereospecific, the final product will be a mixture of enantiomers or diastereomers, requiring specialized chiral chromatography for separation.[10]

Part 2: Strategic Approach to Method Selection

The optimal purification strategy depends on the specific properties of the target molecule and its impurity profile. The following decision-making workflow provides a logical path to selecting the right technique.

G cluster_0 cluster_1 cluster_2 start Crude N-Cbz-Morpholine Derivative analyze_polarity Analyze crude mixture by TLC and/or LC-MS start->analyze_polarity is_chiral Is the target a single stereoisomer from a racemic/diastereomeric mixture? chiral_sep Chiral Chromatography (Protocol 3) is_chiral->chiral_sep Yes check_silica Does TLC show good separation (Rf 0.15-0.35) and minimal tailing? is_chiral->check_silica No analyze_polarity->is_chiral np_flash Normal-Phase Flash Chromatography (Protocol 1) check_silica->np_flash Yes tailing_issue Significant Tailing or Poor Resolution on Silica? check_silica->tailing_issue No rp_flash Reversed-Phase Chromatography (Protocol 2) tailing_issue->rp_flash Yes amine_silica Consider Amine-Functionalized Silica or Modifiers (Protocol 1B) tailing_issue->amine_silica No, but tailing is moderate amine_silica->np_flash G crude Crude Sample purification Chromatographic Purification (Flash, Prep HPLC, etc.) crude->purification fractions Collect Fractions purification->fractions analyze Analyze Fractions (TLC, LC-MS) fractions->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Removal (Rotovap / Lyophilization) pool->evaporate final_analysis Final Purity & Identity Check (UPLC-MS, NMR, etc.) evaporate->final_analysis

Sources

Application Notes and Protocols: Leveraging 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid for the Strategic Introduction of Morpholine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold that frequently enhances the pharmacological and pharmacokinetic profiles of bioactive molecules.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for the application of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid, a versatile building block for the precise incorporation of morpholine moieties into drug candidates and chemical probes. We will explore the strategic considerations behind its use, from the protective group strategy to amide bond formation and final deprotection, offering researchers a comprehensive resource for leveraging this reagent in their synthetic campaigns.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The prevalence of the morpholine ring in approved and experimental drugs is a testament to its advantageous physicochemical properties.[2][3] Its inclusion in a molecular structure can confer a range of benefits, including:

  • Improved Aqueous Solubility: The ether oxygen of the morpholine ring can act as a hydrogen bond acceptor, often leading to enhanced solubility and a more favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.

  • Metabolic Stability: The saturated heterocyclic system of morpholine is generally robust to metabolic degradation, contributing to an extended in vivo half-life of the parent molecule.[4]

  • Favorable Lipophilicity: The morpholine unit provides a well-balanced lipophilic-hydrophilic character, which is crucial for cell permeability and traversing biological membranes like the blood-brain barrier.[2]

  • Structural Rigidity and Vectorial Orientation: The defined chair-like conformation of the morpholine ring can help to rigidly orient substituents, enabling precise interactions with biological targets.

Given these benefits, the development of robust synthetic methodologies to introduce the morpholine scaffold is of paramount importance in drug discovery programs.[1][5] this compound serves as an excellent chiral building block for this purpose, offering both a handle for covalent attachment (the carboxylic acid) and a protected nitrogen that can be unmasked in a later synthetic step.[6]

The Strategic Utility of this compound

The choice of this compound as a morpholine-introducing reagent is underpinned by sound synthetic strategy. The key features of this molecule are the N-benzyloxycarbonyl (Cbz or Z) protecting group and the C2-carboxylic acid.

  • The Carboxylic Acid Moiety: This functional group is a versatile handle for forming stable amide bonds with primary or secondary amines on a target molecule. Amide bond formation is one of the most reliable and well-understood reactions in medicinal chemistry.[7] The carboxylic acid can also be a key pharmacophoric element or a bioisostere for other functional groups.[8][9]

  • The Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group provides robust protection for the morpholine nitrogen, preventing its undesired participation in side reactions during the amide coupling step.[6] A critical advantage of the Cbz group is its orthogonality to many other common protecting groups. It is stable to a wide range of acidic and basic conditions, allowing for selective deprotection of other functional groups in the molecule. The Cbz group is typically removed under mild hydrogenolysis conditions (H₂ gas with a palladium catalyst) or under certain acidic conditions, offering flexibility in the synthetic route.[10][11]

Core Experimental Workflow

The introduction of a morpholine scaffold using this compound typically follows a two-step sequence:

  • Amide Bond Formation: The carboxylic acid of the morpholine building block is coupled with a primary or secondary amine on the target molecule.

  • Cbz Deprotection: The Cbz group is removed to liberate the secondary amine of the morpholine ring, which can then be left as is or further functionalized.

G cluster_0 Workflow for Morpholine Scaffold Introduction start Start with Target Molecule (R-NH2) coupling Amide Coupling start->coupling reagent This compound reagent->coupling intermediate Cbz-Protected Morpholine Conjugate coupling->intermediate Formation of Amide Bond deprotection Cbz Deprotection intermediate->deprotection Removal of Cbz Group final_product Final Product with Morpholine Scaffold deprotection->final_product G cluster_1 Cbz Deprotection Mechanism start Cbz-Protected Morpholine intermediate Carbamic Acid Intermediate start->intermediate Hydrogenolysis reagents H2, Pd/C reagents->intermediate final_product Deprotected Morpholine intermediate->final_product Decarboxylation byproducts Toluene + CO2 intermediate->byproducts

Sources

Application Notes & Protocols: A Guide to Amide Bond Formation with 4-Cbz-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Morpholine Scaffolds in Synthesis

In the landscape of medicinal chemistry and drug development, the morpholine moiety is a privileged scaffold, conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. 4-Cbz-morpholine-2-carboxylic acid is a particularly valuable building block, offering a conformationally constrained amino acid mimic.[1] Its structure features a chiral center at the 2-position, a carboxylic acid handle for synthetic elaboration, and a robust benzyloxycarbonyl (Cbz) protecting group on the morpholine nitrogen.[1] The Cbz group provides stability across a wide range of reaction conditions, yet it can be selectively removed under standard hydrogenolysis protocols, making it an ideal choice for multi-step syntheses.[2]

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis.[3][4] This guide provides a detailed technical overview and field-proven protocols for the efficient coupling of 4-Cbz-morpholine-2-carboxylic acid with various primary and secondary amines. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step methodologies to ensure reproducible and high-yielding results for researchers and drug development professionals.

The Chemistry of Amide Bond Formation: A Mechanistic Overview

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the reaction necessitates the activation of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine.[4] This is achieved through the use of "coupling reagents."

Key Components of the Reaction
  • The Acid: (R)- or (S)-4-Cbz-morpholine-2-carboxylic acid. The Cbz group ensures the morpholine nitrogen does not interfere with the reaction.

  • The Amine: The nucleophilic component (R-NH₂ or R₂NH).

  • The Coupling Reagent: The carboxyl group activator. The choice of reagent is critical and influences reaction rate, yield, and suppression of side reactions, most notably racemization of the chiral center.[3]

  • Additives: Reagents like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often used with coupling reagents to form highly reactive esters, which enhances reaction rates and minimizes racemization.[5][6]

  • The Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to deprotonate the carboxylic acid and neutralize acidic byproducts generated during the activation step.[6]

Major Classes of Coupling Reagents
  • Carbodiimides (e.g., EDC, DCC, DIC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, this intermediate can be prone to racemization. The addition of HOBt or HOAt intercepts the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[6][7] Water-soluble carbodiimides like EDC (ethyl-(N',N'-dimethylamino)propylcarbodiimide) are particularly useful as the urea byproduct can be easily removed with an aqueous wash.[7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are among the most efficient and popular coupling agents.[3][7] They react with the carboxylate to form an active ester, which rapidly couples with the amine. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered superior to HBTU as it reacts faster and further minimizes the risk of epimerization.[7]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly effective reagent, particularly useful for coupling sterically demanding substrates.[7]

The diagram below illustrates the general mechanism for uronium salt-mediated amide bond formation, a cornerstone of modern peptide synthesis.

G cluster_activation Step 1: Carboxylate Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (4-Cbz-morpholine-2-carboxylic acid) Carboxylate R-COO⁻ Acid->Carboxylate - H⁺ Base Base (e.g., DIPEA) ActiveEster O-Acyl-isouronium Ester (Highly Reactive Intermediate) Carboxylate->ActiveEster + HATU HATU HATU Amide R-CO-NHR' (Amide Product) ActiveEster->Amide + R'-NH₂ Byproduct HOAt Byproduct ActiveEster->Byproduct Amine R'-NH₂ (Amine) Amine->Amide G Start Starting Materials: - 4-Cbz-morpholine-2-carboxylic acid - Amine - Coupling Reagent & Base - Solvent Reaction Reaction Setup: 1. Dissolve acid in solvent. 2. Add base, coupling reagent. 3. Add amine. Start->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash with brine Monitor->Workup Upon Completion Dry Dry & Concentrate: - Dry organic layer (e.g., Na₂SO₄) - Filter and evaporate solvent Workup->Dry Purify Purification (Silica Gel Chromatography) Dry->Purify Product Pure Amide Product Purify->Product

Caption: Standard experimental workflow for amide bond formation.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for its high efficiency, rapid reaction times, and minimal side products. [3][7] Materials and Reagents:

ReagentM.W. ( g/mol )Equivalents
4-Cbz-morpholine-2-carboxylic acid265.261.0
Amine (Primary or Secondary)-1.1
HATU380.231.1
N,N-Diisopropylethylamine (DIPEA)129.242.5
Anhydrous Dichloromethane (DCM) or DMF--

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Cbz-morpholine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring.

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. The solution may change in appearance as the active ester forms.

  • Amine Addition: Add the amine (1.1 eq), either neat if liquid or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Classic Carbodiimide Coupling using EDC and HOBt

This protocol uses more economical reagents and is highly effective, especially when the water-soluble EDC is used to simplify purification. [6][7] Materials and Reagents:

ReagentM.W. ( g/mol )Equivalents
4-Cbz-morpholine-2-carboxylic acid265.261.0
Amine (Primary or Secondary)-1.1
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)191.701.2
HOBt (1-Hydroxybenzotriazole)135.121.2
N-Methylmorpholine (NMM) or DIPEA101.152.5
Anhydrous Dichloromethane (DCM) or DMF--

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask, add 4-Cbz-morpholine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration) and cool the flask to 0 °C in an ice bath.

  • Base Addition: Add NMM or DIPEA (2.5 eq) and stir for 5 minutes.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. The EDC-urea byproduct is water-soluble and will be removed in the aqueous layers.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Summary & Troubleshooting

Reagent and Condition Comparison
ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Coupling Reagent HATUEDC·HCl
Additive None (HOAt is part of HATU structure)HOBt
Base DIPEANMM or DIPEA
Reaction Time Fast (1-4 hours)Moderate (4-12 hours)
Relative Cost HigherLower
Byproduct Removal Aqueous washAqueous wash (water-soluble urea)
Typical Purity Very High [3]High, may require careful purification
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive reagents (hydrolyzed coupling agent)- Insufficient base- Sterically hindered amine- Use fresh, anhydrous solvents and reagents.- Ensure adequate base is present to deprotonate the acid.- Switch to a more powerful coupling reagent like HATU or PyAOP for hindered couplings. [7]
Unreacted Starting Acid - Incomplete activation- Short reaction time- Increase reaction time.- Use a slight excess of the coupling reagent and amine (e.g., 1.2 eq).
Racemization of Product - Formation of oxazolone intermediate- Use of carbodiimide without additive- Always use an additive like HOBt or HOAt with carbodiimides.<[5][6]br>- Use a uronium/aminium salt like HATU, which is known for low racemization.<[7]br>- Use a weaker base like NMM if racemization is a concern.
Difficulty in Purification - Byproduct from coupling agent (e.g., DCU from DCC)- Use EDC for its water-soluble urea byproduct.<[7]br>- Ensure the aqueous work-up is performed thoroughly to remove water-soluble impurities.

Conclusion

The successful synthesis of amides using 4-Cbz-morpholine-2-carboxylic acid is readily achievable with careful selection of coupling reagents and reaction conditions. For rapid, high-purity synthesis, uronium salts such as HATU offer a distinct advantage. For more cost-sensitive or large-scale applications, the classic EDC/HOBt protocol remains a robust and reliable option. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, researchers can confidently incorporate this valuable morpholine building block into their synthetic programs.

References

  • Coupling Reagents. Aapptec Peptides. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid (N-Cbz-morpholine-2-carboxylic acid). This molecule is a valuable chiral building block in medicinal chemistry and organic synthesis, prized for its rigid morpholine scaffold.[1][2] However, achieving high, reproducible yields can be a significant challenge.

This guide is structured as a series of troubleshooting questions and in-depth answers designed to help you diagnose and resolve common issues encountered during the synthesis.

Synthesis Overview and Core Chemistry

The most prevalent synthetic route involves the protection of the secondary amine of morpholine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group.[1] This is typically achieved by reacting the starting material with benzyl chloroformate (Cbz-Cl) in the presence of a base.[3] The reaction proceeds via a nucleophilic acyl substitution, where the morpholine nitrogen attacks the electrophilic carbonyl carbon of the benzyl chloroformate, displacing the chloride ion.[1]

Caption: General synthesis pathway for N-Cbz protection.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has stalled or resulted in a very low yield of the desired product. Where should I start my investigation?

Low conversion is often traced back to one of three areas: reagent quality, reaction setup, or improper stoichiometry.

A1: Initial Troubleshooting Steps:

  • Reagent Integrity is Paramount:

    • Benzyl Chloroformate (Cbz-Cl): This is the most common culprit. Cbz-Cl is highly reactive and susceptible to hydrolysis from atmospheric moisture, degrading into benzyl alcohol and HCl. A partially degraded bottle will have insufficient active reagent for complete conversion. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon).

    • Starting Material: Ensure your morpholine-2-carboxylic acid is pure and dry. Impurities can introduce competing side reactions.

    • Solvent Anhydrousness: Use a dry, anhydrous aprotic solvent like Dichloromethane (DCM). Water in the solvent will readily consume Cbz-Cl.

  • Base Selection and Stoichiometry:

    • The reaction liberates one equivalent of hydrochloric acid (HCl), which must be neutralized.[3] If not, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base. Triethylamine (TEA) is a common choice.[1] Alternatively, an inorganic base like sodium bicarbonate (NaHCO₃) can be used in a biphasic system (e.g., DCM/water).[1]

  • Temperature Control:

    • The reaction is exothermic. The initial addition of Cbz-Cl should be done at a reduced temperature (0 °C) to control the reaction rate and minimize the formation of side products. After the addition is complete, the reaction can be allowed to warm to room temperature.

Troubleshooting_Flowchart Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents CheckCbzCl Is Cbz-Cl fresh and stored properly? CheckReagents->CheckCbzCl CheckBase Step 2: Check Base Stoichiometry CheckCbzCl->CheckBase Yes NewReagent Use fresh Cbz-Cl CheckCbzCl->NewReagent No CheckConditions Step 3: Review Conditions CheckBase->CheckConditions Purification Step 4: Optimize Purification CheckConditions->Purification NewReagent->CheckBase

Caption: A logical workflow for troubleshooting low yields.

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products indicates competing reaction pathways or degradation.

A2: Common Side Products and Their Causes:

  • Unreacted Starting Material: As discussed in Q1, this is often due to degraded Cbz-Cl or insufficient base.

  • Benzyl Alcohol: This is a direct result of Cbz-Cl hydrolysis. Its presence strongly suggests a moisture issue with your reagents or solvent.

  • Potential for Dimerization/Oligomerization: Although less common, if the carboxylic acid end of one molecule reacts with the amine of another (after Cbz protection), it could form amide-linked dimers. This is more likely if activating agents for the carboxylic acid are inadvertently present.

  • Mixed Anhydride Formation: Cbz-Cl can potentially react with the carboxylate (formed in the presence of base) to generate a mixed anhydride. While N-acylation is significantly faster and more favorable, this side reaction can occur, consuming the Cbz-Cl.

Q3: My work-up and purification steps seem to be the source of significant product loss. How can I optimize the isolation of this amphiprotic molecule?

Isolating a molecule with both an acidic (carboxylic acid) and a basic (Cbz-protected amine, which is weakly basic) character requires careful pH control during aqueous extractions.

A3: Purification Strategy - Acid/Base Extraction:

The key is to manipulate the pH to ensure your product is in the organic layer while impurities are washed away.

  • Initial Quench: After the reaction is complete, dilute the mixture with DCM.

  • Acidic Wash: Wash the organic layer with a mild acid, such as 1M HCl or a saturated solution of ammonium chloride (NH₄Cl). This step serves two purposes:

    • It protonates and removes any excess triethylamine (as triethylammonium hydrochloride).

    • It ensures your product's carboxylic acid is fully protonated (-COOH), keeping it soluble in the organic layer.

  • Basic Wash (Optional but recommended): A subsequent wash with a saturated sodium bicarbonate solution can remove any acidic impurities. However, be cautious: a pH that is too high could potentially deprotonate your product's carboxylic acid, pulling it into the aqueous layer as the carboxylate salt. A final wash with brine is always recommended to aid in the removal of water before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification:

    • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for achieving high purity on a larger scale. Experiment with solvent systems like ethyl acetate/hexanes or DCM/hexanes.

    • Column Chromatography: If recrystallization is not feasible, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity is typically effective.

Key Experimental Protocols
Protocol 1: Standard N-Protection of Morpholine-2-carboxylic acid
  • Suspend morpholine-2-carboxylic acid (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.2 M concentration).

  • Cool the suspension to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (TEA, 1.2 eq.) and stir for 10 minutes.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

Protocol 2: Optimized Work-up and Extraction
  • Dilute the reaction mixture with an equal volume of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2 x volume of initial DCM).

    • Water (1 x volume).

    • Brine (1 x volume).

  • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Summary of Critical Parameters
ParameterRecommended ConditionImpact of Deviation on Yield
Benzyl Chloroformate Fresh bottle, >97% purity[2]High Impact: Degraded reagent leads to incomplete reaction.
Base 1.1 - 1.5 eq. Triethylamine[1]High Impact: Insufficient base stalls the reaction; excess can cause side products.
Temperature 0 °C for addition, then RTMedium Impact: Poor control can increase side product formation.
Solvent Anhydrous DichloromethaneMedium Impact: Presence of water hydrolyzes Cbz-Cl.
Work-up pH Mildly acidic wash (pH ~2-3)High Impact: Incorrect pH can cause product loss to the aqueous layer.
References
  • Smolecule. This compound | 135782-21-7. Accessed January 10, 2026.
  • Benchchem. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid. Accessed January 10, 2026.
  • Modern Design. (2s)-4-[(benzyloxy)carbonyl]morpholine-2-carboxylic Acid. Accessed January 10, 2026.
  • Advanced ChemBlocks. (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid. Accessed January 10, 2026.
  • National Center for Biotechnology Information. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. Accessed January 10, 2026.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Accessed January 10, 2026.
  • Key Organics. 4-[(benzyloxy)carbonyl]morpholine-2-carboxylic acid. Accessed January 10, 2026.
  • ResearchGate. Morpholines. Synthesis and Biological Activity. Accessed January 10, 2026.
  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Accessed January 10, 2026.
  • ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Accessed January 10, 2026.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Accessed January 10, 2026.
  • E3S Web of Conferences.

Sources

Technical Support Center: N-Cbz Protection of Morpholine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the N-benzyloxycarbonyl (Cbz) protection of morpholine-2-carboxylic acid. As Senior Application Scientists, we understand the nuances of this reaction and have compiled this resource to help you navigate potential challenges and optimize your synthetic outcomes.

Introduction: The Importance of C-Protected Morpholine Scaffolds

Morpholine-2-carboxylic acid is a valuable building block in medicinal chemistry, prized for its conformational constraint and favorable physicochemical properties. The successful N-protection of this scaffold is a critical first step in its elaboration into more complex drug candidates. The benzyloxycarbonyl (Cbz) group is a frequently chosen protecting group due to its robustness under various reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2]

However, the N-Cbz protection of morpholine-2-carboxylic acid is not without its challenges. The inherent properties of the starting material and the reactivity of the reagents can lead to a number of side reactions, impacting yield, purity, and downstream success. This guide will dissect these potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the N-Cbz protection of morpholine-2-carboxylic acid.

Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired N-Cbz-morpholine-2-carboxylic acid. What are the likely causes?

A1: Several factors can contribute to an incomplete reaction. Let's break them down:

  • Inadequate pH control: The N-acylation with benzyl chloroformate (Cbz-Cl) is typically performed under Schotten-Baumann conditions, which require a basic environment to neutralize the HCl generated during the reaction.[3][4][5] If the pH is too low, the morpholine nitrogen will be protonated, rendering it non-nucleophilic. Conversely, a pH that is too high can lead to racemization of the chiral center at C2 and hydrolysis of the Cbz-Cl reagent.[6] The optimal pH range is generally between 8 and 10.[6]

  • Poor solubility of the starting material: Morpholine-2-carboxylic acid, being a zwitterionic amino acid, can have limited solubility in common organic solvents.[7] A biphasic system (e.g., water and an organic solvent like dichloromethane or diethyl ether) is often employed to facilitate the reaction.[5] Vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Decomposition of Benzyl Chloroformate: Cbz-Cl is sensitive to moisture and can decompose, especially in the presence of water, to form benzyl alcohol, HCl, and CO2.[8][9][10] Using a fresh, high-quality bottle of Cbz-Cl and ensuring anhydrous conditions for any organic solvents are crucial.

Troubleshooting Workflow for Low Yield:

Caption: Formation of the dibenzylated side product.

How to Prevent Benzyl Ester Formation:

  • Stoichiometry Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of Cbz-Cl. A large excess will drive the formation of the benzyl ester.

  • Controlled Addition: Add the Cbz-Cl dropwise to the reaction mixture at a low temperature (0-5 °C). This keeps the instantaneous concentration of Cbz-Cl low.

  • pH Management: Maintaining the pH in the 8-10 range is crucial. A higher pH can increase the nucleophilicity of the carboxylate, promoting the side reaction.

Q4: I'm concerned about the stability of the Cbz group during workup and purification. What conditions should I avoid?

A4: The Cbz group is generally stable to a wide range of conditions. [1]However, it is not completely inert. Here are the conditions to be mindful of:

  • Strongly Acidic Conditions: While stable to mild acids, the Cbz group can be cleaved by strong acids such as HBr in acetic acid. [1][11]During an acidic workup to protonate the carboxylate for extraction, use dilute mineral acids (e.g., 1M HCl) and avoid prolonged exposure.

  • Strongly Basic Conditions: The Cbz group is generally stable to bases. However, under forcing conditions (e.g., high concentrations of NaOH at elevated temperatures), cleavage can occur. [6]* Reductive Conditions: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H2, Pd/C). [2][12][13]Therefore, avoid any reagents or conditions that can lead to catalytic hydrogenation during workup or purification if the Cbz group is to be retained.

Optimized Experimental Protocol

This protocol is designed to minimize side reactions and maximize the yield and purity of N-Cbz-morpholine-2-carboxylic acid.

Materials:

  • Morpholine-2-carboxylic acid

  • Sodium carbonate (Na2CO3)

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine-2-carboxylic acid (1.0 eq) in a 1M aqueous solution of sodium carbonate (2.5 eq). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Cbz-Cl: To the vigorously stirred, cold solution, add benzyl chloroformate (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Add dichloromethane and separate the layers.

  • Aqueous Layer Wash: Wash the aqueous layer with a small portion of dichloromethane to remove any unreacted Cbz-Cl and benzyl alcohol.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. The product should precipitate or can be extracted.

  • Extraction: Extract the acidified aqueous layer with three portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4 or Na2SO4. Filter and concentrate the solvent under reduced pressure to yield the crude N-Cbz-morpholine-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Data Summary: Impact of Reaction Parameters

ParameterConditionExpected OutcomePotential Side Reactions
pH 8-10High yield, minimal racemization-
< 8Incomplete reaction-
> 10Increased risk of racemization, Cbz-Cl hydrolysis-
Temperature 0-5 °C (addition)Controlled reaction, minimized side products-
Room TemperatureFaster reactionIncreased risk of side reactions
Cbz-Cl Stoichiometry 1.05-1.1 eqHigh conversion-
> 1.2 eqComplete conversionIncreased benzyl ester formation

Conclusion

The N-Cbz protection of morpholine-2-carboxylic acid is a foundational step in the synthesis of many important pharmaceutical compounds. By understanding the potential side reactions and carefully controlling the reaction parameters, particularly pH, temperature, and stoichiometry, researchers can achieve high yields of the desired product with excellent purity. This guide provides the necessary insights and practical advice to troubleshoot common issues and optimize this critical transformation.

References

  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained.
  • Schotten–Baumann reaction - Grokipedia.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). - Pearson.
  • 3.5 Carbodiimides.
  • CBZ | PDF - Scribd.
  • The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Schotten-Baumann Reaction - Organic Chemistry Portal.
  • Cbz-Protected Amino Groups.
  • Benzyl chloroformate - Wikipedia.
  • Benzyl chloroformate - Grokipedia.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
  • Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF - ResearchGate.
  • Protecting Groups - Lokey Lab Protocols - Wikidot.
  • Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
  • Schotten–Baumann reaction - Wikipedia.
  • Schotten-Baumann Reaction - J&K Scientific LLC.
  • Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed.
  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - NIH.
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water - Indian Academy of Sciences.
  • Scheme 3. Two-component synthesis of N-acylurea derivatives 12. - ResearchGate.
  • N-Dealkylation of Amines - PMC - NIH.
  • Application Note - N-CBZ Protection | PDF | Amine | Chemical Compounds - Scribd.
  • Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses.
  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC - NIH.

Sources

Technical Support Center: Optimizing Cbz Protection of Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the benzyloxycarbonyl (Cbz or Z) protection of secondary amines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this robust and historically significant protecting group.[1][2] Here, we move beyond simple protocols to provide in-depth, field-proven insights into the reaction's nuances, helping you troubleshoot common issues and optimize conditions for even the most challenging substrates.

The Cbz Group: A Pillar of Amine Protection

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection strategy, particularly in peptide synthesis and complex molecule construction.[2][3] Introduced via benzyl chloroformate (Cbz-Cl) or other activated reagents, it transforms a nucleophilic secondary amine into a significantly less reactive carbamate.[1][4] This transformation is critical for preventing undesired side reactions during subsequent synthetic steps. The Cbz group's popularity stems from its general stability to a wide range of conditions and its clean removal, typically via catalytic hydrogenolysis.[5][6]

The core of the reaction is a nucleophilic acyl substitution. The lone pair of the secondary amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the expulsion of a chloride ion, with a base added to neutralize the resulting hydrochloric acid (HCl), driving the reaction to completion.[1][4][7]

Caption: General mechanism of Cbz protection of a secondary amine.

Troubleshooting Guide & FAQs

This section directly addresses specific issues encountered during the Cbz protection of secondary amines in a question-and-answer format.

Question 1: My reaction is sluggish or has stalled, showing significant unreacted starting material by TLC/LC-MS. What are the primary causes and how can I fix it?

Answer: This is a common issue, often stemming from four key areas:

  • Inadequate Basicity: The reaction generates one equivalent of HCl, which will protonate the unreacted nucleophilic amine, effectively taking it out of the reaction.[8] If the base is too weak or used in insufficient quantity, the reaction will stop.

    • Causality: The pKa of the secondary ammonium salt is typically around 10-11. The base must be strong enough to neutralize the generated HCl and maintain a sufficiently high concentration of the free, nucleophilic amine.

    • Solutions:

      • Increase Base Equivalents: Ensure at least 2 equivalents of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are used in aqueous conditions.[9] For organic-based systems, use 1.5-2.0 equivalents of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • Switch to a Stronger Base: If your amine is particularly electron-deficient (less nucleophilic), a stronger base may be required. Under Schotten-Baumann (biphasic) conditions, using sodium hydroxide (NaOH) instead of carbonate can increase the rate, but care must be taken to avoid hydrolysis of the benzyl chloroformate.[10] For non-aqueous conditions, DIPEA is often superior to TEA for hindered amines as it is less nucleophilic itself.[11]

      • Ensure pH is Maintained: In aqueous systems, the pH should be maintained between 8 and 10.[12] A pH that is too low can lead to decomposition of Cbz-Cl, while a pH that is too high can cause racemization in chiral compounds.[12]

  • Low Reactivity of the Amine: Steric hindrance around the nitrogen atom or electron-withdrawing groups on the amine can significantly decrease its nucleophilicity.

    • Causality: The rate-determining step is the nucleophilic attack of the amine on the chloroformate. A sterically bulky or electronically poor amine will react much more slowly.

    • Solutions:

      • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor carefully for decomposition of Cbz-Cl.

      • Use a More Reactive Cbz Source: Benzyl N-succinimidyl carbonate (Cbz-OSu) is an excellent alternative to Cbz-Cl for less reactive amines.[1][13] The succinimidyl ester is a better leaving group than chloride, making the reagent more electrophilic.

      • Change Solvent: Switching to a more polar aprotic solvent like DMF or NMP can sometimes accelerate the reaction, but may complicate the workup.

  • Poor Reagent Quality: Benzyl chloroformate is sensitive to moisture and can degrade over time, appearing yellow and pungent.[2][14]

    • Causality: Hydrolysis of Cbz-Cl produces benzyl alcohol and HCl, reducing the amount of active reagent available for the reaction.

    • Solution: Use a fresh bottle of Cbz-Cl or purify older reagent by distillation under reduced pressure. Always handle Cbz-Cl in a fume hood with care, as it is a lachrymator.[10]

  • Solubility Issues: If the amine starting material is not fully dissolved in the reaction medium, the reaction will be slow and inefficient.

    • Solution: For biphasic systems (e.g., Dioxane/Water, THF/Water), ensure the organic co-solvent is sufficient to fully dissolve the amine.[15] Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial.

Question 2: I'm observing a significant side product that I suspect is dibenzyl carbonate. How is this formed and how can I prevent it?

Answer: The formation of dibenzyl carbonate ((BnO)₂CO) is a known side reaction, arising from the reaction of benzyl chloroformate with benzyl alcohol.

  • Causality: Benzyl alcohol can be present as an impurity in the Cbz-Cl reagent or can be generated in situ by the hydrolysis of Cbz-Cl, especially if the reaction is run in aqueous base for extended periods or at elevated temperatures. This benzyl alcohol can then be acylated by another molecule of Cbz-Cl.

  • Solutions:

    • Use High-Quality Cbz-Cl: Ensure your starting reagent is clean and colorless.

    • Control Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time, especially at higher temperatures. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

    • Slow Addition: Add the Cbz-Cl slowly, dropwise, at 0 °C. This maintains a low instantaneous concentration of the reagent, favoring the reaction with the more nucleophilic amine over the less nucleophilic benzyl alcohol.[9]

Question 3: My work-up is messy, and I'm having trouble separating my Cbz-protected amine from the base (e.g., DIPEA) or other byproducts.

Answer: A clean work-up is crucial for obtaining a pure product.

  • Causality: Organic bases like TEA or DIPEA and their corresponding hydrochloride salts can have solubility in organic solvents, leading to contamination.

  • Solutions:

    • Aqueous Acid Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). This will protonate any residual tertiary amine base, forming a water-soluble salt that will partition into the aqueous layer.

    • Use an Inorganic Base: Whenever possible, using an inorganic base like NaHCO₃ or K₂CO₃ in a biphasic system simplifies purification.[15] The base and its salts are easily removed by simple phase separation.

    • Purification: If impurities persist, column chromatography on silica gel is typically very effective for purifying Cbz-protected amines.

Frequently Asked Questions (FAQs)

  • Q: When should I choose Cbz over a Boc protecting group?

    • A: The choice depends on the overall synthetic strategy. Cbz is stable to the acidic conditions (like TFA) used to remove Boc groups, making them "orthogonal."[1] If your synthesis requires the removal of a Boc group in the presence of a protected amine, Cbz is an excellent choice. Conversely, Boc is stable to the hydrogenolysis conditions used to remove Cbz.[6]

  • Q: What are the standard conditions for Cbz deprotection?

    • A: The most common and mildest method is catalytic hydrogenolysis.[5] This involves stirring the Cbz-protected amine with a palladium catalyst (typically 5-10% Pd on carbon) under an atmosphere of hydrogen gas.[2][16] The byproducts are toluene and carbon dioxide, which are easily removed.[5][9] Strong acids like HBr in acetic acid can also be used, but this method is much harsher.[5]

  • Q: Can I perform a Cbz protection on a molecule that also has a primary amine?

    • A: Selective protection is challenging as primary amines are generally more nucleophilic than secondary amines. Under standard conditions, the primary amine will likely react preferentially. To achieve selective protection of a secondary amine, you may need to first protect the primary amine with an orthogonal protecting group (like Boc), then protect the secondary amine with Cbz, and finally selectively deprotect the primary amine if needed.

Data & Reagent Guides

Table 1: Comparison of Common Bases for Cbz Protection
BaseTypeTypical ConditionsAdvantagesDisadvantages
NaHCO₃ Inorganic2.0-3.0 eq., THF/H₂O, 0°C to RTEasy work-up, mild, inexpensive.[1][13]Can be slow with unreactive amines; biphasic system required.
Na₂CO₃ / K₂CO₃ Inorganic2.0 eq., Acetone or DCM/H₂OMore basic than NaHCO₃, can increase rate.[2][9]Higher pH can cause side reactions with sensitive substrates.
Triethylamine (TEA) Organic1.5-2.0 eq., DCM or THF, 0°C to RTGood for anhydrous conditions.Can be nucleophilic; work-up requires acid wash.
DIPEA Organic1.5-2.0 eq., DCM or THF, 0°C to RTNon-nucleophilic, excellent for hindered amines.[11]More expensive; work-up requires acid wash.
Pyridine OrganicSolvent/Base, 0°C to RTCan act as both solvent and base.Can form N-acylpyridinium salts as side products.[11]
Table 2: Solvent Selection Guide
Solvent SystemTypeTypical Use CaseNotes
DCM or CHCl₃ AproticAnhydrous reactions with organic bases (TEA, DIPEA).Good solubility for many organic compounds.
THF / H₂O BiphasicStandard Schotten-Baumann with inorganic bases.[1]THF is water-miscible, creating a homogenous or easily mixed system.
1,4-Dioxane / H₂O BiphasicSchotten-Baumann, good for less soluble substrates.[15]Dioxane has a higher boiling point for reactions needing heat.
Acetone Polar AproticCan be used with K₂CO₃ for a simple, effective system.Easy to remove under reduced pressure.

Visual Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common Cbz protection issues.

Experimental Protocols

Protocol 1: Standard Schotten-Baumann Conditions for a General Secondary Amine

This protocol is robust for a wide range of non-hindered secondary amines.

  • Reagents and Materials:

    • Secondary Amine (1.0 eq)

    • Benzyl Chloroformate (Cbz-Cl) (1.1 - 1.2 eq)

    • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)

    • Ethyl Acetate (EtOAc) for extraction

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • Dissolve the secondary amine (1.0 eq) in a 2:1 mixture of THF and water (to make a ~0.2 M solution of the amine).

    • Add sodium bicarbonate (2.5 eq) to the solution and stir until mostly dissolved.

    • Cool the mixture to 0 °C in an ice-water bath.

    • Slowly, add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred solution over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

    • Once complete, dilute the mixture with ethyl acetate. Transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by silica gel column chromatography if necessary.

Protocol 2: Optimized Conditions for a Sterically Hindered or Electron-Deficient Secondary Amine

This protocol uses a non-nucleophilic organic base and anhydrous conditions to favor the protection of challenging substrates.

  • Reagents and Materials:

    • Hindered Secondary Amine (1.0 eq)

    • Benzyl Chloroformate (Cbz-Cl) (1.3 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M HCl (aq) for work-up

    • Saturated NaHCO₃ solution (aq)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve the hindered secondary amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Cool the mixture to 0 °C in an ice-water bath.

    • Slowly, add benzyl chloroformate (1.3 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir. For very unreactive amines, the reaction may need to be gently heated to reflux (40 °C) and monitored carefully.

    • Upon completion (monitored by TLC/LC-MS), dilute the reaction mixture with DCM.

    • Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove DIPEA), water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction.
  • Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube.
  • Lokey Lab Protocols. (2017, March 7). Protecting Groups.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Common Organic Chemistry. (n.d.). Benzyl N-Succinimidyl Carbonate (Cbz-OSu).
  • Wikipedia. (n.d.). Benzyl chloroformate.
  • Common Conditions. (n.d.). Cbz Protection.
  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry.
  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate.
  • Grokipedia. (n.d.). Benzyl chloroformate.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.
  • Reddit. (2017, October 15). benzyl chloroformate (Cbz-Cl) protecting mechanism.

Sources

Troubleshooting Cbz deprotection in the presence of sensitive functional groups

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Chemoselectivity and Troubleshooting

The Carbobenzyloxy (Cbz or Z) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability and orthogonal nature to other common protecting groups like Boc and Fmoc.[1][2] However, its removal, particularly in the final stages of synthesizing complex molecules bearing a host of sensitive functionalities, can be a significant challenge. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities with confidence.

Frequently Asked Questions & Troubleshooting Guide
Scenario 1: The Reaction Stalls

Question: My catalytic hydrogenation for Cbz deprotection is incredibly slow or has stopped completely. What are the likely causes and how can I fix it?

Answer: This is one of the most common issues encountered with the otherwise reliable Pd/C and H₂ method.[3] The root cause is almost always related to the catalyst's inability to function efficiently. Here’s a systematic approach to troubleshooting:

  • Catalyst Poisoning: Palladium catalysts are notoriously sensitive to poisoning, especially by sulfur-containing compounds.[4][5] If your substrate contains a thiol, thioether, or even a sulfur-containing heterocycle, the catalyst's active sites will be irreversibly blocked.

    • Solution: Do not persist with hydrogenation. Switch to a non-palladium-based method. Acid-catalyzed cleavage or newer nucleophilic cleavage methods are excellent alternatives for sulfur-containing molecules.[4][6]

  • Poor Catalyst Quality or Activity: The activity of Pd/C can vary significantly between batches and degrades over time.[6]

    • Solution: Always use a fresh, high-quality catalyst from a reputable supplier. For particularly stubborn substrates, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active and can sometimes overcome minor inhibition.[6][7]

  • Product Inhibition: The newly formed free amine can coordinate to the palladium surface, effectively inhibiting the catalyst and slowing the reaction down.[4][6]

    • Solution: Add a small amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. This protonates the product amine, preventing it from binding to the catalyst and allowing the reaction to proceed.[6]

  • Insufficient Hydrogenation Conditions: For a heterogeneous reaction, physical parameters are critical.

    • Solution: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen.[4][6] If using a hydrogen balloon, ensure there are no leaks. For difficult cases, increasing the hydrogen pressure to 50 psi or higher in a dedicated hydrogenation apparatus can dramatically increase the reaction rate.[4][6]

G start Stalled Catalytic Hydrogenation sulfur Does substrate contain sulfur? start->sulfur catalyst Is catalyst fresh and active? sulfur->catalyst No sol_acid Switch to Acidic or Nucleophilic Cleavage sulfur->sol_acid Yes inhibition Is product inhibition suspected? catalyst->inhibition Yes sol_catalyst Use fresh Pd/C or Pearlman's Catalyst catalyst->sol_catalyst No conditions Are H₂ pressure & mixing adequate? inhibition->conditions No sol_inhibition Add catalytic AcOH inhibition->sol_inhibition Yes sol_conditions Increase H₂ pressure and/or stirring rate conditions->sol_conditions No end Reaction Complete conditions->end Yes sol_acid->end sol_catalyst->end sol_inhibition->end sol_conditions->end

Caption: Troubleshooting workflow for stalled Cbz hydrogenolysis.
Scenario 2: Unwanted Side Reactions

Question: My deprotection is working, but I'm seeing significant side products from the reduction of other functional groups. How can I improve chemoselectivity?

Answer: This is the central challenge when dealing with complex molecules. Standard catalytic hydrogenation is a powerful reductant and often lacks subtlety.[8] The solution is to choose a deprotection method that is orthogonal to the sensitive groups present in your substrate.

  • Problem A: Reduction of Alkenes, Alkynes, Nitro Groups, or Aryl Halides

    • Causality: The Pd/C and H₂ system readily reduces these functionalities, often faster than it cleaves the Cbz group.[3][8][9]

    • Solution 1: Catalytic Transfer Hydrogenation (CTH). Using a hydrogen donor like ammonium formate, formic acid, or cyclohexene with Pd/C is often milder and can provide better selectivity.[3][6][10] It also avoids the need for pressurized hydrogen gas, making it safer.[3]

    • Solution 2: Non-Reductive Methods. For maximum safety, avoid hydrogenation altogether.

      • Acidic Cleavage: A system of Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) is remarkably mild and shows excellent functional group tolerance, leaving reducible groups untouched.[9][11][12] Traditional HBr in acetic acid also works but is much harsher.[10]

      • Nucleophilic Cleavage: A newer method using 2-mercaptoethanol with a mild base is highly selective and will not affect reducible functionalities.[9][11]

  • Problem B: Formation of an Acetylated Side Product

    • Causality: When using 33% HBr in acetic acid, the newly deprotected amine can be acetylated by the acetic acid solvent, especially if the reaction is heated.[4][9]

    • Solution: Switch to a non-nucleophilic acid/solvent system. Using hydrogen chloride (HCl) in a non-acetylating solvent like dioxane or isopropanol is a common and effective alternative.[4][9] The AlCl₃/HFIP method also completely avoids this side reaction.[9]

  • Problem C: Cleavage of Other Acid-Labile Groups (Boc, Trityl, t-Butyl Esters)

    • Causality: The use of strong Brønsted acids (HBr/AcOH, TFA) or certain Lewis acids will readily cleave these protecting groups.[13]

    • Solution: This is a classic case for orthogonality. Catalytic hydrogenation is the method of choice as it is performed under neutral pH and is completely compatible with acid-labile groups. If hydrogenation is not an option due to other reducible groups, a very careful screening of milder Lewis acid conditions may be required, but CTH or nucleophilic cleavage are safer bets.

Strategic Selection of Deprotection Method

Question: How do I choose the best Cbz deprotection method for my specific substrate from the start?

Answer: The optimal method is dictated entirely by the functional groups present in your molecule. Use the following decision tree to guide your choice.

G start Select Cbz Deprotection Strategy q1 Are reducible groups present? (alkenes, alkynes, NO₂, aryl-X) start->q1 q2 Are acid-labile groups present? (Boc, t-Bu esters, Trityl) q1->q2 No method_acid Acidic Cleavage (AlCl₃/HFIP preferred) q1->method_acid Yes q3 Does the molecule contain sulfur? q2->q3 No method_hydro Catalytic Hydrogenation (H₂, Pd/C) q2->method_hydro Yes q3->method_hydro No method_nuc Nucleophilic Cleavage (2-Mercaptoethanol) q3->method_nuc Yes method_acid->method_nuc Alternatives method_cth Consider Transfer Hydrogenation (CTH) method_acid->method_cth

Sources

Technical Support Center: Synthesis of 4-Cbz-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Cbz-morpholine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic route to 4-Cbz-morpholine-2-carboxylic acid, and what are the primary sources of byproducts?

The most direct and widely adopted method for synthesizing 4-Cbz-morpholine-2-carboxylic acid is the N-protection of morpholine-2-carboxylic acid using benzyl chloroformate (Cbz-Cl).[1] This reaction is typically performed in a biphasic system (e.g., water/dichloromethane) or an organic solvent with an added base to neutralize the hydrochloric acid formed during the reaction.[1]

Byproducts can originate from three main sources:

  • Starting Material Impurities: Purity of the initial morpholine-2-carboxylic acid is critical.

  • Side-Reactions During N-protection: Competing reactions involving the Cbz-Cl reagent or the starting materials.

  • Product Degradation: Premature cleavage of the Cbz group during workup or purification.

Diagram 1: Synthesis and Byproduct Formation Pathways This diagram illustrates the main synthetic pathway and the key side reactions that can lead to common impurities.

SM Morpholine-2-carboxylic Acid + Benzyl Chloroformate (Cbz-Cl) Product 4-Cbz-morpholine-2-carboxylic acid SM->Product Main Reaction (Nucleophilic Acyl Substitution) Unreacted_SM Unreacted Starting Material SM->Unreacted_SM Incomplete Reaction Base Base (e.g., NaHCO3, TEA) Base->SM Overalkylation Benzyl 4-(benzyloxycarbonyl)morpholine-2-carboxylate (Esterification byproduct) Product->Overalkylation Esterification with Benzyl Chloroformate Benzyl_OH Benzyl Alcohol (from Cbz-Cl hydrolysis) Dibenzyl_Carb Dibenzyl Carbonate (from Cbz-Cl + Benzyl Alcohol) Benzyl_OH->Dibenzyl_Carb Reaction with Cbz-Cl CbzCl_H2O Cbz-Cl + H2O CbzCl_H2O->Benzyl_OH Hydrolysis Start Crude Product Analysis (TLC, LC-MS, NMR) Check_SM Unreacted Starting Material? Start->Check_SM Check_BA Excess Benzyl Alcohol? Check_SM->Check_BA No Sol_SM Optimize Reaction: - Check Base Stoichiometry - Improve Mixing - Use Fresh Cbz-Cl Check_SM->Sol_SM Yes Check_Other Other Byproducts (e.g., Dibenzyl Carbonate)? Check_BA->Check_Other No Sol_BA Optimize Reaction: - Use Fresh/Dry Reagents - Low Temperature Addition Check_BA->Sol_BA Yes Purify_Other Purification: - Recrystallization - Column Chromatography Check_Other->Purify_Other Yes Final_Product Pure 4-Cbz-morpholine-2-carboxylic acid Check_Other->Final_Product No (Product is Clean) Purify_SM Purification: Basic Aqueous Wash Sol_SM->Purify_SM Purify_BA Purification: Aqueous Washes Sol_BA->Purify_BA Purify_SM->Final_Product Purify_BA->Final_Product Purify_Other->Final_Product

Sources

Preventing racemization during the synthesis of chiral morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chiral morpholines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of maintaining stereochemical integrity during your synthetic routes.

Troubleshooting Guide: Preventing Racemization

This section addresses specific issues you may encounter during the synthesis of chiral morpholines and provides actionable solutions to preserve the enantiopurity of your compounds.

Problem 1: Significant loss of enantiomeric excess (% ee) after cyclization of a chiral amino alcohol.

Potential Cause: The reaction conditions for ring closure are likely too harsh, leading to the formation of a planar, achiral intermediate that can be protonated non-stereoselectively.[1][2] This is particularly common when the chiral center is adjacent to a carbonyl group or another activating group.

Recommended Actions:

  • Optimize Your Base Selection: The choice of base is critical. Strong, non-hindered bases can readily deprotonate the α-carbon, leading to racemization.[3][4]

    • Solution: Switch to a weaker or more sterically hindered base. For instance, N-methylmorpholine (NMM) is often a better choice than triethylamine (TEA) or diisopropylethylamine (DIEA) as its moderate basicity is sufficient for many cyclization reactions without promoting significant racemization.[3][5]

BasepKaSteric HindranceRacemization Risk
Triethylamine (TEA)~10.7LowHigh
Diisopropylethylamine (DIEA)~10.1HighModerate
N-Methylmorpholine (NMM)~7.4ModerateLow
2,4,6-Collidine~7.4HighLow
  • Lower the Reaction Temperature: Elevated temperatures provide the activation energy needed to overcome the barrier for racemization.[1]

    • Solution: Perform the cyclization at a lower temperature. If your current protocol is at room temperature or higher, try running the reaction at 0 °C or even -15 °C. Monitor the reaction progress, as the rate will be slower.

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates that lead to racemization.[1]

    • Solution: If using a polar protic solvent, consider switching to a polar aprotic solvent like THF or DCM. Protic solvents can facilitate the proton exchange that leads to racemization.

Problem 2: Racemization observed during the synthesis of a 3-substituted morpholin-2-one from an N-protected amino alcohol.

Potential Cause: The formation of a planar oxazolone (azlactone) intermediate is a common pathway for racemization in reactions involving activated N-protected amino acids.[3] The α-proton of this intermediate is highly acidic and susceptible to abstraction by a base.

Recommended Actions:

  • Choice of Coupling Reagent and Additives: Some coupling reagents are more prone to inducing racemization than others.

    • Solution: Utilize coupling reagents known for low racemization potential, such as HATU or HBTU, in combination with an additive like HOBt or HOAt.[5] These additives can suppress oxazolone formation. For carbodiimide-based couplings (e.g., DCC, EDC), the use of an additive is essential.

  • Protecting Group Strategy: The nature of the N-protecting group on the starting amino alcohol can influence the rate of oxazolone formation.

    • Solution: Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally less prone to racemization than acyl-type protecting groups.[6] If you are using an acyl protecting group, consider switching to a carbamate.

Problem 3: Low diastereoselectivity in a multi-component reaction to form a polysubstituted morpholine.

Potential Cause: Multi-component reactions can be highly efficient but may offer limited stereocontrol, leading to a mixture of diastereomers.[7] The transition states leading to the different diastereomers may be close in energy.

Recommended Actions:

  • Post-Reaction Epimerization: It may be possible to epimerize an undesired diastereomer to the more stable, desired one.

    • Solution: Investigate light-mediated or base-catalyzed epimerization conditions post-synthesis. This can sometimes improve the diastereomeric ratio significantly.[7]

  • Chiral Catalyst or Auxiliary: If the reaction is amenable, the introduction of a chiral catalyst or the temporary installation of a chiral auxiliary can help direct the stereochemical outcome.[8][9][10]

    • Solution: Explore asymmetric catalytic versions of your reaction. For example, chiral phosphoric acids have been used effectively in the enantioselective synthesis of morpholinones. Alternatively, using a chiral auxiliary can provide high levels of diastereoselectivity.[11][12]

Frequently Asked Questions (FAQs)

Here are some answers to common questions regarding the enantioselective synthesis of chiral morpholines.

Q1: What are the main strategies for synthesizing chiral morpholines while avoiding racemization?

There are three primary strategies to consider, each with its own advantages:

  • Forming the Stereocenter Before Cyclization: This involves starting with an enantiopure building block, such as a chiral amino alcohol, and then forming the morpholine ring.[13][14][15] This is a very common and often reliable method, but care must be taken during the cyclization step to avoid racemization, as discussed in the troubleshooting guide.

  • Forming the Stereocenter During Cyclization: This approach uses a chiral catalyst or auxiliary to control the stereochemistry as the ring is formed.[16][17] This can be highly efficient and atom-economical.

  • Forming the Stereocenter After Cyclization: This strategy involves creating an achiral, unsaturated morpholine precursor (a dehydromorpholine) and then performing an asymmetric transformation, such as an asymmetric hydrogenation, to set the stereocenter.[18][19][20][21] This method has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivity (up to 99% ee).[18][20][21]

Chiral Morpholine Synthesis Strategies cluster_pre Before Cyclization cluster_during During Cyclization cluster_after After Cyclization Chiral Amino Alcohol Chiral Amino Alcohol Cyclization Cyclization Chiral Amino Alcohol->Cyclization Ring Formation Chiral Morpholine Chiral Morpholine Cyclization->Chiral Morpholine Achiral Precursor Achiral Precursor Asymmetric Cyclization Asymmetric Cyclization Achiral Precursor->Asymmetric Cyclization Chiral Catalyst/Auxiliary Chiral Morpholine_2 Chiral Morpholine Asymmetric Cyclization->Chiral Morpholine_2 Dehydromorpholine Dehydromorpholine Asymmetric Hydrogenation Asymmetric Hydrogenation Dehydromorpholine->Asymmetric Hydrogenation Chiral Catalyst Chiral Morpholine_3 Chiral Morpholine Asymmetric Hydrogenation->Chiral Morpholine_3

Caption: Key strategies for enantioselective morpholine synthesis.

Q2: How do I choose the best synthetic route for my target chiral morpholine?

The optimal route depends on the substitution pattern of your target morpholine:

  • For 2-substituted morpholines: Asymmetric hydrogenation of a dehydromorpholine is a highly effective method that can provide excellent enantioselectivity.[18][20][21] Alternatively, starting from a chiral α-amino acid and performing a reduction followed by cyclization is a viable strategy.

  • For 3-substituted morpholines: Tandem hydroamination and asymmetric transfer hydrogenation of ether-containing aminoalkynes is a powerful one-pot method.[22][23][24] Using serine enantiomers as a chiral template is another well-established approach.[14]

  • For polysubstituted morpholines: Multi-component reactions can be a quick way to build complexity, but you may need to optimize for diastereoselectivity.[7] Syntheses starting from enantiopure amino alcohols can also provide access to disubstituted morpholines with good stereocontrol.[25][26]

Synthetic Route Decision Tree Start Start Substitution Pattern? Substitution Pattern? Start->Substitution Pattern? 2-Substituted 2-Substituted Substitution Pattern?->2-Substituted 2- 3-Substituted 3-Substituted Substitution Pattern?->3-Substituted 3- Polysubstituted Polysubstituted Substitution Pattern?->Polysubstituted Poly- Asymmetric Hydrogenation Asymmetric Hydrogenation 2-Substituted->Asymmetric Hydrogenation Tandem Hydroamination/ATH Tandem Hydroamination/ATH 3-Substituted->Tandem Hydroamination/ATH Multi-component Reaction Multi-component Reaction Polysubstituted->Multi-component Reaction

Sources

Technical Support Center: Synthesis of Highly Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of highly substituted morpholines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of synthesizing these valuable heterocyclic scaffolds.

Introduction

Morpholines are a cornerstone in medicinal chemistry, lauded for their favorable pharmacokinetic properties and their presence in numerous FDA-approved drugs.[1][2] However, the synthesis of morpholines with complex substitution patterns presents significant challenges, including issues with yield, diastereoselectivity, and byproduct formation.[3][4] This guide offers practical, experience-driven solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing highly substituted morpholines, and how do I choose the most appropriate one?

A1: Several robust methods exist, each with its own advantages and limitations. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

  • Intramolecular Cyclization: This is a classic and versatile approach, often involving the cyclization of an amino alcohol derivative.[5][6] Palladium-catalyzed intramolecular carboamination of O-allyl ethanolamines is a powerful method for generating cis-3,5-disubstituted morpholines with high diastereoselectivity.[7]

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex morpholines in a single step from simple starting materials.[8][9][10] For instance, a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides access to highly substituted, unprotected morpholines.[4]

  • [3+2] and [4+2] Cycloaddition Reactions: These methods are effective for constructing the morpholine ring with good stereocontrol.[11] For example, a morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides can produce fully decorated 1,2,3-triazoles with a morpholine moiety.[12]

  • Photocatalytic Methods: Emerging photocatalytic strategies enable the synthesis of substituted morpholines from readily available starting materials under mild conditions, often with high diastereoselectivity.[1][13][14]

Q2: I'm struggling with low diastereoselectivity in my cyclization reaction. What factors influence the stereochemical outcome?

A2: Achieving high diastereoselectivity is a common hurdle, particularly when creating multiple stereocenters.[3] Key factors include:

  • Catalyst System: The choice of catalyst and ligands can have a profound impact on stereocontrol. For example, in Pd-catalyzed reactions, the ligand can influence the transition state geometry.[7] Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has also shown excellent diastereoselectivity.[15]

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of diastereomeric transition states.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the formation of the thermodynamically more stable diastereomer.

  • Substituent Effects: The steric and electronic properties of the substituents on your starting materials can dictate the preferred conformation of the cyclization precursor, thereby influencing the facial selectivity of the ring-closing step.

Q3: My reaction is giving a complex mixture of byproducts. What are some common side reactions in morpholine synthesis?

A3: Byproduct formation can significantly complicate purification and reduce yields.[16] Common side reactions include:

  • Over-oxidation: The nitrogen atom in the morpholine ring can be susceptible to oxidation, leading to the formation of N-oxides, especially when using strong oxidizing agents.

  • Incomplete Cyclization: Incomplete conversion of intermediates can leave starting materials or linear precursors in the final mixture.[16]

  • Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.[17]

  • Formation of Isomeric Products: Depending on the reaction mechanism, constitutional isomers or regioisomers may be formed.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of highly substituted morpholines and provides actionable solutions.

Problem Potential Causes Recommended Troubleshooting Steps
Low Yield 1. Inefficient Cyclization: The ring-closing step may be slow or reversible. 2. Catalyst Deactivation: The catalyst may be poisoned by impurities or byproducts.[16] 3. Suboptimal Reaction Conditions: Temperature, concentration, or reaction time may not be ideal.[18] 4. Poor Quality Starting Materials: Impurities in starting materials can inhibit the reaction.1. Optimize Cyclization Conditions: Try different solvents, catalysts, or temperatures. For acid-catalyzed dehydrative cyclizations, ensure efficient water removal.[16] 2. Purify Starting Materials: Ensure all starting materials and solvents are pure and dry. 3. Increase Catalyst Loading or Add Fresh Catalyst: If deactivation is suspected, increasing the catalyst amount or adding a fresh portion mid-reaction may help. 4. Perform a Time-Course Study: Monitor the reaction progress over time to determine the optimal reaction duration.
Poor Diastereoselectivity 1. Flexible Transition State: The transition state leading to the different diastereomers may be of similar energy. 2. Epimerization: The product may be epimerizing under the reaction conditions. 3. Incorrect Catalyst or Ligand: The chosen catalytic system may not provide sufficient stereocontrol.1. Screen Catalysts and Ligands: Experiment with a variety of catalysts and ligands known to induce high stereoselectivity in similar transformations.[15] 2. Lower the Reaction Temperature: This can often improve selectivity. 3. Change the Solvent: A different solvent may favor one transition state over the other. 4. Consider a Post-Reaction Epimerization: In some cases, it may be possible to epimerize an undesired diastereomer to the desired one under different conditions.[4]
Formation of N-Oxide Byproduct 1. Presence of Oxidizing Agents: Adventitious oxygen or other oxidizing species may be present. 2. Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can sometimes lead to oxidation.1. Degas Solvents and Run Under Inert Atmosphere: Use nitrogen or argon to exclude oxygen from the reaction. 2. Use Milder Reaction Conditions: If possible, lower the reaction temperature or shorten the reaction time. 3. Add an Antioxidant: In some cases, a small amount of an antioxidant can prevent N-oxidation.
Difficult Purification 1. Similar Polarity of Products and Byproducts: The desired product and impurities may have very similar Rf values, making chromatographic separation challenging. 2. High Water Solubility of the Product: The morpholine product may be highly soluble in water, leading to losses during aqueous workup.[9] 3. Product is an Oil: The product may not crystallize, making purification by recrystallization impossible.1. Derivative Formation: Consider converting the crude product to a crystalline derivative (e.g., a salt or an amide) for easier purification, followed by deprotection.[19] 2. Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, try reverse-phase chromatography, ion-exchange chromatography, or supercritical fluid chromatography (SFC). 3. Optimize Workup Procedure: Minimize the use of water during workup if the product is water-soluble. Back-extraction with an organic solvent can help recover dissolved product from the aqueous phase.

Experimental Protocol: Diastereoselective Synthesis of a 2,6-Disubstituted Morpholine

This protocol is adapted from a palladium- and iron-catalyzed one-pot synthesis of substituted morpholines.[3]

Reaction:

Materials:

  • Vinyl oxirane (1.0 equiv)

  • Amino alcohol (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1 mol%)

  • Iron(III) chloride [FeCl₃] (10 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the vinyl oxirane (1.0 equiv) and anhydrous dichloromethane (to make a 0.1 M solution).

  • Add the amino alcohol (1.2 equiv) to the solution.

  • Add Pd(PPh₃)₄ (1 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The first step is a Tsuji-Trost allylation.

  • Once the starting vinyl oxirane is consumed, add FeCl₃ (10 mol%) to the reaction mixture.

  • Continue stirring at room temperature and monitor the formation of the morpholine product. The second step is an Fe(III)-catalyzed heterocyclization.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted morpholine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to lower yields.

  • Excess Amino Alcohol: A slight excess of the amino alcohol helps to ensure complete consumption of the limiting vinyl oxirane.

  • Two-Step, One-Pot Procedure: The sequential addition of the catalysts allows for two distinct catalytic cycles to occur in the same reaction vessel, improving efficiency and reducing waste.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed cause1 Inefficient Cyclization start->cause1 cause2 Catalyst Deactivation start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Poor Starting Material Quality start->cause4 solution1 Optimize Cyclization: - Different Solvent - Different Catalyst - Efficient Water Removal cause1->solution1 solution2 Address Catalyst Issues: - Purify Starting Materials - Increase Catalyst Loading - Add Fresh Catalyst cause2->solution2 solution3 Optimize Reaction Parameters: - Temperature Screen - Concentration Screen - Time-Course Study cause3->solution3 solution4 Purify Starting Materials: - Recrystallization - Distillation - Chromatography cause4->solution4

Caption: Troubleshooting workflow for low yields in morpholine synthesis.

Synthetic_Strategy_Selection start Desired Morpholine Substitution Pattern q1 High Atom Economy & Step Efficiency? start->q1 q2 Specific Stereochemistry Required? q1->q2 No strategy1 Multicomponent Reactions (MCRs) q1->strategy1 Yes q3 Mild Reaction Conditions Needed? q2->q3 No strategy2 Intramolecular Cyclization (e.g., Pd-catalyzed) q2->strategy2 Yes strategy3 Photocatalytic Methods q3->strategy3 Yes strategy4 Cycloaddition Reactions q3->strategy4 No

Caption: Decision tree for selecting a synthetic strategy for substituted morpholines.

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]
  • Karthik, G., et al. (2017). Catalyst‐ and Base‐free One‐pot, Multicomponent, De Novo Assembly of Structurally Diverse Morpholine Glycoconjugates. ChemistrySelect, 2(28), 8868-8873. [Link]
  • Twilton, J., et al. (2015). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 137(17), 5865–5868. [Link]
  • Wang, Y., et al. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 20(1), 226–229. [Link]
  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 638–641. [Link]
  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.
  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]
  • Twilton, J., et al. (2015). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 137(17), 5865–5868. [Link]
  • Shaw, J. T., et al. (2017). Single-Step Modular Synthesis of Unsaturated Morpholine N-Oxides and Their Cycloaddition Reactions. Angewandte Chemie International Edition, 56(11), 3059–3063. [Link]
  • Ziyaei, A., et al. (2017). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.
  • Sharma, P. K., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 159, 01004. [Link]
  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(15), 3426–3429. [Link]
  • Reddy, V. P., et al. (2020). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 16, 219–226. [Link]
  • Zhou, J., et al. (2012). Multicomponent Approach in the Synthesis of 2,2,6-Trisubstituted Morpholine Derivatives. Organic Letters, 14(20), 5250–5253. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Pál, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549–6560. [Link]
  • Twilton, J., et al. (2015). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 137(17), 5865–5868. [Link]
  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(16), 4242–4245. [Link]
  • De, S., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(25), 28247–28257. [Link]
  • Banfi, L., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
  • Wikipedia. (n.d.). Morpholine.
  • ResearchGate. (n.d.). Representative morpholine ring formation.
  • Ortiz, K. G., et al. (2022).
  • Palchykov, V. A., & Chebanov, V. A. (2019). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 55(4), 324–332. [Link]
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293. [Link]
  • Young, D. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Chemical Biology, 19(4), 983–991. [Link]
  • Zhang, Z., et al. (2020). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324–332. [Link]
  • Soderberg, T. (2023). 1.2: Cycloaddition Reactions. In Chemistry LibreTexts. [Link]
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Online forum post]. [Link]

Sources

Alternative methods for the synthesis of 4-Cbz-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide on the synthesis of 4-Cbz-morpholine-2-carboxylic acid. As a crucial chiral building block in medicinal chemistry and drug development, the efficient and reliable synthesis of this compound is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into both standard and alternative synthetic methodologies. We will delve into the causality behind experimental choices, offer robust troubleshooting advice for common issues, and present detailed, validated protocols.

Our commitment is to scientific integrity and empowering your research. Therefore, every recommendation and protocol within this guide is grounded in established chemical principles and supported by authoritative references.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 4-Cbz-morpholine-2-carboxylic acid, providing explanations and actionable solutions.

Question 1: My N-Cbz protection reaction of morpholine-2-carboxylic acid is incomplete or shows low yield. What are the likely causes and how can I optimize the reaction?

Answer:

Incomplete N-Cbz protection is a frequent challenge. The reaction involves the nucleophilic attack of the morpholine nitrogen on benzyl chloroformate (Cbz-Cl).[2] Several factors can impede this process:

  • Insufficient Base: The reaction generates hydrochloric acid (HCl), which protonates the amine starting material, rendering it non-nucleophilic. A suitable base is crucial to neutralize the HCl as it forms. Triethylamine (TEA) or sodium bicarbonate (NaHCO₃) are commonly used.[1][2] Ensure you are using at least two equivalents of the base, particularly if your starting material is a hydrochloride salt.

  • Poor Quality Reagents: Benzyl chloroformate is moisture-sensitive and can decompose over time. Use a fresh bottle or a recently opened one stored under an inert atmosphere. The starting morpholine-2-carboxylic acid should be of high purity and dry.

  • Reaction Temperature: While the reaction is often performed at 0 °C to control exothermicity, allowing it to slowly warm to room temperature and stir for an extended period (e.g., 20 hours) can drive the reaction to completion.[2]

  • Solvent Choice: A biphasic solvent system like THF/water or dichloromethane/water is often employed.[2] Vigorous stirring is essential to ensure adequate mixing between the organic and aqueous phases where the reaction occurs.

Troubleshooting Steps:

  • Verify Reagent Quality: Perform a quick NMR or IR analysis of your Cbz-Cl to check for decomposition products like benzyl alcohol.

  • Increase Base Stoichiometry: Add an additional 0.5 equivalents of your base (e.g., triethylamine) to the reaction mixture and monitor by TLC or LC-MS.

  • Extend Reaction Time: If the reaction is sluggish, allow it to stir at room temperature overnight.

  • Optimize Solvent System: If solubility is an issue, consider alternative solvent systems like dioxane/water.

Question 2: I am observing significant epimerization at the C2 position during my synthesis. How can I minimize this?

Answer:

Epimerization at the chiral center (C2) is a critical concern, especially when the carboxylic acid is activated for subsequent reactions or if the reaction conditions are harsh.

  • Base-Induced Epimerization: Strong bases can deprotonate the α-proton at the C2 position, leading to racemization. The choice of base and reaction temperature is critical. Milder bases like sodium bicarbonate are preferable to stronger ones like lithium hydroxide if epimerization is a concern, especially at elevated temperatures.

  • Acid-Catalyzed Epimerization: While less common for this specific substrate under standard N-protection conditions, prolonged exposure to strong acids can also contribute to epimerization.

  • Activation for Coupling: If you are activating the carboxylic acid (e.g., to form an acid chloride or an active ester), this can make the α-proton more acidic and susceptible to epimerization. Use coupling reagents known to suppress racemization, such as HOBt or COMU, and perform the reaction at low temperatures.

Preventative Measures:

  • Use Mild Bases: For the N-Cbz protection, opt for NaHCO₃ over stronger organic amines if you suspect base-induced epimerization.

  • Maintain Low Temperatures: Perform reactions involving the chiral center at 0 °C or below.

  • Choose Racemization-Suppressing Reagents: When coupling the carboxylic acid, use additives like HOBt or employ coupling agents designed to minimize racemization.

Question 3: During the workup, I am having trouble with emulsions and poor separation of the aqueous and organic layers. What can I do?

Answer:

Emulsion formation is a common issue in the workup of reactions involving amines and carboxylates.

  • Salt Concentration: The presence of salts from the reaction and workup can stabilize emulsions. Adding brine (a saturated aqueous solution of NaCl) during the extraction can help to break the emulsion by increasing the ionic strength of theaqueous phase.

  • pH Adjustment: Ensure the pH of the aqueous layer is appropriately adjusted. During extraction of the final product, the aqueous layer should be acidified (e.g., with 1M HCl) to a pH of 3-4 to ensure the carboxylic acid is protonated and partitions into the organic layer.[3]

  • Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® can help to break the emulsion.

Workup Tips:

  • Add Brine: Wash the organic layer with brine to help break emulsions and remove water.

  • Allow to Stand: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 4-Cbz-morpholine-2-carboxylic acid, focusing on alternative methods and strategic considerations.

Question 1: What are the main alternative synthetic routes to 4-Cbz-morpholine-2-carboxylic acid, and what are their respective advantages and disadvantages?

Answer:

While the direct N-protection of morpholine-2-carboxylic acid is the most straightforward route, several alternative strategies offer advantages in terms of starting material availability, cost, and stereochemical control.

Synthetic Route Starting Materials Advantages Disadvantages
Direct N-Protection Morpholine-2-carboxylic acid, Benzyl chloroformateSimple, high-yielding for the protection step.[1]Relies on the availability and cost of the chiral morpholine-2-carboxylic acid starting material.
From Epichlorohydrin (S)-Epichlorohydrin, an amino alcohol derivativeOperationally simple, avoids chromatography in some cases, allows for the synthesis of enantiomerically pure products.[4][5]Can involve multiple steps and require careful control of reaction conditions to ensure regioselectivity.[4]
From Amino Acids Natural amino acids (e.g., Serine, Aspartic acid)Utilizes readily available and inexpensive chiral starting materials.Typically involves more synthetic steps, including cyclization and functional group manipulations.[6][7]
Organocatalytic Asymmetric Synthesis Aldehydes, amino alcoholsEnables the enantioselective synthesis of functionalized morpholines from achiral precursors.[8][9]May require specialized catalysts and optimization of reaction conditions to achieve high enantioselectivity.[8]

Question 2: Can you provide a detailed protocol for an alternative synthesis starting from epichlorohydrin?

Answer:

Certainly. The synthesis from (S)-epichlorohydrin is a robust method to obtain enantiomerically pure (S)-N-Boc-morpholine-2-carboxylic acid, which can be adapted for the Cbz-protected analogue.[4][5]

Experimental Protocol: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid from (S)-Epichlorohydrin

This protocol is adapted from a known procedure and provides a pathway to the Boc-protected analog, which can be conceptually applied to a Cbz-protected route.[5]

G cluster_0 Step 1: Ring Opening and Cyclization cluster_1 Step 2: Oxidation A (S)-Epichlorohydrin C Intermediate A->C Ring Opening B Amino Alcohol Derivative B->C D (S)-N-Boc-2-hydroxymethylmorpholine C->D Intramolecular Cyclization E (S)-N-Boc-2-hydroxymethylmorpholine F (S)-N-Boc-morpholine-2-carboxylic acid E->F Oxidation (e.g., TEMPO)

Workflow for synthesis from epichlorohydrin.

Step 1: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

  • To a solution of a suitable N-Boc protected amino alcohol (e.g., N-Boc-ethanolamine) (1.0 equiv.) in a suitable solvent like THF, add a base such as sodium hydride (1.1 equiv.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add (S)-epichlorohydrin (1.05 equiv.) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be carried forward without further purification.

Step 2: Oxidation to (S)-N-Boc-morpholine-2-carboxylic acid

  • Dissolve the crude (S)-N-Boc-2-hydroxymethylmorpholine (1.0 equiv.) in a biphasic solvent system of dichloromethane and a phosphate buffer (pH 7).

  • Add TEMPO (0.1 equiv.) and sodium chlorite (1.5 equiv.) to the mixture.

  • Stir vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a solution of sodium thiosulfate, then brine.

  • Dry over anhydrous sodium sulfate and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Question 3: How do I choose the appropriate protecting group (Cbz vs. Boc) for my synthesis?

Answer:

The choice between a benzyloxycarbonyl (Cbz) and a tert-butyloxycarbonyl (Boc) protecting group is a strategic decision based on the overall synthetic plan and the chemical functionalities present in your molecule.

G cluster_deprotection Deprotection Conditions Start Need to Protect an Amine Cbz Cbz Group Start->Cbz Boc Boc Group Start->Boc Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Sensitive to Acid Strong Acid (TFA, HCl) Cbz->Acid Generally Stable to Mild Acid Boc->Hydrogenolysis Stable to Boc->Acid Sensitive to

Orthogonality of Cbz and Boc protecting groups.

  • Cbz Group:

    • Protection: Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.[2]

    • Deprotection: Cleaved by hydrogenolysis (H₂ gas with a palladium catalyst).[10][11] This method is mild and highly effective but is incompatible with functional groups that are also reduced, such as alkenes, alkynes, and some aromatic systems.

    • Orthogonality: Cbz is stable to the acidic conditions used to remove Boc groups, making them "orthogonal" and suitable for use in the same synthetic sequence.[2]

  • Boc Group:

    • Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O).

    • Deprotection: Removed under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an organic solvent.

    • Orthogonality: Boc is stable to the hydrogenolysis conditions used to cleave Cbz groups.

Decision-Making Framework:

  • If your molecule contains functional groups sensitive to reduction (e.g., double bonds), the Boc group is a better choice.

  • If your molecule is sensitive to strong acids, the Cbz group is preferred.

  • If you need to perform sequential deprotections of different amines in your molecule, using a combination of Cbz and Boc groups is a powerful strategy.

References

  • (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem. (n.d.).
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. (2012). ResearchGate.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega.
  • Preparation of the N-Cbz α-aminomethylenebisphosphonate 14. (n.d.). ResearchGate.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Morpholine-4-carboxylic Acid|Research Chemical. (n.d.). Benchchem.
  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). NIH Public Access.
  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023). ResearchGate.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). PMC - NIH.
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. (2015). ResearchGate.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (2012). PubMed.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry - ACS Publications.
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing N-Benzyloxycarbonyl (Cbz) Protection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-benzyloxycarbonyl (Cbz) protection of amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the N-Cbz protection of amines.

Question 1: I am observing a low to no conversion of my starting amine. What are the potential causes and how can I resolve this?

Answer: Low or no conversion is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is outlined below.

  • Inadequate Base: The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] If the base is too weak or used in insufficient quantity, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution:

      • Check pKa: Ensure the conjugate acid of your chosen base has a pKa value at least 2-3 units higher than the pKa of the protonated starting amine. For example, when protecting an aniline (pKa of anilinium ~4.6), a base like sodium bicarbonate (pKa of H₂CO₃ ~6.4) is suitable.[2] For aliphatic amines (pKa of R-NH₃⁺ ~10-11), a stronger base like sodium carbonate (pKa of HCO₃⁻ ~10.3) or triethylamine (pKa of Et₃NH⁺ ~10.7) is more appropriate.[2]

      • Stoichiometry: Use at least two equivalents of the base to effectively neutralize the generated HCl and drive the equilibrium forward.[1]

  • Low Nucleophilicity of the Amine: Electron-withdrawing groups on the amine or significant steric hindrance can reduce its nucleophilicity, leading to a sluggish reaction.

    • Solution:

      • Increase Temperature: Gently warming the reaction mixture can often provide the necessary activation energy. However, be cautious as this can also promote side reactions.

      • Solvent Choice: Switch to a more polar aprotic solvent like DMF or acetonitrile. These solvents can enhance reactivity by better solvating the transition state.[1]

  • Poor Reagent Quality: Benzyl chloroformate (Cbz-Cl) is moisture-sensitive and can degrade over time.

    • Solution: Use a fresh bottle of Cbz-Cl or purify the reagent before use. You can check the purity via IR or NMR spectroscopy.[1]

Question 2: My reaction is messy, with multiple products and difficult purification. What is causing this and how can I improve the selectivity?

Answer: The formation of multiple products often points to side reactions. Identifying the likely culprits is the first step to cleaner reactions.

  • Over-reaction (Di-Cbz Protection): This is more common with primary amines if the reaction conditions are too harsh or if excess Cbz-Cl is used.

    • Solution:

      • Stoichiometry: Use a stoichiometric amount of Cbz-Cl (e.g., 1.05-1.1 equivalents) and monitor the reaction closely by TLC or LC-MS.[1]

      • Controlled Addition: Add the Cbz-Cl dropwise at a low temperature (e.g., 0 °C) to maintain control over the reaction.[3]

  • Formation of N-acylpyridinium salt: If your substrate contains a pyridine ring, the pyridine nitrogen can be acylated by Cbz-Cl, consuming the reagent and complicating purification.[1]

    • Solution:

      • Non-nucleophilic Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of pyridine or DMAP.[1]

      • Low Temperature: Perform the reaction at 0 °C or lower to minimize this side reaction.[1]

  • Reaction with other nucleophiles: If your substrate has other nucleophilic functional groups like alcohols or thiols, they can also react with Cbz-Cl.[3]

    • Solution:

      • pH control: Under aqueous basic conditions (Schotten-Baumann), the amine is generally more nucleophilic than the alcohol. Maintaining a pH between 8 and 10 is often effective for selective N-protection.[4]

      • Orthogonal Protection: If selectivity is a persistent issue, consider protecting the other nucleophilic groups before proceeding with the Cbz protection.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategic choices in setting up an N-Cbz protection reaction.

What is the difference between using an inorganic vs. an organic base?

The choice between an inorganic base (e.g., Na₂CO₃, NaHCO₃) and an organic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) is largely dictated by the choice of solvent and the solubility of your starting material.

  • Inorganic Bases: These are typically used in biphasic solvent systems, such as a mixture of an organic solvent (like THF, dioxane, or DCM) and water.[3][5] This is often referred to as Schotten-Baumann conditions.[6][7] This method is particularly effective for water-soluble starting materials like amino acids.[5][8]

  • Organic Bases: These are used in anhydrous organic solvents like DCM, THF, or ethyl acetate.[3] They are a good choice when the starting material has poor water solubility. It is crucial to use anhydrous conditions to prevent the hydrolysis of Cbz-Cl.[1]

How do I choose the optimal solvent for my reaction?

Solvent choice is critical for reaction success and depends on several factors:

  • Solubility: The starting amine must be soluble in the chosen solvent system.

  • Reaction Type: For Schotten-Baumann conditions, a mixture of water and a water-miscible (e.g., THF, acetone) or immiscible (e.g., DCM) organic solvent is used.[3][6] For reactions with organic bases, anhydrous aprotic solvents are preferred.

  • Polarity: The polarity of the solvent, often indicated by its dielectric constant (ε), can influence reaction rates.[9] Polar aprotic solvents like DMF or acetonitrile can sometimes accelerate the reaction for less nucleophilic amines.[1]

Table 1: Properties of Common Solvents for N-Cbz Protection

SolventDielectric Constant (ε) at 20°CPolarityTypical Use Case
Water80.1Very HighAqueous phase in Schotten-Baumann
N,N-Dimethylformamide (DMF)36.7HighFor poorly soluble substrates/slow reactions
Acetonitrile37.5HighAlternative polar aprotic solvent
Dichloromethane (DCM)8.9LowAnhydrous reactions with organic bases
Tetrahydrofuran (THF)7.6LowSchotten-Baumann or anhydrous reactions
Ethyl Acetate6.0LowAnhydrous reactions and work-up
1,4-Dioxane2.2Very LowSchotten-Baumann conditions

Data sourced from various chemical property databases.[9][10][11][12]

When should I use a stronger base like LiHMDS or NaH?

Stronger, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) are typically reserved for protecting less nucleophilic nitrogens, such as those in amides or certain heterocycles.[3][4] These bases are highly reactive and require strictly anhydrous conditions. They are generally not necessary for the protection of primary or secondary amines.

Table 2: pKa Values of Common Bases and Their Conjugate Acids

BaseFormulapKa of Conjugate AcidStrengthTypical Application
Sodium BicarbonateNaHCO₃~6.4 (H₂CO₃)WeakSchotten-Baumann for anilines/amino acids
Sodium CarbonateNa₂CO₃~10.3 (HCO₃⁻)ModerateSchotten-Baumann for aliphatic amines
Triethylamine (TEA)Et₃N~10.7ModerateAnhydrous reactions with aliphatic amines
DIPEAi-Pr₂NEt~11.0ModerateWhen a non-nucleophilic base is needed
Lithium Diisopropylamide (LDA)[(CH₃)₂CH]₂NLi~36Very StrongDeprotonation of amides
Sodium HydrideNaH~35 (H₂)Very StrongDeprotonation of alcohols/amides

pKa values are approximate and can vary with solvent.[2][13][14][15][16]

Visualizing the Chemistry

Diagram 1: The N-Cbz Protection Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack CbzCl Cbz-Cl CbzCl->Tetrahedral Base Base CbzAmine Cbz-Protected Amine Base->CbzAmine Deprotonation ProtonatedBase Protonated Base Base->ProtonatedBase Neutralization of HCl ProtonatedCarbamate Protonated Carbamate Tetrahedral->ProtonatedCarbamate Collapse & Cl⁻ loss ProtonatedCarbamate->CbzAmine Chloride Cl⁻

Caption: Mechanism of N-Cbz protection.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckBase Is the base appropriate and in sufficient quantity? Start->CheckBase YesBase Yes CheckBase->YesBase NoBase No CheckBase->NoBase CheckReagent Is the Cbz-Cl fresh? YesReagent Yes CheckReagent->YesReagent NoReagent No CheckReagent->NoReagent CheckNucleophilicity Is the amine sterically hindered or electron-poor? YesNucleo Yes CheckNucleophilicity->YesNucleo NoNucleo No CheckNucleophilicity->NoNucleo YesBase->CheckReagent FixBase Use a stronger base (check pKa) and/or increase to >2 equivalents. NoBase->FixBase YesReagent->CheckNucleophilicity FixReagent Use fresh or purified Cbz-Cl. NoReagent->FixReagent FixNucleo Increase temperature or switch to a more polar aprotic solvent (e.g., DMF). YesNucleo->FixNucleo Recheck Re-evaluate reaction conditions. NoNucleo->Recheck

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: Standard N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol is a representative example for the protection of a water-soluble amine like an amino acid.

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a round-bottom flask equipped with a magnetic stir bar.[8]

  • Cooling: Cool the solution to 0 °C in an ice bath.[8]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[8]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.[8]

  • Extraction & Isolation:

    • Extract the product with ethyl acetate (3x).[8]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3][8]

Protocol 2: Screening Experiment to Optimize Solvent and Base

This protocol provides a framework for quickly identifying the optimal conditions for a new or challenging substrate.

  • Setup: Arrange a parallel set of reaction vials. To each vial, add the starting amine (1.0 equivalent) and a magnetic stir bar.

  • Solvent Addition: To different vials, add an anhydrous solvent being screened (e.g., DCM, THF, Ethyl Acetate, Acetonitrile).

  • Base Addition: To each vial, add the organic base being screened (e.g., TEA, DIPEA) (2.0 equivalents).

  • Reaction Initiation: Cool the vials to 0 °C. Add Cbz-Cl (1.1 equivalents) to each vial.

  • Monitoring: Allow the reactions to stir at room temperature. Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 16h) using a single TLC plate or by LC-MS analysis.

  • Analysis: Compare the conversion and purity profile for each condition to identify the optimal solvent-base combination.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Scribd. (n.d.). Base Strength and pKa Values Guide.
  • ResearchGate. (2018). Glutamic acid protection using cbz?.
  • ResearchGate. (n.d.). Measurement of Dielectric Constant of Organic Solvents by Indigenously Developed Dielectric Probe.
  • University of California, Davis. (n.d.). pKa Values of Common Bases.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
  • University of California, Berkeley. (n.d.). Dielectric Constant of Common solvents.
  • ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.
  • Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines.
  • ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines.
  • Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups.
  • Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
  • ResearchGate. (n.d.). Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations.
  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Organic-Reaction.com. (n.d.). Cbz Protection - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ResearchGate. (2025). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.

Sources

Minimizing side product formation in palladium-catalyzed morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Product Formation for Researchers and Process Chemists

Welcome to the technical support center for palladium-catalyzed morpholine synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that researchers frequently encounter. The palladium-catalyzed N-arylation of morpholine, a cornerstone of the Buchwald-Hartwig amination, is a powerful tool for forging C-N bonds, yet it is not without its complexities.[1][2] This resource is structured as a series of troubleshooting questions and FAQs to directly tackle common issues, focusing on the mechanistic origins of side product formation and providing actionable, field-proven solutions.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental observations in a question-and-answer format.

Question 1: My reaction is giving a low yield and a complex mixture of byproducts. Where do I start?

Answer: A low yield accompanied by a complex product mixture is a common, albeit frustrating, issue that typically points to one or more suboptimal parameters in your reaction setup. The primary culprits are often competing side reactions, catalyst deactivation, or an inappropriate choice of catalyst components for your specific substrates.

The most common unproductive pathways in a Buchwald-Hartwig amination of morpholine are:

  • Hydrodehalogenation: The replacement of the halide on your aryl halide with a hydrogen atom (Ar-X → Ar-H).

  • Aryl Homocoupling (Biaryl Formation): The coupling of two aryl halide molecules to form a biaryl species (2 Ar-X → Ar-Ar).

  • Catalyst Decomposition: Formation of inactive palladium species (e.g., palladium black).

To begin troubleshooting, a systematic approach is essential. Instead of changing multiple variables at once, focus on the most likely factors. The choice of ligand and base is the most critical starting point, as these components dictate the stability and reactivity of the catalytic intermediates.[3][4]

Question 2: The major impurity in my reaction is the hydrodehalogenated arene (Ar-H). How can I suppress this side reaction?

Answer: Hydrodehalogenation is a pervasive side reaction that competes directly with the desired C-N bond formation.[1] It arises from a β-hydride elimination step involving an intermediate palladium-amido complex. While morpholine itself lacks β-hydrogens, other species in the reaction mixture (such as alkoxide bases or even the phosphine ligand) can serve as a hydride source, leading to the formation of a palladium-hydride species (L-Pd-H). This species can then reductively eliminate with the aryl group to form the undesired Ar-H product.

Mechanistic Insight: The formation of the L-Pd-H species is a key off-cycle pathway. Bulky, electron-rich ligands can sterically hinder the approach of hydride sources and accelerate the rate of C-N reductive elimination relative to the hydrodehalogenation pathway.

Below is a diagram illustrating the divergence from the main catalytic cycle that leads to hydrodehalogenation.

cluster_cycle Main Catalytic Cycle cluster_side Hydrodehalogenation Pathway pd0 L-Pd(0) ox_add L-Pd(II)(Ar)(X) pd0->ox_add Oxidative Addition (+ Ar-X) amide_complex [L-Pd(II)(Ar)(Morpholine)]+X- ox_add->amide_complex Ligand Exchange (+ Morpholine) pd_amido L-Pd(II)(Ar)(Morpholinide) amide_complex->pd_amido Deprotonation (Base) product Ar-Morpholine pd_amido->product Reductive Elimination pd_hydride L-Pd(II)(Ar)(H) pd_amido->pd_hydride β-Hydride Elimination or Reaction with Hydride Source dehalogenated Ar-H pd_hydride->dehalogenated Reductive Elimination

Caption: Divergence of hydrodehalogenation from the main catalytic cycle.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Optimize Ligand Choice Bulky, electron-rich ligands (e.g., biarylphosphines) promote faster reductive elimination of the desired product, outcompeting the side reaction.[5]Switch to ligands like XPhos, RuPhos, or BrettPhos. These are designed to stabilize the catalyst and accelerate the C-N coupling step.
Re-evaluate the Base Strong alkoxide bases (e.g., NaOtBu) can be a source of hydrides, especially at elevated temperatures.Consider using a weaker inorganic base like K₃PO₄ or Cs₂CO₃. While this may require a higher reaction temperature, it can significantly reduce hydrodehalogenation.[6]
Control Temperature Higher temperatures can accelerate side reactions.Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).
Use a Pd-Cu Bimetallic System In some advanced applications, copper additives can act as hydride scavengers, preventing the palladium-hydride species from forming.[7]This is an advanced strategy to be considered when other optimizations fail.
Question 3: My reaction is producing a significant amount of biaryl (Ar-Ar) homocoupling product. What is causing this?

Answer: Biaryl formation is a common side product, especially when using aryl bromides or iodides.[8] This side reaction can occur through several pathways, but a prevalent one involves the reaction of the oxidative addition complex (L-Pd(II)(Ar)(X)) with another molecule of the aryl halide or through a disproportionation of palladium intermediates. The presence of excess, unligated Pd(0) species can also promote this pathway.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Use a Palladium Pre-catalyst Pre-catalysts (e.g., G3/G4 palladacycles) generate the active L-Pd(0) species in a controlled, 1:1 ratio with the ligand.[9] This avoids the presence of excess, unligated Pd(0) which can drive homocoupling.Use a commercially available pre-catalyst like XPhos Pd G3 instead of separate Pd(OAc)₂/Pd₂(dba)₃ and ligand sources.
Increase Ligand Ratio A slight excess of the phosphine ligand can help ensure that all palladium centers are properly coordinated, suppressing side reactions.[10]Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1).
Ensure Rigorous Degassing Oxygen can degrade the phosphine ligand, leading to unligated palladium species that are more prone to side reactions.Degas your solvent thoroughly using a freeze-pump-thaw technique or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
Question 4: My aryl halide contains a methoxy group, and I'm seeing evidence of ether cleavage. How can I prevent this?

Answer: While less common than hydrodehalogenation, cleavage of aryl methyl ethers can occur under certain Buchwald-Hartwig conditions, particularly with strong bases at high temperatures. The combination of a strong alkoxide or hydroxide base and a coordinating solvent can facilitate nucleophilic attack on the methyl group of the anisole moiety.[11][12][13] This results in the formation of a phenol, which can then react further or complicate purification.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Use a Milder Base Strong bases like NaOtBu or KOH are more likely to promote ether cleavage.Switch to a weaker base such as Cs₂CO₃ or K₃PO₄.
Lower Reaction Temperature The rate of ether cleavage is highly temperature-dependent.Screen the reaction at lower temperatures (e.g., 70-90 °C). This may require a longer reaction time but can preserve the ether functionality.
Solvent Selection Less polar, non-coordinating solvents are less likely to facilitate nucleophilic cleavage.Use toluene or dioxane instead of more polar aprotic solvents like DMF or NMP if substrate solubility allows.

Frequently Asked Questions (FAQs)

FAQ 1: How do I select the optimal ligand for my morpholine coupling reaction?

The choice of ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination. For coupling a cyclic secondary amine like morpholine, the ideal ligand should be both sterically bulky and electron-rich. This combination helps to:

  • Promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is highly active for oxidative addition.[14]

  • Facilitate the final C-N reductive elimination step, which is often the turnover-limiting step.[15]

  • Provide steric shielding around the palladium center to suppress side reactions like biaryl formation.

Ligand ClassExample(s)Key Features & Applications
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosThe "gold standard" for many C-N couplings. Excellent for coupling secondary amines with a wide range of aryl chlorides, bromides, and triflates.[16]
Josiphos-type Ligands CYPF-tBuHighly effective, particularly for challenging substrates. Can sometimes offer unique reactivity compared to biarylphosphines.
Bidentate Phosphines BINAP, XantPhosGenerally less effective for electron-rich aryl chlorides but can be useful for specific applications, particularly with aryl bromides and iodides.[17]
FAQ 2: What is the role of the base, and how does its strength affect side product formation?

The base plays a crucial role in the catalytic cycle: it deprotonates the palladium-amine complex to generate the key palladium-amido intermediate, which precedes reductive elimination.[18][19] The choice of base is a trade-off between reactivity and functional group tolerance.

Caption: Comparison of strong vs. weak bases in Buchwald-Hartwig amination.

FAQ 3: Why is it essential to use anhydrous and anaerobic conditions?

Palladium-catalyzed cross-coupling reactions are sensitive to both oxygen and water.

  • Oxygen: The active Pd(0) catalyst and electron-rich phosphine ligands are readily oxidized by atmospheric oxygen. This oxidation leads to inactive Pd(II) species and phosphine oxides, effectively killing the catalyst.

  • Water: While some protocols tolerate small amounts of water, excess water can lead to competing side reactions. For instance, water can hydrolyze the aryl halide to form a phenol (Ar-OH) or react with the palladium-amido intermediate. It also reacts with strong bases, reducing their effective concentration.

General Protocol for Minimizing Side Products in N-Aryl Morpholine Synthesis

This protocol incorporates best practices to establish a reliable baseline for your reaction optimization.

  • Reagent Preparation:

    • Use a high-purity aryl halide and morpholine.

    • Ensure the base (e.g., K₃PO₄ or NaOtBu) is dry. If using an alkoxide, use a freshly opened bottle or a sample stored in a glovebox.

    • Select an appropriate palladium pre-catalyst (e.g., XPhos Pd G3) and ligand.

  • Reaction Setup (Glovebox Recommended):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (1-2 mol%), the aryl halide (1.0 equiv), and the base (1.5-2.0 equiv).

    • Seal the vial with a septum cap.

    • Remove the vial from the glovebox.

  • Solvent and Reagent Addition (Schlenk Line):

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M concentration relative to the limiting reagent) via syringe.

    • Add morpholine (1.2-1.5 equiv) via syringe.

    • Backfill the vial with argon or nitrogen.

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block set to the desired temperature (start screening at 80-100 °C).

    • Stir vigorously for the allotted time (monitor by TLC, GC-MS, or LC-MS).

  • Work-up and Analysis:

    • Cool the reaction to room temperature.

    • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography. Analyze the product and any isolated side products to inform further optimization.

By understanding the mechanistic underpinnings of side product formation and adopting a systematic approach to troubleshooting, you can significantly improve the efficiency, robustness, and yield of your palladium-catalyzed morpholine syntheses.

References

  • Buchwald–Hartwig amination - Wikipedia. [Online]. Available: [Link]
  • Role of the base in Buchwald-Hartwig amination - PubMed. [Online]. Available: [Link]
  • Plummer, S. and Gallou, F. (2024) Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14. pp. 4099-4107. [Online]. Available: [Link]
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Online]. Available: [Link]
  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Online]. Available: [Link]
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and...
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. [Online]. Available: [Link]
  • Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction - PubMed. [Online]. Available: [Link]
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Online]. Available: [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Online]. Available: [Link]
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Online]. Available: [Link]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Online]. Available: [Link]
  • Pd(η3-1-PhC3H4)(η5-C5H5)
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. [Online]. Available: [Link]
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. [Online]. Available: [Link]
  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation - PubMed. [Online]. Available: [Link]
  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - OUCI. [Online]. Available: [Link]
  • New palladium complexes with N-heterocyclic carbene and morpholine ligands: Synthesis, characterization, crystal structure, molecular docking, and biological activities - PubMed. [Online]. Available: [Link]
  • The general mechanism of the Pd-catalyzed N-arylation reaction - ResearchG
  • N-arylation of Morpholine with Pd(OAc)
  • Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions | The Journal of Organic Chemistry - ACS Public
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. [Online]. Available: [Link]
  • Identifying palladium culprits in amine catalysis - ResearchG
  • New morpholine-liganded palladium(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure, and DNA-binding studies - PubMed. [Online]. Available: [Link]
  • Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate. | Semantic Scholar. [Online]. Available: [Link]
  • Recent progress in the synthesis of morpholines - ResearchG
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - SciSpace. [Online]. Available: [Link]
  • Cleavage Of Ethers With Acid - Master Organic Chemistry. [Online]. Available: [Link]
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Online]. Available: [Link]
  • Ether Formation and Cleavage Reactions - YouTube. [Online]. Available: [Link]
  • Acidic cleavage of ethers (video) - Khan Academy. [Online]. Available: [Link]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Online]. Available: [Link]
  • Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. [Online]. Available: [Link]
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. [Online]. Available: [Link]
  • Examination of the Aromatic Amination Catalyzed by Palladium on Charcoal.

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of 4-Cbz-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Cbz-morpholine-2-carboxylic acid. As a key chiral building block in medicinal chemistry and drug development, ensuring the success of its synthesis through precise reaction monitoring is paramount.[1] This guide provides in-depth, field-proven insights into troubleshooting Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) monitoring, designed for researchers and drug development professionals. Our focus is not just on the "how," but the fundamental "why" behind each step, ensuring your success from reaction setup to product isolation.

The predominant synthetic route involves the N-protection of the morpholine-2-carboxylic acid starting material with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] This reaction is generally clean and high-yielding, but effective monitoring is crucial to determine the point of completion, identify potential side reactions, and prevent unnecessary degradation, thereby ensuring the preservation of the critical stereocenter.[1]

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of your reaction. It allows for the simultaneous visualization of the starting material, product, and any potential byproducts.

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: What is a good starting TLC solvent system (eluent) for this reaction?

A1: The key is to find a mobile phase that provides good separation between the polar starting material (morpholine-2-carboxylic acid, an amino acid derivative) and the less polar, Cbz-protected product.

  • Recommended Starting Point: A mixture of a polar and a non-polar solvent is ideal. Start with Ethyl Acetate/Hexanes (1:1) .

  • For Increased Polarity: If spots do not move sufficiently from the baseline, increase the polarity. A system of Dichloromethane (DCM)/Methanol (MeOH) (95:5) is an excellent alternative.[2]

  • Crucial Additive for Carboxylic Acids: The carboxylic acid group in both the starting material and product can interact strongly with the acidic silica gel on the TLC plate, leading to significant streaking. To mitigate this, add 0.5-1% acetic acid or formic acid to your eluent system.[3][4] This protonates the carboxylate, reducing its interaction with the stationary phase and resulting in tighter, more defined spots.[4]

Q2: My spots are invisible under UV light. How can I visualize them?

A2: While the Cbz group on the product contains a phenyl ring and should be UV active, the starting material may not be. Furthermore, at low concentrations, visualization can be difficult. Chemical staining is often more reliable.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. It reacts with oxidizable groups, which are present in both the reactant and product, appearing as yellow-brown spots against a purple background.[2]

  • Anisaldehyde Stain: A good general-purpose stain that, upon heating, can produce different colored spots for different compounds, aiding in identification.[2]

Q3: What are the expected relative Rf values?

A3: The Rf (retention factor) is a ratio of the distance the spot traveled to the distance the solvent front traveled. The less polar compound will travel further up the plate.

  • Product (4-Cbz-morpholine-2-carboxylic acid): Will have a higher Rf value because the Cbz group makes it significantly less polar than the starting material.

  • Starting Material (Morpholine-2-carboxylic acid): Will have a lower Rf value, often staying close to the baseline, due to its zwitterionic and highly polar nature.

  • Benzyl Chloroformate (Cbz-Cl): If present, will likely have a very high Rf and may appear near the solvent front.

CompoundPolarityExpected Rf (Relative)
Morpholine-2-carboxylic acidHighLow
4-Cbz-morpholine-2-carboxylic acidMediumMedium-High
Benzyl Alcohol (byproduct)MediumMedium
Benzyl ChloroformateLowHigh

Q4: My spots are streaking badly, even with acid in the eluent. What's wrong?

A4: Streaking is a common issue when dealing with acidic or basic compounds on silica gel.[2][4]

  • Overloading: You may have spotted too much sample. The stationary phase becomes saturated, leading to tailing. Try diluting your sample before spotting.

  • Inappropriate Solvent: The chosen eluent may not be strong enough to move the compound effectively, or the compound may have poor solubility in it. Try a more polar solvent system, such as increasing the percentage of methanol in a DCM/MeOH mixture.[3]

  • Amine Group Interaction: While the carboxylic acid is the primary cause of streaking here, the morpholine nitrogen is basic. If you are analyzing related compounds without the acid group, adding a small amount of triethylamine (TEA) (0.5-2%) can neutralize the acidic silica surface and prevent streaking of basic compounds.[2]

Troubleshooting Guide for TLC
ProblemPotential Cause(s)Recommended Solution(s)
No spots visible 1. Insufficient concentration. 2. Compound is not UV active. 3. Stain is old or ineffective.1. Concentrate the reaction aliquot before spotting. 2. Use a chemical stain (e.g., KMnO₄). 3. Prepare a fresh staining solution.
Spots are streaking/tailing 1. Sample is too concentrated (overloaded). 2. Strong interaction with silica (acidic compound). 3. Compound is poorly soluble in the eluent.1. Dilute the sample before spotting. 2. Add 0.5-1% acetic or formic acid to the eluent.[4] 3. Increase the polarity of the eluent system (e.g., increase MeOH percentage).
Rf values are too high (all spots near the solvent front) 1. Eluent is too polar.1. Decrease the eluent polarity (e.g., increase the proportion of hexanes in an EtOAc/Hexanes system).
Rf values are too low (all spots near the baseline) 1. Eluent is not polar enough.1. Increase the eluent polarity (e.g., increase the proportion of EtOAc or add MeOH).
Spots are not round 1. Uneven solvent flow up the plate. 2. Edge effects in the developing chamber.1. Ensure the bottom of the TLC plate is level in the chamber. 2. Place a piece of filter paper in the chamber to ensure it is saturated with solvent vapor.
Experimental Protocol: TLC Monitoring
  • Preparation: Prepare your developing chamber by adding the chosen eluent (e.g., 9:1 Ethyl Acetate/Hexanes + 0.5% Acetic Acid) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover with a lid.

  • Sampling: Using a micropipette, withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute this with a suitable solvent like DCM or ethyl acetate.

  • Spotting: Use a capillary tube to carefully spot the diluted reaction mixture onto the TLC plate's baseline. Also, spot the starting material and a co-spot (starting material and reaction mixture in the same lane) for reference.

  • Development: Carefully place the TLC plate into the prepared chamber. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front immediately, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by dipping into a chemical stain followed by gentle heating.

  • Analysis: Observe the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. The reaction is complete when the starting material spot is no longer visible.

TLC_Troubleshooting_Workflow start Run TLC check_spots Are spots well-resolved and non-streaking? start->check_spots success Reaction complete or monitor further check_spots->success Yes streaking Spots are streaking? check_spots->streaking No add_acid Add 0.5-1% Acetic Acid to eluent streaking->add_acid Yes rf_issue R_f values optimal? streaking->rf_issue No dilute Dilute sample add_acid->dilute dilute->start Re-run rf_issue->success Yes adjust_polarity Adjust eluent polarity (More polar for low R_f, less polar for high R_f) rf_issue->adjust_polarity No adjust_polarity->start Re-run

Caption: TLC troubleshooting workflow.

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

For quantitative analysis of reaction conversion, purity assessment, and determination of enantiomeric excess, HPLC is the gold standard.

Frequently Asked Questions (FAQs) for HPLC Monitoring

Q1: What type of HPLC column and mobile phase should I use for purity analysis?

A1: A reversed-phase C18 column is the most common and effective choice for this type of molecule.

  • Column: A standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) will provide excellent resolution.

  • Mobile Phase: A gradient of water and acetonitrile (ACN) is typically used.

  • Crucial Additive: Similar to TLC, the mobile phase must be acidified to ensure good peak shape for the carboxylic acid. Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water (Solvent A) and acetonitrile (Solvent B). This suppresses the ionization of the carboxyl group, preventing peak tailing.[5]

  • Example Gradient: Start with a gradient of 5% ACN to 95% ACN over 15-20 minutes.

Q2: How can I determine the enantiomeric purity of my product?

A2: Enantiomeric purity is critical for chiral compounds. This cannot be determined on a standard C18 column. You must use a specialized chiral stationary phase (CSP).

  • Chiral Column: Polysaccharide-based columns (e.g., those with derivatized cellulose or amylose) are highly effective for separating enantiomers of carboxylic acids.[1][6] A column like Chiralpak® AD-H is a good starting point.[1]

  • Mobile Phase (Chiral): Chiral separations are often performed in "normal phase" mode using eluents like Hexane/Isopropanol (IPA) , often with a small amount of an acidic modifier like TFA to improve peak shape.[6]

  • Analysis: Inject a sample of the racemic starting material first to determine the retention times of both enantiomers. Then, inject your product to determine the ratio of the desired enantiomer to the undesired one.

Q3: What are the expected relative retention times (tR) on a C18 column?

A3: In reversed-phase HPLC, less polar compounds are retained longer on the column and thus have a later retention time.

  • Starting Material (Morpholine-2-carboxylic acid): Being very polar, it will elute early in the gradient.

  • Product (4-Cbz-morpholine-2-carboxylic acid): The nonpolar Cbz group will cause it to be retained more strongly, so it will elute later .

  • Benzyl Alcohol (potential byproduct): Will elute between the starting material and the product.

CompoundPolarityExpected Retention Time (Relative)
Morpholine-2-carboxylic acidHighEarly
Benzyl AlcoholMediumIntermediate
4-Cbz-morpholine-2-carboxylic acidLowLate
Troubleshooting Guide for HPLC
ProblemPotential Cause(s)Recommended Solution(s)
Poor peak shape (tailing) 1. Secondary interactions with silica. 2. Column overload. 3. Mobile phase pH is inappropriate.1. Ensure 0.1% TFA or formic acid is in the mobile phase.[5] 2. Inject a smaller volume or a more dilute sample. 3. Check the pH of your mobile phase.
No peaks or very small peaks 1. Sample is too dilute. 2. Incorrect detector wavelength. 3. Compound is not eluting from the column.1. Prepare a more concentrated sample. 2. Set the UV detector to ~254 nm to detect the phenyl ring of the Cbz group. 3. Run a steeper, faster gradient to 100% organic solvent.
Drifting baseline 1. Column is not properly equilibrated. 2. Mobile phase is contaminated or degrading. 3. Detector lamp is failing.1. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes. 2. Prepare fresh mobile phase and filter it. 3. Check lamp energy and replace if necessary.
Inconsistent retention times 1. Pump is not delivering a consistent flow rate. 2. Leaks in the system. 3. No temperature control for the column.1. Purge and prime the pump. 2. Check all fittings for leaks. 3. Use a column oven to maintain a constant temperature.
Experimental Protocol: HPLC Monitoring (Reversed-Phase)
  • System Preparation:

    • Mobile Phase A: HPLC-grade water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade acetonitrile + 0.1% TFA.

    • Purge the pump lines to remove air bubbles.

  • Equilibration: Equilibrate the C18 column with the initial gradient conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 1:1000 dilution). Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 5-10 µL of the prepared sample into the HPLC system.

  • Data Acquisition: Run the gradient method and record the chromatogram, monitoring at 254 nm.

  • Analysis: Identify the peaks corresponding to the starting material and product based on their expected retention times. Calculate the percent conversion by comparing the peak areas.

HPLC_Troubleshooting_Workflow start Run HPLC Analysis check_peaks Are peaks sharp and reproducible? start->check_peaks success Quantify results check_peaks->success Yes peak_shape Peaks tailing? check_peaks->peak_shape No add_modifier Ensure 0.1% TFA or Formic Acid in mobile phase peak_shape->add_modifier Yes retention_time Retention times consistent? peak_shape->retention_time No inject_less Inject smaller volume add_modifier->inject_less inject_less->start Re-run retention_time->success Yes check_system Check for leaks Equilibrate column longer Use column oven retention_time->check_system No check_system->start Re-run

Sources

Validation & Comparative

1H NMR analysis of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the ¹H NMR Analysis of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid

Introduction: The Structural Challenge of a Chiral Building Block

This compound is a key chiral intermediate in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a morpholine ring, a stereocenter at the 2-position, and a benzyloxycarbonyl (Cbz) group protecting the ring's nitrogen atom.[2] This combination of features makes it a valuable building block for creating complex, biologically active molecules.[1][3]

Given its role, unambiguous structural verification is not just a formality—it is a prerequisite for its use in any synthetic sequence. While several analytical techniques contribute to a complete characterization, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for detailed structural elucidation in solution.

This guide, written from the perspective of a senior application scientist, provides a comprehensive analysis of the ¹H NMR spectrum of this molecule. We will delve into the theoretical underpinnings of its spectrum, provide a practical protocol for data acquisition, and objectively compare the insights gained from ¹H NMR with those from alternative analytical methods.

Section 1: Deconstructing the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is a composite of signals from three distinct regions: the Cbz protecting group, the morpholine ring, and the carboxylic acid moiety. The complexity of the morpholine ring signals, arising from its non-planar chair conformation, requires careful analysis.

Predicted Chemical Shifts and Coupling Patterns

To interpret the spectrum, we must first identify the unique proton environments in the molecule.

Caption: Molecular structure with key proton environments labeled.

Proton LabelDescriptionExpected Chemical Shift (δ, ppm)Expected MultiplicityKey Insights & Rationale
Hk Aromatic (Phenyl)7.2 – 7.4MultipletThese 5 protons on the benzyl group typically appear as a complex multiplet in the aromatic region. Their exact appearance depends on the solvent.[2]
Hi Benzylic (CH₂)~5.1 – 5.2SingletThis sharp singlet corresponds to the two equivalent protons of the benzylic CH₂. Its downfield shift is due to the adjacent oxygen and phenyl ring. The singlet nature confirms the presence of the Cbz group.[4]
Ha Methine (C2-H)~4.5 – 4.7Doublet of doublets (dd)This proton is alpha to both an oxygen and the carboxylic acid, resulting in a significant downfield shift. It will be coupled to the two diastereotopic protons on the adjacent carbon (C3, not shown).
Hc, Hd, He, Hf, Hg, Hh Morpholine Ring~3.5 – 4.5Complex MultipletsThese 6 protons are the most complex region. Due to the chair conformation, axial and equatorial protons are chemically non-equivalent.[5][6] This leads to multiple overlapping signals, often requiring 2D NMR techniques for full assignment. Protons adjacent to oxygen (Hc, Hd) will be further downfield than those adjacent to nitrogen (Hg, Hh).
Hj Carboxylic Acid (COOH)10 – 13Broad SingletThis proton is highly deshielded and its signal is often very broad due to hydrogen bonding and chemical exchange.[7] Its visibility can be highly dependent on solvent and sample concentration; it may not be observed in some cases.[7][8]

Section 2: A Practical Protocol for ¹H NMR Data Acquisition

Acquiring a high-quality spectrum requires meticulous sample preparation and a logical workflow. This protocol is designed to be self-validating, ensuring reliable and reproducible results.

Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Comparison weigh Weigh 5-10 mg of 4-((benzyloxy)carbonyl)morpholine- 2-carboxylic acid dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) weigh->dissolve Ensure purity transfer Transfer solution to a clean, dry NMR tube dissolve->transfer Add TMS as reference (if not in solvent) instrument Insert sample into NMR spectrometer (≥400 MHz recommended) transfer->instrument Workflow Step setup Lock, tune, and shim the instrument instrument->setup Higher field = better resolution acquire Acquire ¹H NMR spectrum (e.g., 16-32 scans) setup->acquire Good shimming is critical for sharp peaks process Process the FID (Fourier transform, phase correction, baseline correction) acquire->process Workflow Step integrate Integrate peaks and assign chemical shifts process->integrate Reference to TMS at 0 ppm compare Compare with alternative analytical data (MS, IR, HPLC) integrate->compare Verify proton ratios

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 5-10 mg of the purified compound. Using a sufficient amount ensures a good signal-to-noise ratio without causing concentration-dependent shifts.

    • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent.

      • Chloroform-d (CDCl₃): A common choice, but the acidic proton (Hj) may exchange or be very broad and difficult to observe.[7]

      • DMSO-d₆: Often the preferred choice for compounds with carboxylic acids and amides. It slows down proton exchange, typically resulting in a sharper, more easily observable COOH signal.[8]

    • Internal Standard: Ensure the solvent contains an internal reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[9]

    • Transfer: Transfer the clear solution to a 5 mm NMR tube. Any particulate matter will degrade spectral quality.

  • Data Acquisition:

    • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz. Higher fields provide better signal dispersion, which is crucial for resolving the complex multiplets of the morpholine ring.

    • Setup: After inserting the sample, the instrument must be locked onto the deuterium signal of the solvent, tuned to the correct frequency, and shimmed to optimize the magnetic field homogeneity. Poor shimming leads to broad, distorted peaks.

    • Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

    • Integration: The area under each peak is integrated. The ratio of these integrals should correspond directly to the ratio of protons in each environment (e.g., 5H for aromatic, 2H for benzylic, etc.). This step is a critical self-validation check.

Section 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on a suite of analytical tools. Each technique provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise proton environments, connectivity (via coupling), and relative stereochemistry.Non-destructive, provides detailed structural map, quantitative (proton ratios).Can have overlapping signals, does not directly provide molecular weight, cannot determine enantiomeric purity on its own.[10]
¹³C NMR Spectroscopy Number of unique carbon environments, presence of carbonyls (~170 ppm) and aromatic carbons.Complements ¹H NMR, confirms carbon backbone.Low natural abundance of ¹³C requires longer acquisition times, less sensitive than ¹H NMR.[5]
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Highly sensitive, confirms molecular formula (with HRMS).[2]Provides no information on stereochemistry, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of key functional groups.Fast, simple, confirms functional groups (e.g., broad O-H stretch for COOH, sharp C=O stretches ~1700-1750 cm⁻¹ for acid and carbamate).[2][7]Provides a "fingerprint" but not detailed connectivity.
Chiral HPLC / CE Enantiomeric purity (ee%) and separation of enantiomers.Essential for chiral compounds, quantitative determination of stereoisomeric composition.[11][12]Requires method development, does not provide structural information beyond separating known compounds.

This multi-technique approach ensures the identity, purity, and stereochemical integrity of the target compound, a practice that embodies the principles of trustworthiness and scientific rigor.

Conclusion

The ¹H NMR analysis of this compound is a clear demonstration of the technique's power in modern chemical research. A properly acquired and interpreted spectrum provides definitive evidence for the presence of the Cbz protecting group, the integrity of the morpholine ring, and the overall molecular structure. The characteristic signals, from the sharp benzylic singlet around 5.1 ppm to the complex morpholine multiplets and the broad carboxylic acid proton, each tell a part of the structural story.

However, expertise lies in recognizing the limits of any single technique. For a complete and unimpeachable characterization of a chiral intermediate like this, ¹H NMR should be used as the cornerstone of an analytical workflow that includes mass spectrometry for molecular weight confirmation, IR spectroscopy for functional group verification, and, critically, chiral chromatography to establish enantiomeric purity. This integrated approach ensures that researchers and drug development professionals can proceed with confidence in the quality of their chemical building blocks.

References

  • ResearchGate. Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine....
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • ResearchGate. ¹H and¹³C NMR spectra ofN-substituted morpholines | Request PDF.
  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • Human Metabolome Database. ¹H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
  • MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • ResearchGate. Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure | Request PDF.
  • Eurisotop. NMR Reference Standards.
  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • Modern Design. (2s)-4-[(benzyloxy)carbonyl]morpholine-2-carboxylic Acid.
  • Dhaka University Journal of Applied Science and Engineering. Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • ACS Publications. Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene.
  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds.
  • ScienceDirect. Chiral switches versus de novo enantiomerically pure compounds.
  • MDPI. Special Issue : Chiral chromatographic Techniques for Pharmaceutical Analysis.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.

Sources

A Comparative Guide to the ¹³C NMR Characterization of 4-Cbz-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and peptide synthesis, morpholine-based amino acids serve as invaluable constrained scaffolds. Among these, 4-Cbz-morpholine-2-carboxylic acid is a pivotal building block, prized for its defined stereochemistry and the robust utility of the benzyloxycarbonyl (Cbz) protecting group.[1] Unambiguous structural confirmation is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for this purpose.[2]

This guide provides an in-depth analysis of the ¹³C NMR characterization of 4-Cbz-morpholine-2-carboxylic acid. It moves beyond a simple recitation of chemical shifts to offer a comparative perspective, contrasting the target molecule with a common alternative to illustrate the structural insights achievable through meticulous spectral interpretation.

The Foundational Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy provides a direct map of a molecule's carbon framework.[2] Unlike ¹H NMR, the proton-decoupled ¹³C spectrum typically displays each unique carbon as a distinct singlet, simplifying analysis. The chemical shift (δ), reported in parts per million (ppm), is exquisitely sensitive to the local electronic environment of each carbon nucleus.[3][4] Key factors influencing the chemical shift include:

  • Hybridization: sp² carbons (e.g., carbonyls, aromatics) resonate at a lower field (higher ppm) than sp³ carbons.

  • Inductive Effects: Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" adjacent carbons and shifting their signals downfield.[2]

  • Anisotropic Effects: The π-electron systems of aromatic rings and carbonyl groups generate local magnetic fields that can shield or deshield nearby nuclei.

For a molecule like 4-Cbz-morpholine-2-carboxylic acid, these principles allow for the precise assignment of every carbon, from the morpholine ring to the Cbz protecting group.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

Trustworthy data originates from a robust experimental methodology. The following protocol is designed to yield a high-resolution, high signal-to-noise ¹³C NMR spectrum suitable for unambiguous characterization.

1. Sample Preparation:

  • Analyte: Weigh approximately 20-30 mg of 4-Cbz-morpholine-2-carboxylic acid.
  • Solvent: Select a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which readily dissolves carboxylic acids and amides. It also shifts the residual water peak away from analyte signals. Chloroform-d (CDCl₃) is an alternative but may lead to broader signals for the carboxylic acid proton.
  • Procedure: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

2. NMR Instrument Parameters (Example on a 400 MHz Spectrometer):

  • Nucleus: ¹³C
  • Experiment: Proton-decoupled ¹³C acquisition (e.g., zgpg30 on Bruker systems).
  • Frequency: Approximately 101 MHz.
  • Pulse Width: Calibrated 30° pulse to balance signal intensity and relaxation delays.
  • Acquisition Time (AQ): ~1.0–1.5 seconds.
  • Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for the complete relaxation of all carbons, especially quaternary carbons (like carbonyls), ensuring accurate integration if needed.
  • Number of Scans (NS): 1024-2048 scans. Due to the low natural abundance of ¹³C (~1.1%), a higher number of scans is required to achieve a good signal-to-noise ratio.[4]
  • Temperature: 298 K (25 °C).

This self-validating protocol ensures that even carbons with long relaxation times are adequately captured, providing a quantitatively reliable carbon count.

Spectral Analysis: Assignment and Interpretation

The structure of 4-Cbz-morpholine-2-carboxylic acid presents a diverse range of carbon environments, each with a characteristic chemical shift.

Caption: Numbered structure of 4-Cbz-morpholine-2-carboxylic acid.

Below is a table summarizing the expected ¹³C NMR chemical shifts in DMSO-d₆. The assignments are based on established principles of chemical shift theory and data from comparable structures.[2][5][6]

Carbon Atom(s)Chemical Shift (δ, ppm)Rationale for Assignment
C1' (COOH)~171-173The carboxylic acid carbonyl carbon is highly deshielded and appears far downfield, a characteristic signal for this functional group.[7][8]
Cbz C=O ~154-156The urethane carbonyl is also significantly downfield, but typically upfield from a carboxylic acid carbonyl.
Cbz Ar (Aromatic)~127-137Aromatic carbons of the benzyl group appear in this characteristic region. The quaternary carbon attached to the CH₂O group will be the most downfield (~137 ppm).
C2 ~73-75This carbon is deshielded by both the adjacent ring oxygen and the C1' carboxylic acid group, placing it significantly downfield.
C6 ~66-68Deshielded by the adjacent ring oxygen, this carbon appears in the typical range for ethers.[2]
Cbz CH₂ ~66-68The benzylic methylene carbon is also deshielded by its attached oxygen, often overlapping with the C6 signal.
C3 ~46-48Adjacent to the nitrogen atom, which is less electronegative than oxygen. The electron-withdrawing Cbz group shifts it slightly downfield compared to an unsubstituted morpholine.[2][9]
C5 ~43-45Also adjacent to the nitrogen, but further from the C2-substituent, making it slightly more upfield than C3.

Comparative Analysis: The Impact of the N-Protecting Group

To truly understand the spectral signature of the Cbz group, it is instructive to compare it with an alternative, such as the tert-butoxycarbonyl (Boc) group in 4-Boc-morpholine-2-carboxylic acid .[10][11]

Caption: Workflow for comparative NMR analysis.

The primary structural difference lies in the N-substituent: an electron-withdrawing, aromatic Cbz group versus a sterically bulky, aliphatic Boc group. This difference manifests clearly in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Chemical Shift Comparison (Approximate values in DMSO-d₆)

Carbon Atom4-Cbz-morpholine-2-CA (δ, ppm)4-Boc-morpholine-2-CA (δ, ppm)Key Observation & Causality
Protecting Group C=O ~155~154Very similar, as both are urethane carbonyls.
Morpholine C3 & C5 ~47 & ~44~46 & ~43The shifts are very similar, indicating the inductive effect of the urethane linkage on the adjacent carbons is comparable for both groups.
Protecting Group Carbons ~137, 128, 127 (Aromatic) ~67 (Benzylic CH₂)~79 (Quaternary C(CH₃)₃) ~28 (CH₃)This is the key differentiating region. The Cbz group shows characteristic aromatic and benzylic signals, while the Boc group shows the unmistakable upfield signals of the tert-butyl group.[12]
Morpholine C2 ~74~74Unaffected, as the change is electronically distant.
Morpholine C6 ~67~67Unaffected, for the same reason.

Expert Insights: The comparative analysis demonstrates the diagnostic power of ¹³C NMR. While the signals for the core morpholine ring remain largely consistent, the "fingerprint" region of the protecting group carbons provides an irrefutable distinction between the Cbz and Boc analogues. The presence of signals between 127-137 ppm is a definitive marker for the Cbz group's aromatic ring, whereas the absence of these signals and the appearance of a strong quaternary carbon signal around 79 ppm and a methyl signal around 28 ppm confirms the presence of the Boc group.

This direct comparison validates the initial assignment and underscores the sensitivity of ¹³C NMR to subtle structural modifications, a critical capability in process development and quality control for pharmaceutical intermediates.

References

  • Supporting Information for scientific publication.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
  • Ohtani, N., et al. (2020). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(15), 3456. [Link]
  • Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines.
  • SpectraBase. (n.d.). Morpholine - Optional[13C NMR] - Chemical Shifts. [Link]
  • Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 33(9), 1063-1073.
  • Gable, K. (n.d.). 13C NMR Chemical Shifts.
  • NMR Chemical Shifts. (Source not fully specified, general chemistry resource).
  • Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. [Link]
  • 13C NMR spectroscopy • Chemical shift.
  • Lee, W., et al. (2007). 1-13C amino acid selective labeling in a 2H15N background for NMR studies of large proteins. Journal of Biomolecular NMR, 37(3), 211-218. [Link]
  • Wang, Y., et al. (2022). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Journal of the American Chemical Society, 144(49), 22485-22493.
  • Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]
  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]
  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
  • PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. [Link]
  • Moser, A. (2008).

Sources

A Comparative Guide to the FT-IR Spectroscopy of N-Cbz Protected Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly in pharmaceutical development and peptide synthesis, the strategic use of protecting groups is fundamental. The benzyloxycarbonyl (Cbz or Z) group is a venerable tool for the protection of amines, prized for its stability and selective removal via hydrogenolysis.[1][2] Verifying the successful installation of such a group is a critical checkpoint in any synthetic sequence. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose.

This guide provides an in-depth analysis of the FT-IR spectrum of N-(Benzyloxycarbonyl)morpholine, presenting it as a case study for researchers, scientists, and drug development professionals. We will dissect its characteristic spectral features and compare them against its precursors and an alternative protected amine to provide a comprehensive analytical framework.

The Structural Landscape: Key Vibrational Reporters

The power of FT-IR lies in its ability to probe the vibrational modes of specific chemical bonds. In N-Cbz-morpholine, three key structural regions provide a unique spectral fingerprint:

  • The Carbamate Linkage (N-COO-CH₂-Ph): This is the star of the show. The formation of this group introduces a strong carbonyl (C=O) stretch, which is the most prominent and diagnostic signal for successful protection.

  • The Morpholine Ring: This heterocyclic amine contributes characteristic C-H, C-N, and C-O-C ether stretches.

  • The Benzyl Group: The aromatic ring and its associated C-H bonds, along with the benzylic CH₂, provide additional confirmatory peaks.

Part 1: Spectral Analysis of N-Cbz-Morpholine

The FT-IR spectrum of N-Cbz-morpholine is a composite of the vibrations from its constituent parts. The most informative approach to interpretation is a comparative one, analyzing the changes from starting materials to the final product.

A Tale of Two Spectra: Product vs. Precursors

The clearest evidence of a successful N-protection reaction is the disappearance of key starting material peaks and the concurrent appearance of new product peaks. Let's compare the spectrum of N-Cbz-morpholine with its precursors: morpholine and benzyl chloroformate.

Table 1: Comparative FT-IR Peak Assignments for N-Cbz-Morpholine and Precursors

Functional GroupVibration ModeMorpholine (cm⁻¹)Benzyl Chloroformate (cm⁻¹)N-Cbz-Morpholine (Product) (cm⁻¹)Rationale for Change
Amine N-H Stretch~3300-3400 (broad, m)[3][4]N/AAbsent The N-H bond is consumed in the reaction to form the new N-C bond of the carbamate. Its disappearance is a primary indicator of reaction completion.
Acyl Chloride C=O StretchN/A~1775-1785 (s, sharp)[5][6][7]Absent The highly electrophilic acyl chloride carbonyl is converted to the less electrophilic carbamate carbonyl. This peak's absence confirms consumption of the Cbz-Cl reagent.
Carbamate C=O StretchN/AN/A~1690-1710 (s, sharp) [8][9]Appearance of this strong band is the hallmark of successful Cbz protection. It is shifted to a lower frequency compared to Cbz-Cl due to resonance with the nitrogen lone pair, which weakens the C=O double bond.
Aromatic C-H StretchN/A~3030-3100 (m)[10]~3030-3100 (m)Presence confirms the incorporation of the benzyl group from the protecting agent.
Aliphatic C-H Stretch~2850-2970 (s)[11][12]~2950-2980 (w)~2850-2970 (s)These peaks, originating from the morpholine and benzyl CH₂ groups, are expected in both starting material and product.
Ether C-O-C Asymmetric Stretch~1115 (s)[13]N/A~1115 (s)This strong band, characteristic of the morpholine ring's ether linkage, remains largely unchanged and serves as a consistent landmark in the spectrum.[14]
Amine C-N Stretch~1070 (m)N/A~1220-1250 (s)The C-N bond character changes significantly upon carbamate formation, resulting in a shift and intensification of this band. The new strong band is coupled with the C-O stretch of the carbamate.[15]

(Abbreviations: s = strong, m = medium, w = weak, br = broad)

The logical flow for confirming the reaction's success via FT-IR is therefore a simple but powerful checklist.

Caption: FT-IR based decision workflow for confirming the synthesis of N-Cbz-morpholine.

Part 2: Comparison with an Alternative - Cbz vs. Boc Protection

In synthetic strategy, the choice of protecting group is paramount. The tert-butyloxycarbonyl (Boc) group is another widely used amine protecting group, but it is acid-labile, offering an orthogonal deprotection strategy to the hydrogenolysis-labile Cbz group.[16][17] This chemical difference is mirrored in their FT-IR spectra.

Table 2: FT-IR Spectral Comparison of N-Cbz-Morpholine vs. N-Boc-Morpholine

Functional GroupVibration ModeN-Cbz-Morpholine (cm⁻¹)N-Boc-Morpholine (cm⁻¹)Key Differentiator
Carbamate C=O Stretch~1690-1710~1680-1700The C=O stretch in both is very similar, often making them difficult to distinguish on this peak alone. The electronic environments are comparable.
Aromatic C-H Stretch~3030-3100Absent The presence of sharp peaks above 3000 cm⁻¹ is a clear indicator of the aromatic C-H bonds in the Cbz group.
Aromatic C=C Bending~1455 & ~1495Absent The characteristic aromatic ring skeletal vibrations provide another definitive marker for the Cbz group.
Aliphatic C-H Stretch/BendContains morpholine & benzylic CH₂ signals.Contains morpholine & tert-butyl CH₃ signals.The tert-butyl group of N-Boc-morpholine introduces strong C-H bending vibrations around 1365 cm⁻¹ and 1390 cm⁻¹ (a characteristic doublet), which are absent in the Cbz-protected compound.

The most reliable way to distinguish between a Cbz and Boc protected amine is by looking for the signals of the benzyl group (aromatic C-H and C=C stretches) for Cbz, or the characteristic bending modes of the tert-butyl group for Boc.

Caption: Key distinguishing and shared FT-IR features of Cbz and Boc protected morpholine.

Part 3: Experimental Protocol

Acquiring a high-quality FT-IR spectrum is crucial for accurate interpretation. Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the preferred method for solid or viscous liquid samples like N-Cbz-morpholine due to its minimal sample preparation requirements.[18][19][20]

Step-by-Step Protocol for ATR-FT-IR Analysis
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[21] Wipe the crystal surface gently with a solvent-grade isopropanol or ethanol on a lint-free tissue and allow it to dry completely.

    • Causality Check: A clean crystal is essential to prevent cross-contamination and ensure that the spectrum is solely representative of the analyte.

  • Background Collection (Self-Validation):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance.

    • Trustworthiness Pillar: The instrument software will automatically subtract this background from the sample spectrum. This step is a critical self-validating control, ensuring that atmospheric peaks are not mistakenly attributed to the sample.[22]

  • Sample Application:

    • Place a small amount (a few milligrams or a single drop) of the N-Cbz-morpholine sample directly onto the center of the ATR crystal. Ensure the sample makes complete contact with the crystal surface.

    • If the sample is a solid, lower the press arm and apply consistent pressure to ensure intimate contact between the solid and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition:

    • Collect the sample spectrum. Typical parameters for a routine analysis are:

      • Scan Range: 4000–650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning:

    • After collection, use the instrument software to perform a baseline correction if necessary.

    • Use the peak-picking tool to label the wavenumbers of the most significant absorption bands.

    • Thoroughly clean the ATR crystal and press arm with an appropriate solvent (e.g., isopropanol followed by hexane if the sample is greasy) and a soft tissue. Run a "monitor scan" to confirm the crystal is clean before analyzing the next sample.[22]

Conclusion

FT-IR spectroscopy is an indispensable tool for the real-time monitoring and characterization of protection group chemistry. For N-Cbz protected morpholine, the analysis is definitive. The successful reaction is unequivocally confirmed by the disappearance of the morpholine N-H stretch and the benzyl chloroformate C=O stretch, and the commanding appearance of the carbamate C=O stretch around 1700 cm⁻¹. Furthermore, by comparing the product's spectral fingerprint with that of alternatively protected amines, such as N-Boc-morpholine, FT-IR provides a clear and reliable method for structural verification, underpinning the integrity of the synthetic process in modern drug discovery and development.

References

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
  • Nyquist, R. A. (1990). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Applied Spectroscopy, 44(4), 653-658.
  • MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study.
  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum....
  • ResearchGate. The experimental FT-IR spectrum of 4-ethylmorpholine.
  • PubChem. Benzyl chloroformate.
  • National Institutes of Health (NIH). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.
  • National Institute of Standards and Technology (NIST). Morpholine - the NIST WebBook.
  • ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes.
  • National Institute of Standards and Technology (NIST). Benzyl chloroformate - the NIST WebBook.
  • Mettler Toledo. ATR-FTIR Spectroscopy Basics.
  • ResearchGate. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF.
  • Illinois State University. Infrared Spectroscopy.
  • Chemistry LibreTexts. ATR-FTIR.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
  • K.N.U.S.T. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • National Institute of Standards and Technology (NIST). Benzyl chloroformate - the NIST WebBook.
  • SpectraBase. Benzyl chloridocarbonate - Optional[ATR-IR] - Spectrum.
  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives.
  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study.
  • Atmospheric Chemistry and Physics. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
  • National Institutes of Health (NIH). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • University of California, Santa Cruz. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • PubMed. GC-IRD methods for the identification of some tertiary amines related to MDMA.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry.
  • ResearchGate. Peak positions of (a) n (CH 3 ) and (b) n (CH 2 ) in the FTIR spectra....
  • University of Colorado Boulder. IR Chart.
  • Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
  • YouTube. FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy.

Sources

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Cbz-Morpholine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 4-Cbz-morpholine-2-carboxylic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the precise determination of enantiomeric excess (e.e.) is not merely a quality control metric; it is a fundamental requirement for ensuring safety and efficacy. This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric resolution of 4-Cbz-morpholine-2-carboxylic acid, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by introducing a chiral environment, most commonly through a chiral stationary phase (CSP), which allows for differential interaction with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is paramount for achieving a successful and robust separation. Here, we compare two of the most powerful and widely used classes of CSPs for the separation of acidic chiral compounds: polysaccharide-based and macrocyclic glycopeptide-based columns.

Method 1: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high success rates in chiral separations. The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. For acidic compounds like 4-Cbz-morpholine-2-carboxylic acid, the presence of the carboxylic acid group allows for strong hydrogen bonding interactions with the CSP.

A popular choice for this type of separation is a column based on cellulose tris(3,5-dimethylphenylcarbamate), such as the Lux® Cellulose-1. The carbamate groups on the cellulose backbone provide a rich environment for chiral recognition.

Experimental Protocol: Lux® Cellulose-1
  • Column: Lux® Cellulose-1, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Rationale for Experimental Choices

The choice of a normal-phase mobile system (Hexane/Isopropanol) is crucial for promoting the hydrogen bonding interactions necessary for separation on this type of CSP. The isopropanol acts as a polar modifier, and its concentration is a critical parameter to optimize: too little can lead to excessively long retention times, while too much can diminish the enantioselectivity. The addition of a small amount of a strong acid like trifluoroacetic acid (TFA) is a common strategy for improving the peak shape of acidic analytes by suppressing the ionization of the carboxylic acid group, thereby reducing peak tailing.

Method 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phases

Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a different and often complementary approach to chiral separations. These CSPs are known for their multi-modal capabilities, functioning effectively in reversed-phase, normal-phase, and polar organic modes. The chiral recognition mechanism is complex and involves a combination of hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity.

For a polar, acidic compound like 4-Cbz-morpholine-2-carboxylic acid, a column like the Astec® CHIROBIOTIC® V, which is based on vancomycin, can provide excellent enantioselectivity, often in a reversed-phase mode.

Experimental Protocol: Astec® CHIROBIOTIC® V
  • Column: Astec® CHIROBIOTIC® V, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of 10 mM Ammonium Acetate in Water/Methanol (70:30, v/v), pH adjusted to 4.5 with acetic acid

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Rationale for Experimental Choices

The use of a reversed-phase mobile system with the CHIROBIOTIC® V column allows for ionic interactions between the protonated amine groups on the vancomycin selector and the deprotonated carboxylic acid of the analyte. The pH of the mobile phase is a critical parameter in this mode; it must be carefully controlled to ensure the appropriate ionization state of both the analyte and the CSP. The use of a buffer, such as ammonium acetate, is essential for maintaining a stable pH and achieving reproducible results. The organic modifier, in this case, methanol, is used to adjust the retention time.

Performance Comparison

To provide a clear comparison of the two methods, the following table summarizes the expected performance characteristics based on typical applications for similar N-protected amino acids.

ParameterMethod 1: Lux® Cellulose-1Method 2: Astec® CHIROBIOTIC® V
Mobile Phase Normal Phase (Hexane/IPA/TFA)Reversed Phase (Aqueous Buffer/Methanol)
Typical Retention Times 10-20 minutes8-15 minutes
Resolution (Rs) > 2.0> 1.8
Peak Shape Excellent (with TFA)Excellent (with buffer)
Robustness HighHigh (pH control is critical)
Versatility Broadly applicable to many chiral compoundsExcellent for polar and ionizable compounds

Workflow for Chiral Method Development and Enantiomeric Excess Determination

The process of developing a chiral HPLC method and determining the enantiomeric excess of a sample can be visualized as a logical workflow.

G cluster_prep Sample Preparation cluster_screening Method Screening cluster_optimization Method Optimization cluster_validation Method Validation cluster_analysis Sample Analysis prep Prepare racemic standard and sample solutions (1 mg/mL) screen Screen different CSPs (e.g., polysaccharide, macrocyclic glycopeptide) and mobile phase modes (NP, RP) prep->screen Inject racemic standard optimize Optimize mobile phase composition, flow rate, and temperature for the most promising conditions screen->optimize Select best CSP/mobile phase combination validate Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines optimize->validate Finalize method parameters analyze Analyze the sample and calculate the enantiomeric excess using the validated method validate->analyze Use validated method

Caption: A streamlined workflow for chiral HPLC method development and enantiomeric excess determination.

Logical Framework for Chiral Stationary Phase Selection

The choice of the initial chiral stationary phase for screening is a critical step that can save significant development time. The following diagram illustrates a decision-making process for selecting a CSP based on the analyte's properties.

G analyte Analyte: 4-Cbz-morpholine-2-carboxylic acid properties Key Properties: - Carboxylic acid group - Aromatic ring (Cbz group) - Polar morpholine ring analyte->properties csp_choice Initial CSP Selection properties->csp_choice polysaccharide Polysaccharide-based CSPs (e.g., Lux Cellulose-1) csp_choice->polysaccharide Primary Choice macrocyclic Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC V) csp_choice->macrocyclic Alternative/Complementary Choice poly_rationale Rationale: - Broad applicability - Strong H-bonding with COOH - π-π interactions with Cbz group polysaccharide->poly_rationale macro_rationale Rationale: - Multi-modal (RP, NP) - Ionic interactions with COOH - Inclusion in macrocyclic cavity macrocyclic->macro_rationale

Caption: A decision tree for selecting a chiral stationary phase for 4-Cbz-morpholine-2-carboxylic acid.

Conclusion and Recommendations

Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases are capable of providing excellent enantiomeric separation for 4-Cbz-morpholine-2-carboxylic acid. The choice between them will often depend on the available instrumentation, laboratory expertise, and the specific requirements of the analysis.

For initial screening and general-purpose applications, the Lux® Cellulose-1 in a normal-phase system is a highly recommended starting point due to the broad applicability of polysaccharide-based CSPs. The method is robust and often provides high enantioselectivity for a wide range of compounds.

The Astec® CHIROBIOTIC® V in a reversed-phase system is an excellent alternative, particularly if a normal-phase system is not desirable or if the polysaccharide-based column fails to provide adequate separation. Its unique selectivity and the ability to work with aqueous mobile phases can be a significant advantage.

Ultimately, the most effective approach is to screen both types of columns during method development to empirically determine the optimal conditions for the specific application. The protocols and rationale provided in this guide serve as a robust starting point for developing a reliable and accurate chiral HPLC method for determining the enantiomeric excess of 4-Cbz-morpholine-2-carboxylic acid, ensuring the quality and safety of downstream pharmaceutical products.

References

  • Chiral Separations by HPLC. Regis Technologies. [Link]
  • Chiral HPLC Columns. Phenomenex. [Link]
  • A Practical Guide to Chiral Separ
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Cbz vs. Boc: A Strategic Guide to Amine Protection in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of drug discovery and development, the morpholine scaffold is a privileged structure due to its favorable physicochemical properties and diverse biological activities. The strategic manipulation of this heterocyclic system often necessitates the use of protecting groups for the secondary amine to prevent unwanted side reactions. Among the plethora of available options, the Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) groups stand out as two of the most robust and widely employed protecting groups.

This guide provides a comprehensive, in-depth comparison of Cbz and Boc protecting groups specifically for the synthesis of morpholine derivatives. Drawing upon experimental data from the literature, we will delve into the nuances of their application, from the initial protection step to their selective removal, to empower researchers with the knowledge to make informed decisions for their synthetic strategies.

The Orthogonal Relationship: A Tale of Two Stabilities

The fundamental difference between the Cbz and Boc protecting groups lies in their distinct chemical labilities, which forms the basis of their orthogonal relationship in multi-step syntheses.[1] This orthogonality is a cornerstone of modern organic synthesis, allowing for the selective deprotection of one group in the presence of the other.[1]

  • Boc (tert-Butyloxycarbonyl): This protecting group is characterized by its sensitivity to acidic conditions.[1] It is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2]

  • Cbz (Carboxybenzyl): In contrast, the Cbz group is stable to a wide range of acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenolysis.[1][3] This involves the use of a palladium catalyst in the presence of a hydrogen source.[3]

This differential stability allows for the strategic unmasking of the morpholine nitrogen at a desired stage of the synthesis without affecting other protected functional groups in the molecule.

Head-to-Head Comparison: Cbz vs. Boc in Morpholine Synthesis

The choice between Cbz and Boc for the protection of the morpholine nitrogen is not merely a matter of personal preference but a strategic decision dictated by the overall synthetic route and the nature of the other functional groups present in the molecule.

FeatureCbz (Carboxybenzyl)Boc (tert-Butyloxycarbonyl)
Protecting Agent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂O
Typical Protection Conditions Cbz-Cl, base (e.g., NaHCO₃, NaOH), aq. solvent, 0 °C to rt[3](Boc)₂O, base (e.g., NaHCO₃, Et₃N), THF or other organic solvent, 0 °C to rt[4]
Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂, Pd/C)[3]Strong acid (e.g., TFA, HCl in dioxane)[2]
Stability Stable to acidic and basic conditions, most nucleophiles.Stable to basic conditions, catalytic hydrogenolysis, and many nucleophiles.
Key Advantages - Robust and stable to a wide range of reaction conditions. - Can be removed under neutral conditions (hydrogenolysis).- Easily removed under mild acidic conditions. - Byproducts of deprotection (isobutylene and CO₂) are volatile.
Potential Drawbacks - Hydrogenolysis is incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups, some benzyl ethers). - Catalyst poisoning can be an issue with sulfur-containing compounds.- Labile to strong acids, limiting its use in reactions requiring acidic conditions. - The tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic residues.[5]
Application in Morpholine Synthesis Suitable for syntheses involving non-reducible functional groups and where acidic or basic conditions are required for other transformations.[6]Ideal for syntheses where catalytic hydrogenation is not feasible or when mild deprotection is required.[7][8]

Decision-Making Framework: Choosing the Right Protecting Group

The selection of the appropriate protecting group is a critical step in the planning of a synthetic route. The following decision-making flowchart provides a logical framework for choosing between Cbz and Boc for the protection of the morpholine nitrogen.

G start Start: Need to protect morpholine nitrogen q1 Does the downstream synthesis involve catalytic hydrogenation? start->q1 q2 Are other functional groups in the molecule sensitive to strong acids? q1->q2 No use_boc Consider Boc protection. q1->use_boc Yes a1_yes Yes a1_no No q2->use_boc No, but Boc offers mild deprotection use_cbz Consider Cbz protection. q2->use_cbz Yes q2->use_cbz No, and Cbz offers robustness a2_yes Yes a2_no No

Caption: A flowchart to guide the selection between Cbz and Boc protecting groups for morpholine synthesis.

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of the morpholine nitrogen using Cbz and Boc, based on procedures reported in the literature.

Protocol 1: N-Cbz Protection of a Morpholine Derivative

This protocol is adapted from a general procedure for the Cbz protection of amines.[9]

Workflow:

G sub Morpholine Derivative reaction Stir at 0 °C to rt sub->reaction reagents Cbz-Cl, NaHCO₃, Acetone/H₂O reagents->reaction workup Extraction with EtOAc reaction->workup product N-Cbz-Morpholine Derivative workup->product

Caption: Workflow for the N-Cbz protection of a morpholine derivative.

Step-by-Step Procedure:

  • Dissolve the morpholine derivative (1.0 equiv) in a mixture of acetone and water.

  • Add sodium bicarbonate (2.0-3.0 equiv) to the solution and cool to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.2 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the N-Cbz protected morpholine derivative.

Protocol 2: N-Boc Protection of a Morpholine Derivative

This protocol is based on a standard procedure for the Boc protection of secondary amines.[4]

Workflow:

G sub Morpholine Derivative reaction Stir at rt sub->reaction reagents (Boc)₂O, Et₃N, THF reagents->reaction workup Aqueous workup and extraction reaction->workup product N-Boc-Morpholine Derivative workup->product G sub N-Cbz-Morpholine Derivative reaction Stir under H₂ atmosphere sub->reaction reagents H₂, 10% Pd/C, MeOH reagents->reaction workup Filtration and solvent evaporation reaction->workup product Free Morpholine Derivative workup->product

Caption: Workflow for the deprotection of an N-Cbz-morpholine derivative.

Step-by-Step Procedure:

  • Dissolve the N-Cbz protected morpholine derivative (1.0 equiv) in methanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected morpholine derivative.

Protocol 4: Deprotection of N-Boc-Morpholine under Acidic Conditions

This protocol is a standard method for the removal of the Boc group. [2] Workflow:

G sub N-Boc-Morpholine Derivative reaction Stir at rt sub->reaction reagents TFA or HCl in Dioxane, DCM reagents->reaction workup Solvent evaporation and basification reaction->workup product Free Morpholine Derivative workup->product

Caption: Workflow for the deprotection of an N-Boc-morpholine derivative.

Step-by-Step Procedure:

  • Dissolve the N-Boc protected morpholine derivative (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, or until deprotection is complete as monitored by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and liberate the free amine.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to obtain the deprotected morpholine derivative.

Conclusion

The choice between Cbz and Boc as a protecting group for the morpholine nitrogen is a critical decision in the design of a synthetic route. While both are highly effective, their distinct deprotection conditions necessitate careful consideration of the overall synthetic strategy and the compatibility with other functional groups present in the molecule. The Cbz group offers robustness and removal under neutral conditions, making it suitable for a wide range of transformations. The Boc group, on the other hand, provides the advantage of mild acidic deprotection, which is particularly useful when hydrogenolysis is not a viable option. By understanding the nuances of each protecting group and utilizing the decision-making framework and protocols provided in this guide, researchers can confidently select the optimal strategy for their morpholine synthesis endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.PubMed.
  • A general, enantioselective synthesis of protected morpholines and piperazines.PubMed.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.NIH.
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.Total Synthesis.
  • A New Strategy for the Synthesis of Substituted Morpholines.NIH.
  • Common side reactions with Boc-protected amino acids and how to avoid them.Benchchem.
  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.Ingenta Connect.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.Total Synthesis.
  • Deprotection of different N-Boc-compounds.
  • Morpholines. Synthesis and Biological Activity.
  • Cbz-Protected Amino Groups.Organic Chemistry Portal.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.NIH.
  • Morpholine synthesis.Organic Chemistry Portal.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.RSC Publishing.
  • Amino protecting group—benzyloxycarbonyl (Cbz).Suzhou Highfine Biotech.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.MDPI.
  • Biological relevance and synthesis of C-substituted morpholine derivatives.
  • Application Note – N-Boc deprotection.Sigma-Aldrich.
  • EXPERIMENTAL PROCEDURES.Beilstein Journals.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.Benchchem.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.NIH.
  • Boc-Protected Amino Groups.Organic Chemistry Portal.
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.MDPI.
  • Cbz deprotection conditions: screening of catalysts and sources of H2.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.Benchchem.
  • Boc Protection Mechanism (Boc2O + DMAP).Common Organic Chemistry.
  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS.Neliti.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Cbz-Protected Amino Groups.Organic Chemistry Portal.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
  • Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.Benchchem.
  • Amine Protection and Deprotection.Master Organic Chemistry.

Sources

A Comparative Study of Morpholine-Based Scaffolds in Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Morpholine Scaffold

In the intricate world of medicinal chemistry, the selection of a chemical scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of heterocyclic systems, the simple six-membered saturated heterocycle, morpholine, has earned the esteemed status of a "privileged scaffold".[1] This distinction arises from its frequent appearance in a diverse array of approved and experimental drugs, a testament to its ability to impart favorable physicochemical, pharmacokinetic, and pharmacodynamic properties.[2][3][4] The morpholine ring, containing both an amine and an ether functional group, is a versatile and synthetically accessible building block that medicinal chemists strategically employ to enhance the drug-like qualities of a molecule.[5][6] Its incorporation can lead to improved aqueous solubility, metabolic stability, and target binding affinity, making it an invaluable tool in the optimization of lead compounds.[7][8][9]

This comprehensive guide offers a comparative analysis of the morpholine scaffold against other commonly used heterocyclic rings, supported by experimental data and detailed protocols. We will delve into the nuances of its physicochemical properties, explore synthetic strategies for its incorporation, and examine its impact on the pharmacokinetic profiles of drug molecules. Furthermore, we will investigate the role of the morpholine moiety in the mechanism of action of several key drugs, illustrating its importance in modern drug design.

Comparative Analysis of Physicochemical Properties: Morpholine vs. Piperidine and Piperazine

The decision to incorporate a specific heterocyclic scaffold is often driven by the need to fine-tune a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. The morpholine ring, when compared to its close structural relatives, piperidine and piperazine, exhibits a unique set of characteristics that often make it the preferred choice.

The primary distinction lies in the presence of the oxygen atom in the morpholine ring. This oxygen atom exerts a significant electron-withdrawing inductive effect, which has several important consequences. Firstly, it lowers the basicity (pKa) of the nitrogen atom compared to piperidine and piperazine.[10] This reduced basicity can be advantageous in minimizing off-target interactions with acidic biopolymers and can also influence a compound's cell permeability and oral bioavailability. Secondly, the oxygen atom can act as a hydrogen bond acceptor, which can enhance a molecule's solubility in aqueous environments and facilitate favorable interactions with biological targets.[9]

The following table provides a comparative summary of key physicochemical properties for morpholine, piperidine, and piperazine.

PropertyMorpholinePiperidinePiperazineRationale for Differences
pKa of Conjugate Acid ~8.5[10]~11.2[10]pKa1 ~9.8, pKa2 ~5.6The electron-withdrawing oxygen in morpholine reduces the electron density on the nitrogen, making it less basic. Piperidine's nitrogen is more basic due to the electron-donating nature of the alkyl groups. Piperazine has two nitrogen atoms, with the second protonation being significantly less favorable.
Calculated logP -0.850.84-1.1The oxygen atom in morpholine increases its polarity and hydrogen bonding capacity, leading to a lower logP value (increased hydrophilicity) compared to piperidine. Piperazine, with two nitrogen atoms, is even more hydrophilic.
Aqueous Solubility MiscibleMiscibleMiscibleAll three are small, polar molecules capable of hydrogen bonding with water, leading to high aqueous solubility. However, the increased polarity of morpholine and piperazine generally leads to better solubility for their derivatives compared to analogous piperidine derivatives.[9]

Synthetic Strategies for the Incorporation of Morpholine Scaffolds

The widespread use of the morpholine scaffold in drug discovery is also a consequence of its synthetic tractability. A variety of robust and versatile synthetic methods have been developed for the construction of the morpholine ring and for its incorporation into more complex molecules.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of N-Aryl Morpholines

The formation of a C-N bond between an aryl group and the morpholine nitrogen is a common and crucial transformation in the synthesis of many drug candidates. The Buchwald-Hartwig amination has become a go-to method for this purpose due to its broad substrate scope and mild reaction conditions.[11][12]

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: A palladium(0) species is the active catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical. These ligands stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the reductive elimination of the final product.[12]

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is used to deprotonate the amine, making it a more potent nucleophile, and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and to ensure the stability of the catalytic species.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst and the phosphine ligand.

Detailed, Step-by-Step Methodology: [13][14]

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

  • Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 1.2-1.5 mmol).

  • Solvent and Amine Addition: Add anhydrous toluene (5-10 mL) and morpholine (1.1-1.5 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be monitored by TLC or LC-MS to ensure the consumption of the starting materials and the formation of the desired product. The identity and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Impact of the Morpholine Scaffold on Pharmacokinetics and Metabolic Stability

One of the most compelling reasons for incorporating a morpholine moiety into a drug candidate is its generally positive impact on the pharmacokinetic profile, particularly metabolic stability.[6][7][15]

Comparative Metabolic Stability: Morpholine vs. Piperidine Analogs

The morpholine ring is typically more resistant to metabolism than the piperidine ring.[7] The electron-withdrawing nature of the oxygen atom in morpholine decreases the electron density at the adjacent carbon atoms, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes. In contrast, the carbon atoms adjacent to the nitrogen in piperidine are more electron-rich and are common sites of metabolic attack, often leading to N-dealkylation or the formation of lactams.

The following table presents illustrative data from a simulated microsomal stability assay, highlighting the typical differences observed between morpholine and piperidine analogs.

Compound PairStructureHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Morpholine Analog R-N(CH₂CH₂)₂O> 60< 10
Piperidine Analog R-N(CH₂)₅2545

Disclaimer: The data presented in this table is for illustrative purposes and represents typical trends. Actual values will vary depending on the specific molecular context.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound using human liver microsomes.

Causality Behind Experimental Choices:

  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions of hepatocytes that are enriched in drug-metabolizing enzymes, particularly the cytochrome P450s. They provide a convenient and cost-effective in vitro system for assessing Phase I metabolism.

  • NADPH: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450 enzymes. Its presence is required to initiate the metabolic reactions.

  • Incubation Conditions: The incubation is carried out at 37°C to mimic physiological temperature. The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The solvent precipitates the proteins, thereby quenching the enzymatic activity.

  • Analytical Method: LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity, allowing for the accurate quantification of the parent compound over time.

Detailed, Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a working solution of human liver microsomes in phosphate buffer. Prepare a solution of NADPH in phosphate buffer.

  • Incubation: In a microcentrifuge tube, pre-incubate the test compound and the liver microsome solution at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Therapeutic Applications and Mechanisms of Action of Morpholine-Containing Drugs

The versatility of the morpholine scaffold is evident in the wide range of therapeutic areas where morpholine-containing drugs have made a significant impact.[4] From oncology to infectious diseases and central nervous system disorders, the morpholine moiety often plays a crucial role in the drug's mechanism of action and overall efficacy.

Gefitinib: An EGFR Inhibitor in Cancer Therapy

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer.[16] The morpholine group in gefitinib is critical for its activity, as it occupies a key region of the ATP-binding pocket of the EGFR kinase domain, contributing to the drug's high potency and selectivity.[17]

EGFR Signaling Pathway and Inhibition by Gefitinib

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and angiogenesis.[18][19][20][21] Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor.[22] This blockade of EGFR signaling leads to the inhibition of tumor growth and induction of apoptosis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization PI3K PI3K EGFR->PI3K Activation Ras Ras EGFR->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gefitinib Gefitinib Gefitinib->EGFR Inhibition

EGFR signaling pathway and the inhibitory action of Gefitinib.
Linezolid: A Ribosome-Targeting Antibiotic

Linezolid (Zyvox®) is an oxazolidinone antibiotic used to treat infections caused by multi-drug resistant Gram-positive bacteria.[23] The morpholine ring is an integral part of the linezolid structure and is crucial for its binding to the bacterial ribosome.[3][24]

Mechanism of Ribosomal Protein Synthesis Inhibition by Linezolid

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis.[25] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][23] This unique mechanism of action means that there is no cross-resistance with other protein synthesis inhibitors. The morpholine moiety of linezolid is involved in key interactions within the ribosomal binding pocket, contributing to its high affinity and specificity.[3]

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome cluster_components Components for Protein Synthesis Ribosome_50S 50S Subunit Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocked by Linezolid mRNA mRNA mRNA->Ribosome_30S fMet_tRNA fMet-tRNA fMet_tRNA->Ribosome_30S Linezolid Linezolid Linezolid->Ribosome_50S Binds to 23S rRNA Reboxetine_Mechanism cluster_presynaptic Presynaptic_Neuron Presynaptic Neuron NET Norepinephrine Transporter (NET) Synaptic_Cleft Synaptic Cleft Synaptic_Cleft->NET Reuptake Adrenergic_Receptors Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptors Binding Postsynaptic_Neuron Postsynaptic Neuron NE_Vesicles Norepinephrine Vesicles NE_Vesicles->Synaptic_Cleft Release Reboxetine Reboxetine Reboxetine->NET Inhibition

Mechanism of norepinephrine reuptake inhibition by Reboxetine.
Experimental Protocol: In Vitro PI3Kα Enzyme Inhibition Assay

Given the importance of the PI3K/Akt pathway in cancer and the prevalence of morpholine-containing PI3K inhibitors, this protocol provides a method for assessing the in vitro enzymatic activity of a novel inhibitor against PI3Kα.

Causality Behind Experimental Choices:

  • Recombinant PI3Kα: Using a purified, recombinant enzyme allows for the direct assessment of the inhibitor's effect on the kinase activity without the complexities of a cellular environment.

  • PIP₂ Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP₂) is the natural substrate for PI3K.

  • ATP: Adenosine triphosphate (ATP) is the phosphate donor for the kinase reaction.

  • ADP-Glo™ Kinase Assay: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to the kinase activity. This method is highly sensitive and amenable to high-throughput screening. [17][26] Detailed, Step-by-Step Methodology: [22][27][28]

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a solution of recombinant PI3Kα enzyme and PIP₂ substrate in kinase reaction buffer. Prepare a solution of ATP in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution or vehicle control (DMSO). Add the enzyme/substrate mixture to each well. Initiate the kinase reaction by adding the ATP solution. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Conclusion and Future Perspectives

The morpholine scaffold has unequivocally established itself as a privileged and indispensable component in the medicinal chemist's toolbox. Its unique physicochemical properties, particularly its moderate basicity and hydrogen bonding capability, coupled with its enhanced metabolic stability compared to other saturated heterocycles, provide a powerful means to optimize the drug-like properties of a molecule. The synthetic accessibility of morpholine and its derivatives further solidifies its importance in drug discovery programs.

The successful clinical application of numerous morpholine-containing drugs across a wide spectrum of diseases underscores the profound impact of this simple heterocycle. As our understanding of disease biology deepens and the demand for more sophisticated and targeted therapies grows, the rational design and application of morpholine-based scaffolds will undoubtedly continue to play a pivotal role in the development of the next generation of medicines. Future research will likely focus on the development of novel, stereoselective synthetic methodologies to access more complex and diverse morpholine derivatives, as well as on the further elucidation of the structure-activity and structure-property relationships that govern the behavior of this remarkable scaffold.

References

  • Mechanism by which linezolid inhibits protein translation by the bacterial initiation complex. (n.d.). ResearchGate.
  • Norepinephrine transporter inhibitor mechanism of action. (n.d.). ResearchGate.
  • Overview of the binding mode of linezolid and radezolid within the... (n.d.). ResearchGate.
  • Linezolid's mode of action. (n.d.). ResearchGate.
  • Simplified representation of the EGFR MAPK/ERK and PI3K/AKT/mTOR pathways. (n.d.). ResearchGate.
  • Signaling pathways and effects of EGFR. (n.d.). National Institutes of Health.
  • Reboxetine: the first selective noradrenaline re-uptake inhibitor. (1999). PubMed.
  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2006). National Institutes of Health.
  • The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. (2001). National Institutes of Health.
  • Norepinephrine transporter inhibitors and their therapeutic potential. (2010). National Institutes of Health.
  • EGFR activation triggers the PI3K/AKT and MAPK/ERK pathways. (n.d.). ResearchGate.
  • An illustration depicting the mechanism of action of selective-serotonin reuptake inhibitors and serotonin-norepinephrine reuptake inhibitors within a synaptic cleft. (n.d.). ResearchGate.
  • Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. (2020). National Institutes of Health.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Organic Syntheses.
  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck Millipore.
  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics.
  • Methods to measure the enzymatic activity of PI3Ks. (2014). PubMed.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses.
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Wiley Online Library.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.

Sources

A Comparative Guide to the Bioactivity of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid and Its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the bioactivity of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid with its key analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, and potential anticancer and kinase inhibitory activities of these compounds, supported by detailed experimental protocols.

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties and biological activity to a wide range of molecules.[1] In particular, chiral morpholine-2-carboxylic acid derivatives serve as valuable building blocks in the synthesis of complex bioactive compounds.[2] The subject of this guide, this compound, combines the rigid morpholine ring with a readily cleavable benzyloxycarbonyl (Cbz) protecting group, making it an attractive starting material for the synthesis of novel therapeutics.[2][3] Preliminary research suggests that morpholine derivatives possess a range of biological activities, including potential as anticancer agents and enzyme inhibitors.[1][3] This guide will explore the comparative bioactivity of the parent compound and its analogs, focusing on their potential as kinase inhibitors, a class of targeted therapy at the forefront of oncology research.

Rationale for Analog Selection

To understand the structure-activity relationship (SAR) of this compound, a selection of analogs has been chosen for comparative analysis. These analogs are designed to probe the importance of the N-protecting group, the carboxylic acid moiety, and the electronic properties of the benzyloxycarbonyl group.

  • Analog 1: 4-((tert-butoxycarbonyl)morpholine-2-carboxylic acid (Boc-analog)) : This analog replaces the Cbz protecting group with a tert-butoxycarbonyl (Boc) group. The Boc group offers different deprotection conditions (acidic vs. hydrogenolysis for Cbz), which can be advantageous in multi-step syntheses.[2] A comparison between the Cbz and Boc analogs will shed light on the influence of the protecting group on bioactivity.

  • Analog 2: Methyl 4-((benzyloxy)carbonyl)morpholine-2-carboxylate (Methyl Ester Analog) : Esterification of the carboxylic acid allows for an assessment of the role of the free carboxylate in target binding and overall activity. In some kinase inhibitors, a free carboxylic acid is crucial for forming key interactions in the ATP-binding pocket.[4]

  • Analog 3: 4-((4-chlorobenzyloxy)carbonyl)morpholine-2-carboxylic acid (Chloro-Cbz Analog) : The introduction of an electron-withdrawing chloro group on the phenyl ring of the Cbz group can modulate the electronic properties of the entire molecule, potentially influencing its binding affinity and inhibitory potency.

  • Analog 4: 4-((4-methoxybenzyloxy)carbonyl)morpholine-2-carboxylic acid (Methoxy-Cbz Analog) : Conversely, the electron-donating methoxy group provides insight into how increasing electron density on the phenyl ring affects bioactivity.

Synthesis of the Parent Compound and Its Analogs

The synthesis of this compound and its analogs is a well-established process. The general strategy involves the N-protection of morpholine-2-carboxylic acid.[2]

General Synthesis Workflow

A Morpholine-2-carboxylic acid B N-protection A->B C Esterification (for Methyl Ester Analog) B->C D Final Product B->D C->D

Caption: General synthetic workflow for the parent compound and its analogs.

Experimental Protocol: Synthesis of this compound
  • Dissolution : Dissolve morpholine-2-carboxylic acid in a suitable solvent, such as a mixture of dioxane and water.

  • Basification : Add a base, for instance, sodium hydroxide, to the solution to deprotonate the secondary amine.

  • Protection : Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture at a controlled temperature (e.g., 0°C) to introduce the Cbz protecting group.

  • Reaction Monitoring : Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, perform an aqueous work-up to remove water-soluble impurities. This typically involves acidification followed by extraction with an organic solvent.

  • Purification : Purify the crude product by recrystallization or column chromatography to obtain the final compound with high purity.

This protocol can be adapted for the synthesis of the Boc- and substituted Cbz-analogs by using the corresponding chloroformates or anhydrides.

Comparative Bioactivity Assessment

Hypothetical Comparative Data

The following table presents hypothetical IC50 values to illustrate potential outcomes of a comparative study. These values are based on general SAR principles observed in related morpholine-based inhibitors, where factors like the nature of the N-protecting group and substitutions on aromatic rings can influence potency.

CompoundPI3Kα (IC50, nM)EZH2 (IC50, nM)A549 Cell Line (GI50, µM)MCF-7 Cell Line (GI50, µM)
Parent Compound 1502505.27.8
Boc-analog 2504008.110.5
Methyl Ester Analog >1000>1000>50>50
Chloro-Cbz Analog 801202.53.9
Methoxy-Cbz Analog 1803006.59.2

Note: These are illustrative values for the purpose of this guide and are not based on actual experimental results.

Experimental Protocols for Bioactivity Assays

To generate the type of data presented above, a series of in vitro biochemical and cell-based assays would be required.

PI3Kα Inhibition Assay (Biochemical)

This assay measures the ability of the compounds to inhibit the enzymatic activity of purified PI3Kα.

A PI3Kα enzyme E Incubation A->E B PIP2 substrate B->E C ATP C->E D Test Compound D->E F Kinase reaction E->F G Detection of PIP3 product F->G H Quantification of inhibition G->H

Caption: Workflow for a biochemical PI3Kα inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation : Prepare assay buffer, a solution of PI3Kα enzyme, a solution of the lipid substrate PIP2, and a solution of ATP.

  • Compound Plating : Serially dilute the test compounds in DMSO and add them to the wells of a 384-well assay plate.

  • Enzyme Addition : Add the PI3Kα enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) to allow for compound binding.

  • Reaction Initiation : Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Reaction Incubation : Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and detect the amount of the product, PIP3, formed. This can be done using a variety of methods, such as a competitive ELISA or a fluorescence-based assay.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

EZH2 Inhibition Assay (Biochemical)

This assay quantifies the inhibition of the methyltransferase activity of the EZH2 enzyme complex.

Step-by-Step Protocol:

  • Reagent Preparation : Prepare assay buffer, a solution of the EZH2 enzyme complex, a solution of the histone H3 substrate, and a solution of the methyl donor S-adenosylmethionine (SAM).

  • Compound Plating : Prepare serial dilutions of the test compounds and add them to the assay plate.

  • Enzyme and Substrate Addition : Add the EZH2 enzyme and histone H3 substrate to the wells.

  • Reaction Initiation : Start the reaction by adding SAM.

  • Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C).

  • Detection : Measure the methylation of the histone H3 substrate. This can be achieved using methods such as AlphaLISA, which detects the specific methylation mark (H3K27me3).

  • Data Analysis : Determine the IC50 values as described for the PI3Kα assay.

Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

A Seed cancer cells in 96-well plate B Add serially diluted test compounds A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate GI50 G->H

Caption: Workflow for an MTT-based cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding : Seed cancer cells (e.g., A549 or MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at 570 nm using a plate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Structure-Activity Relationship (SAR) Discussion

  • Importance of the Free Carboxylic Acid : The significantly lower activity of the Methyl Ester Analog suggests that the free carboxylic acid is crucial for the bioactivity of these compounds. It may be involved in a key hydrogen bond interaction with the target enzyme's active site.[4]

  • Influence of the N-Protecting Group : The Parent Compound (Cbz) shows slightly better activity than the Boc-analog . This could be due to the steric bulk of the tert-butyl group in the Boc moiety hindering optimal binding, or the aromatic ring of the Cbz group participating in favorable pi-stacking interactions within the binding pocket.

  • Electronic Effects of the Cbz Group : The enhanced potency of the Chloro-Cbz Analog indicates that an electron-withdrawing group on the phenyl ring is beneficial for activity. This may enhance the binding affinity of the compound. Conversely, the slightly reduced activity of the Methoxy-Cbz Analog suggests that electron-donating groups are less favorable.

Conclusion

This guide provides a framework for the comparative analysis of the bioactivity of this compound and its analogs. While direct comparative experimental data is not yet available in the public domain, the provided synthesis strategies and detailed experimental protocols for assessing anticancer and kinase inhibitory activities offer a clear path for researchers to undertake such investigations. The hypothetical SAR analysis underscores the importance of the free carboxylic acid and suggests that modifications to the N-protecting group can fine-tune the biological activity of this promising class of compounds. Further research into these and other analogs is warranted to fully elucidate their therapeutic potential.

References

  • Jain, A., & Sahu, S. K. (2024).
  • Yuan, T., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • El-Gohary, N. S., & Shaaban, M. I. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate.
  • Gulluni, F., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Cancers, 14(3), 793.
  • Al-Ghorbani, M. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
  • Jain, A., & Sahu, S. K. (2024).
  • PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid.
  • Knight, T., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 144-153.
  • Bori, A. D., et al. (2020). Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289.
  • PubChem. (n.d.). (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid.
  • Dwivedi, A. R., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 10(52), 31235-31249.
  • Ciarapica, R., et al. (2014). Pharmacological Inhibition of EZH2 as a Promising Differentiation Therapy in Embryonal RMS. BMC Cancer, 14, 139.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.
  • Goel, S., et al. (2019). EZH2 inhibition activates a dsRNA–STING–interferon stress axis that potentiates response to PD-1 checkpoint blockade in prostate cancer.
  • Alam, M. S., et al. (2023).
  • Li, Y., et al. (2020). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 25(18), 4289.
  • Wang, Y., et al. (2010). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Tetrahedron Letters, 51(33), 4415-4417.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
  • Hsieh, M.-C., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(12), 3048-3062.
  • Ben-M'barek, M., et al. (2018). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate.
  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry, 269(7), 5241-5248.
  • PubChem. (n.d.). Methyl morpholine-2-carboxylate.
  • El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)
  • Yokelson, E. B., & Kuleshova, E. N. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • El-Sayed, N. N. E., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6533.

Sources

A Comparative Guide to the Structural Confirmation of 4-Cbz-morpholine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the morpholine scaffold is a privileged structure, lauded for its favorable physicochemical properties and metabolic stability. Among its many derivatives, 4-Cbz-morpholine-2-carboxylic acid stands out as a critical chiral building block for synthesizing complex bioactive molecules. The benzyloxycarbonyl (Cbz) protecting group offers robust, yet readily cleavable, protection of the morpholine nitrogen, facilitating intricate synthetic transformations. Given the stereochemical complexity and the profound impact of molecular architecture on pharmacological activity, unambiguous structural confirmation of these derivatives is not merely a procedural step but a cornerstone of synthetic success and downstream application.

This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of 4-Cbz-morpholine-2-carboxylic acid and its analogues. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to ensure the integrity of your structural assignments.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

The definitive structural confirmation of a 4-Cbz-morpholine-2-carboxylic acid derivative relies on a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for absolute configuration, X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

  • ¹H NMR Spectroscopy : This is the initial and most fundamental NMR experiment. For a typical 4-Cbz-morpholine-2-carboxylic acid derivative, the ¹H NMR spectrum will reveal characteristic signals corresponding to the morpholine ring protons, the benzyloxycarbonyl (Cbz) group, and the carboxylic acid proton.[1] The morpholine ring protons typically appear as a series of multiplets between δ 3.5 and 4.5 ppm.[1] The aromatic protons of the benzyl group are usually found in the δ 7.2–7.4 ppm region, while the benzylic methylene protons (CH₂) appear as a singlet or a pair of doublets around δ 5.1-5.2 ppm.[1][2]

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals include the carboxylic acid carbonyl (~170–175 ppm), the Cbz carbonyl (~155 ppm), the aromatic carbons of the benzyl group (~127-136 ppm), and the carbons of the morpholine ring (~45-70 ppm).[1]

  • 2D NMR Techniques (COSY, HSQC, HMBC) : For unambiguous assignment, especially in complex derivatives, 2D NMR is indispensable.[3]

    • COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the morpholine ring.[3]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively assigning which proton is attached to which carbon.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular skeleton and confirming the placement of the Cbz group and other substituents.[3]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

  • Molecular Weight Confirmation : High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compound.[1] For 4-Cbz-morpholine-2-carboxylic acid, the expected protonated molecule [M+H]⁺ would have a precise mass that can be validated to within a few parts per million (ppm).[1][4]

  • Fragmentation Analysis : Tandem mass spectrometry (MS/MS or MSⁿ) experiments provide valuable structural information by analyzing the fragmentation patterns of the parent ion.[4][5][6] Common fragmentation pathways for Cbz-protected morpholine derivatives include the loss of the morpholine core or cleavage of the amide bond, yielding characteristic fragment ions that can be used to confirm the presence of these structural motifs.[5]

X-ray Crystallography: The Unambiguous 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision.[7][8] It provides unequivocal proof of connectivity, conformation, and, most importantly for chiral molecules, the absolute stereochemistry.

The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.[7] For morpholine derivatives, X-ray crystallography can reveal the chair conformation of the morpholine ring and the precise spatial arrangement of all substituents.[7][9]

High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Integrity

While not a primary tool for de novo structural elucidation, HPLC is indispensable for assessing the purity of the synthesized compound. For chiral molecules like 4-Cbz-morpholine-2-carboxylic acid derivatives, chiral HPLC is the method of choice for determining enantiomeric purity.[1][10]

  • Purity Assessment : Reversed-phase HPLC is routinely used to determine the chemical purity of the final compound, with typical research-grade materials exhibiting >97% purity.[1]

  • Enantiomeric Separation : Chiral Stationary Phases (CSPs) are used to separate enantiomers.[11][12][13] The choice of the chiral column and mobile phase is critical and often requires screening of different conditions to achieve baseline separation of the enantiomers.[10][12] This analysis is crucial to confirm that the desired stereochemistry has been maintained throughout the synthesis.[1]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique depends on the specific question being asked. The following table provides a comparative overview of the primary methods for structural confirmation.

Technique Information Provided Strengths Limitations Sample Requirements
NMR Spectroscopy Atomic connectivity, chemical environment, 3D structure in solutionNon-destructive, provides a wealth of structural detail.[14]Can be complex to interpret for large molecules, lower sensitivity than MS.1-10 mg, soluble in deuterated solvent.[3]
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patternsHigh sensitivity, provides accurate molecular weight and formula.[4][5][6]Provides limited information on stereochemistry and connectivity.Micrograms to nanograms.
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, crystal packingGold standard for absolute structural determination.[7][8]Requires a suitable single crystal, which can be difficult to grow.Single crystal of sufficient quality and size.
Chiral HPLC Enantiomeric purity, chemical purityEssential for determining the ratio of enantiomers.[10][12]Does not provide direct structural information.Micrograms, soluble in mobile phase.

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the purified 4-Cbz-morpholine-2-carboxylic acid derivative into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the compound is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

    • For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[3]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard instrument parameters.

General Workflow for Single-Crystal X-ray Crystallography
  • Crystal Growth : Dissolve the highly purified compound (>99%) in a suitable solvent or solvent system.[7] Employ techniques such as slow evaporation, vapor diffusion, or cooling to promote the growth of single crystals. This is often a trial-and-error process.

  • Crystal Mounting and Data Collection : Carefully select and mount a suitable crystal on the goniometer of a diffractometer. Collect the diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell and space group.[7] Solve the phase problem to generate an initial electron density map and build a preliminary model of the molecule. Refine this model against the experimental data to obtain the final, high-resolution crystal structure.[7]

Visualizing the Workflow and Logic

The following diagrams illustrate the integrated workflow for structural confirmation and the logical relationships in 2D NMR analysis.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS HPLC HPLC (Purity & Chiral) Purification->HPLC Xray X-ray Crystallography (if crystal available) Purification->Xray Crystal Growth Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed NMR->Structure_Confirmed Connectivity MS->Structure_Confirmed MS->Structure_Confirmed Molecular Formula HPLC->Structure_Confirmed HPLC->Structure_Confirmed Purity/Enantiopurity Xray->Structure_Confirmed Xray->Structure_Confirmed Absolute Stereochemistry

Caption: Integrated workflow for the synthesis and structural confirmation of 4-Cbz-morpholine-2-carboxylic acid derivatives.

2D_NMR_Logic NMR_Experiments 1H NMR 13C NMR COSY HSQC HMBC Proton_Signals Proton Signals NMR_Experiments:f0->Proton_Signals Carbon_Signals Carbon Signals NMR_Experiments:f1->Carbon_Signals Proton_Networks Proton Spin Systems (e.g., within morpholine ring) NMR_Experiments:f2->Proton_Networks Direct_Bonds Direct C-H Bonds NMR_Experiments:f3->Direct_Bonds Long_Range Long-Range C-H Connectivity (2-3 bonds) NMR_Experiments:f4->Long_Range Final_Structure Final Structure Proton_Signals->Final_Structure Carbon_Signals->Final_Structure Proton_Networks->Final_Structure Direct_Bonds->Final_Structure Long_Range->Final_Structure

Caption: Logical relationships of 2D NMR experiments in assembling a molecular structure.

Conclusion

The structural confirmation of 4-Cbz-morpholine-2-carboxylic acid derivatives is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. While NMR and mass spectrometry provide the foundational data on connectivity and molecular formula, chiral HPLC is essential for verifying enantiomeric purity. For an indisputable determination of the three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography remains the ultimate arbiter. By understanding the strengths and limitations of each method and integrating them into a logical workflow, researchers can ensure the structural integrity of these valuable synthetic building blocks, thereby accelerating the pace of drug discovery and development.

References

  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • Benchchem. (n.d.). (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid.
  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Li, Q., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of (R)-4-Benzyl-3-methylmorpholine Derivatives and Alternative Scaffolds.
  • PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid.
  • MDPI. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ResearchGate. (n.d.). Powder X-ray diffractograms of form II and form III CBZ polymorphs.
  • Kovaleva, E. G., & Ryabova, V. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Thakral, S., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals.
  • Arshad, M., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports.
  • Aydoğan, C. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology.
  • PubChem. (n.d.). (S)-4-Cbz-Morpholine-3-carboxylic acid.
  • LookChem. (n.d.). (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid.
  • Al-Tamiemi, E. O., & Jaber, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal.
  • Zhang, Z., & Reider, P. J. (2006). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry.
  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.
  • ResearchGate. (n.d.). The powder X-ray diffraction patterns of CBZ form II, CBZ–PEG IC, and....
  • Benchchem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of Enantiomerically Pure Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine scaffold, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a privileged structure in medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a desirable component in the design of novel therapeutics.[5] When a stereocenter is introduced into the morpholine ring, the resulting enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[6] This underscores the critical importance of accessing enantiomerically pure morpholine derivatives for the development of safe and effective drugs. This guide provides an in-depth comparison of the primary strategies for synthesizing these valuable compounds and the analytical techniques required to validate their enantiomeric purity. We will delve into the causality behind experimental choices, offering insights gleaned from both seminal literature and practical laboratory experience.

Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure morpholines can be broadly categorized into three main approaches: asymmetric synthesis, utilization of the chiral pool, and chiral resolution. Each strategy possesses distinct advantages and limitations, and the optimal choice is often dictated by the specific target molecule, desired scale, and available resources.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis involves the creation of a chiral center from a prochiral substrate using a chiral catalyst or reagent. This approach is often the most elegant and atom-economical.

One powerful technique is the asymmetric hydrogenation of unsaturated morpholine precursors.[7][8][9] For instance, the use of a bisphosphine-rhodium catalyst with a large bite angle has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[7][8][9] Another notable example is the tandem one-pot reaction combining titanium-catalyzed hydroamination of aminoalkyne substrates with a subsequent ruthenium-catalyzed asymmetric transfer hydrogenation, which affords 3-substituted morpholines with enantiomeric excesses greater than 95%.[10][11] Mechanistic studies have revealed that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity in this system.[10][11]

Organocatalysis has also emerged as a valuable tool. An organocatalytic, enantioselective chlorination of an aldehyde can be the initial step in a multi-step synthesis of C2-functionalized morpholines, achieving enantiomeric excesses in the range of 75-98%.[6]

Key Advantages of Asymmetric Synthesis:

  • Direct access to a specific enantiomer.

  • High potential for catalytic efficiency and scalability.[11]

  • Avoids the need to separate enantiomers later in the synthetic sequence.

Causality in Experimental Design: The choice of catalyst and ligand is paramount in asymmetric synthesis. The ligand's structure creates a chiral environment around the metal center, which preferentially directs the reaction to form one enantiomer over the other. The solvent and temperature can also significantly influence the stereochemical outcome by affecting the catalyst's conformation and the transition state energies.

Table 1: Comparison of Selected Asymmetric Synthesis Methods for Chiral Morpholines

MethodSubstrateCatalyst/ReagentPosition of StereocenterEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationDehydromorpholinesBisphosphine-Rhodium complex (e.g., SKP-Rh)2Up to 99%[7][8][9]
Tandem Hydroamination/ATHAminoalkynesTi-catalyst followed by Ru-catalyst (Noyori-Ikariya)3>95%[10][11]
Organocatalytic ChlorinationAldehydesChiral amine organocatalyst275-98%[6]
Organocatalytic ChlorocycloetherificationAlkenolsCinchona alkaloid-derived phthalazine2 (quaternary center)Excellent[12]

Diagram 1: Conceptual Workflow of Asymmetric Synthesis

Prochiral Prochiral Substrate Transition_State Diastereomeric Transition States Prochiral->Transition_State Reaction Chiral_Catalyst Chiral Catalyst or Reagent Chiral_Catalyst->Transition_State Induces Chirality Enantiomer_R Enantiomer R Transition_State->Enantiomer_R Lower Energy Pathway Enantiomer_S Enantiomer S Transition_State->Enantiomer_S Higher Energy Pathway Product Enantiomerically Enriched Product Enantiomer_R->Product Enantiomer_S->Product

Caption: Asymmetric synthesis workflow.

The Chiral Pool: Nature's Starting Blocks

The chiral pool strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials.[5][13] This approach leverages the inherent chirality of these molecules to construct the desired morpholine derivative. For example, enantiopure functionalized morpholine fragments can be synthesized from Boc-protected serine.[5] The synthesis of the antibiotic Linezolid often employs chiral building blocks derived from natural sources.[14][15][16][17]

Key Advantages of Chiral Pool Synthesis:

  • Provides access to 100% enantiomerically pure starting materials.

  • Can be a cost-effective approach if the starting material is inexpensive.

  • The absolute configuration of the final product is often known from the outset.

Causality in Experimental Design: The key consideration in chiral pool synthesis is the strategic selection of a starting material that contains the desired stereocenter and functional groups that can be readily converted to the target morpholine. The synthetic route must be designed to proceed without racemization of the existing chiral center.

Diagram 2: Chiral Pool Synthesis Strategy

Chiral_Pool Chiral Pool (e.g., Amino Acid) Functional_Group Functional Group Interconversion Chiral_Pool->Functional_Group Cyclization Ring Formation Functional_Group->Cyclization Final_Product Enantiomerically Pure Morpholine Cyclization->Final_Product

Caption: Chiral pool synthesis workflow.

Chiral Resolution: Separating the Mirror Images

Chiral resolution involves the separation of a racemic mixture of a morpholine derivative into its individual enantiomers. This can be achieved through several methods, with the most common being:

  • Diastereomeric Salt Formation: The racemic morpholine, which is basic, is reacted with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[18][19] This technique was instrumental in the synthesis of the antiemetic drug Aprepitant, where a crystallization-induced dynamic resolution process was developed.[18][19]

  • Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This is a highly specific and often environmentally friendly method.[20]

  • Chiral Chromatography: Preparative chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), can be used to physically separate the enantiomers.[21]

Key Advantages of Chiral Resolution:

  • Can be applied when an asymmetric synthesis is not feasible or gives low enantioselectivity.

  • Allows for the isolation of both enantiomers for biological testing.

Causality in Experimental Design: In diastereomeric salt formation, the choice of resolving agent is critical and often requires empirical screening. The solvent system for crystallization must be carefully selected to maximize the solubility difference between the diastereomeric salts. For enzymatic resolution, the choice of enzyme and reaction conditions (pH, temperature) are key to achieving high selectivity and conversion.

Table 2: Comparison of Chiral Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt FormationFormation of diastereomeric salts with different physical properties.Scalable, well-established technique.Requires a suitable resolving agent, can be time-consuming to optimize crystallization conditions.
Enzymatic ResolutionSelective reaction of one enantiomer catalyzed by an enzyme.High enantioselectivity, mild reaction conditions.Enzyme may not be available for all substrates, potential for product inhibition.
Chiral Chromatography (HPLC/SFC)Differential interaction of enantiomers with a chiral stationary phase.Applicable to a wide range of compounds, can provide high purity.[22]Can be expensive for large-scale separations, requires specialized equipment.[21]

Validation of Enantiomeric Purity: A Self-Validating System

The synthesis of an enantiomerically pure morpholine is incomplete without rigorous analytical validation to determine the enantiomeric excess (ee). The most common and reliable techniques are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral Chromatography (HPLC and SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold standards for determining enantiomeric purity.[22][23][] These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column.[25]

  • Chiral HPLC: Often employs polysaccharide-based CSPs and is a versatile and widely used technique.[22] Method development can involve screening different columns and mobile phase compositions.[25]

  • Chiral SFC: Uses supercritical carbon dioxide as the primary mobile phase, offering advantages such as faster analysis times, reduced solvent consumption, and often complementary selectivity to HPLC.[21][26][27][28][29]

Causality in Method Development: The choice of CSP is the most critical parameter. The selection is based on the functional groups present in the analyte and their potential for chiral recognition interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the CSP. The mobile phase composition (solvents and additives) is then optimized to fine-tune the retention and resolution of the enantiomers.

Diagram 3: Workflow for Chiral HPLC/SFC Method Development

Start Racemic Standard Screen_CSP Screen Chiral Stationary Phases (CSPs) Start->Screen_CSP Screen_MP Screen Mobile Phases Screen_CSP->Screen_MP Optimize Optimize Conditions (Flow rate, Temperature) Screen_MP->Optimize Validate Method Validation Optimize->Validate Analysis Analysis of Synthesized Sample Validate->Analysis Result Determine Enantiomeric Excess (ee) Analysis->Result

Caption: Chiral HPLC/SFC method development workflow.

NMR Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric excess, typically by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).[30][31][32][33][34]

  • Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral reagent (e.g., Mosher's acid) to form a covalent diastereomeric mixture. The diastereomers have distinct NMR spectra, and the integration of specific signals allows for the calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.[35]

  • Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers.[30] This can lead to the resolution of signals for the two enantiomers in the NMR spectrum.

Causality in Method Selection: The choice between a CDA and a CSA depends on the functional groups present in the analyte. CDAs are suitable for compounds with reactive functional groups (e.g., alcohols, amines). CSAs are advantageous as they are non-destructive, but the induced chemical shift differences can sometimes be small.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol is a representative example based on the work of Fan et al. for the synthesis of 2-substituted chiral morpholines.[7][8][9]

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 and the chiral bisphosphine ligand (e.g., SKP) in an appropriate solvent (e.g., dichloromethane) is prepared.

  • Reaction Setup: The dehydromorpholine substrate is dissolved in the reaction solvent in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is added to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 30 atm).

  • Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 25 °C) for a set time (e.g., 12-24 hours). The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched morpholine derivative.

  • Validation: The enantiomeric excess is determined by chiral HPLC or SFC analysis.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a generic protocol for the analysis of a chiral morpholine derivative.[22][25]

  • Column Selection: Based on the structure of the morpholine derivative, select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic analytes.

  • Sample Preparation: Prepare a dilute solution of the racemic standard and the synthesized sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at an appropriate wavelength (e.g., 210 nm or the λmax of the compound).

  • Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the synthesized sample.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

The synthesis and validation of enantiomerically pure morpholine derivatives are cornerstones of modern pharmaceutical research and development. A thorough understanding of the available synthetic strategies—asymmetric synthesis, chiral pool utilization, and chiral resolution—allows the medicinal chemist to make informed decisions to access these critical building blocks efficiently. Rigorous analytical validation, primarily through chiral chromatography, is an indispensable final step to ensure the enantiopurity of the target compounds. The continued development of novel catalytic systems and analytical techniques will undoubtedly further empower scientists in their quest to design the next generation of life-saving medicines.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.
  • Li, M., Zhang, J., Yuan, M., & Fan, Q. A. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14262–14267. [Link]
  • Li, M., Zhang, J., Yuan, M., & Fan, Q. A. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]
  • Smith, S. W., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]
  • Li, M., Zhang, J., Yuan, M., & Fan, Q. A. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials.
  • ResearchGate. (n.d.). Chapter 10 Synthesis of aprepitant.
  • Der Pharma Chemica. (n.d.). A new and alternate synthesis of Linezolid: An antibacterial agent.
  • ResearchGate. (n.d.). Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2).
  • Asian Journal of Chemistry. (n.d.). Synthesis of Antibiotic Linezolid Analogues.
  • ResearchGate. (n.d.). Synthesis of enantiomerically pure [ 14 C]-labelled morpholine derivatives for a class of trace amine-associate receptor 1 agonists.
  • ResearchGate. (n.d.). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.
  • National Institutes of Health. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines.
  • National Institutes of Health. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • ResearchGate. (n.d.). Synthesis planning for linezolid (1). In the synthetic strategy....
  • Chinese Journal of Pharmaceuticals. (2014). Synthesis of Aprepitant.
  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.
  • Google Patents. (n.d.). CN102702125B - Chemical synthesis method for linezolid.
  • ACS Publications. (n.d.). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
  • Dhaka University Journal of Applied Science & Engineering. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • PubMed. (2016). Synthesis of enantiomerically pure [14 C]-labelled morpholine derivatives for a class of trace amine-associate receptor 1 agonists.
  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.
  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.
  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • RSC Publishing. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification.
  • American Pharmaceutical Review. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing.
  • PubMed. (n.d.). NMR Methods for Determination of Enantiomeric Excess.
  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • AFMPS. (n.d.). Journal of Chromatography A.
  • National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Nature. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
  • PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
  • Buchler GmbH. (n.d.). Chiral Building Blocks.
  • ResearchGate. (n.d.). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.

Sources

A Comparative Guide to the Synthetic Routes of Chiral 2-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a desirable heterocyclic core. The stereochemistry of substituents on the morpholine ring, particularly at the 2-position, is often critical for biological activity, dictating the molecule's interaction with its target. Consequently, the development of robust and efficient synthetic routes to enantiomerically pure 2-substituted morpholines is of paramount importance.

This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing these valuable chiral building blocks. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data from peer-reviewed literature, and offer detailed protocols for key transformations.

Comparative Overview of Synthetic Strategies

The synthesis of chiral 2-substituted morpholines can be broadly categorized into three main approaches: catalytic asymmetric methods, strategies employing the chiral pool, and organocatalytic routes. Each strategy presents a unique set of advantages and limitations in terms of efficiency, stereoselectivity, substrate scope, and operational simplicity.

Synthetic RouteKey TransformationCatalyst/ReagentTypical YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Key Advantages
Asymmetric Hydrogenation Hydrogenation of dehydromorpholineRhodium complex with chiral bisphosphine ligand (e.g., (R,R,R)-SKP)QuantitativeUp to 99% eeHigh efficiency, excellent enantioselectivity, atom-economical, and applicable to a range of substrates.[1][2]
Photocatalytic Annulation Diastereoselective C-H functionalization and annulationVisible-light photocatalyst, Lewis acid, Brønsted acidGood to excellentHigh diastereoselectivityDirect synthesis from readily available materials, access to diverse substitution patterns.[1]
Aziridine-Epoxide Heterocoupling Annulative coupling of aziridines and epoxidesCopper(I) cyanide or Brønsted acid75-95% (for aziridinyl alcohol intermediate)Stereochemistry dictated by starting materialsAccess to highly substituted morpholines with control over stereochemistry.[3][4]
Organocatalytic Halocyclization Enantioselective chlorocycloetherificationCinchona alkaloid-derived catalystExcellentHigh enantioselectivityProvides access to morpholines with a quaternary stereocenter at the 2-position under mild conditions.[5]

I. Catalytic Asymmetric Synthesis: A Modern Approach

Catalytic asymmetric methods have emerged as the most powerful and elegant strategies for the synthesis of chiral 2-substituted morpholines. These methods offer high levels of stereocontrol and efficiency, often proceeding with excellent atom economy.

A. Asymmetric Hydrogenation of Dehydromorpholines

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines stands out as a premier method for accessing the corresponding chiral morpholines.[2][6] This approach is characterized by its high efficiency, operational simplicity, and exceptional enantioselectivity.[2][7]

Mechanism and Causality: The success of this transformation hinges on the use of a chiral bisphosphine ligand, such as Shi-kown-phosphine (SKP), complexed to a rhodium center. The dehydromorpholine substrate coordinates to the chiral catalyst, and the subsequent hydrogenation occurs from a specific face of the double bond, dictated by the steric and electronic properties of the ligand, leading to the formation of one enantiomer in excess. The N-acyl group on the dehydromorpholine is crucial for activating the double bond towards hydrogenation.[2]

Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine [2]

  • Materials: N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1a, 0.2 mmol), [Rh(cod)2]SbF6 (1 mol%), (R,R,R)-SKP (1.05 mol%), Dichloromethane (DCM, 2 mL), H2 gas.

  • Procedure:

    • In a glovebox, a Schlenk tube is charged with [Rh(cod)2]SbF6 (1 mol%) and (R,R,R)-SKP (1.05 mol%).

    • Anhydrous and degassed DCM (1 mL) is added, and the mixture is stirred for 30 minutes.

    • A solution of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1a, 0.2 mmol) in DCM (1 mL) is added.

    • The Schlenk tube is placed in an autoclave, which is then purged with H2 gas three times.

    • The autoclave is pressurized with H2 to 30 atm and the reaction is stirred at room temperature for 24 hours.

    • After releasing the pressure, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the chiral 2-phenylmorpholine derivative.

  • Results: Quantitative yield, 92% ee.[2]

Logical Flow of Asymmetric Hydrogenation:

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification Rh_precatalyst [Rh(cod)2]SbF6 Active_catalyst Chiral Rhodium Catalyst Rh_precatalyst->Active_catalyst Ligand Exchange Chiral_ligand (R,R,R)-SKP Chiral_ligand->Active_catalyst Product Chiral 2-Substituted Morpholine Active_catalyst->Product Dehydromorpholine Dehydromorpholine Substrate Dehydromorpholine->Product Asymmetric Hydrogenation H2 H2 Gas H2->Product Crude_product Crude Product Product->Crude_product Reaction Completion Purified_product Purified Chiral Morpholine Crude_product->Purified_product Column Chromatography

Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

B. Photocatalytic Diastereoselective Annulation

A recent and innovative approach involves the use of visible-light photocatalysis to construct 2-aryl morpholines from readily available starting materials.[1] This method proceeds via a diastereoselective annulation, offering a modular route to a variety of substituted morpholines.

Mechanism and Causality: The reaction is believed to proceed through the formation of a radical cation intermediate upon excitation of the photocatalyst by visible light. A Lewis acid and a Brønsted acid play crucial roles in activating the substrate and promoting the cyclization cascade. The diastereoselectivity is controlled by the facial bias in the annulation step.

II. Chiral Pool Synthesis: Building from Nature's Blocks

The use of readily available enantiopure starting materials, such as amino acids and epoxides, provides a reliable and often straightforward entry to chiral 2-substituted morpholines.

A. From Chiral Amino Alcohols

Chiral 1,2-amino alcohols, which can be derived from amino acids, are excellent precursors for the synthesis of chiral morpholines. The synthesis typically involves the N-alkylation of the amino alcohol followed by an intramolecular cyclization.

Causality in Stereocontrol: The stereochemistry at the 2-position of the morpholine ring is directly inherited from the chiral center of the starting amino alcohol. The key challenge in this approach is often achieving regioselective cyclization, especially when the amino alcohol contains multiple hydroxyl groups.

Experimental Protocol: Synthesis of a 2,6-disubstituted morpholine from an N-tethered amino alcohol [8]

  • Materials: N-tethered amino alcohol (e.g., (E)-4-((2-hydroxy-3-phenylpropyl)amino)but-2-en-1-ol), FeCl3·6H2O (5 mol%), Dichloromethane (CH2Cl2).

  • Procedure:

    • The N-tethered amino alcohol is dissolved in CH2Cl2 in a sealed tube.

    • FeCl3·6H2O (5 mol%) is added to the solution.

    • The mixture is heated to the specified temperature (e.g., 50 °C) for 1-2 hours.

    • After cooling, the suspension is filtered through a short plug of silica gel.

    • The filtrate is concentrated, and the residue is purified by column chromatography.

  • Note: This protocol describes the synthesis of a 2,6-disubstituted morpholine, and specific protocols for 2-substituted morpholines from amino alcohols would follow a similar principle of cyclization.

B. From Chiral Epoxides via Aziridine-Epoxide Heterocoupling

A novel and powerful strategy for the synthesis of highly substituted morpholines involves the annulative heterocoupling of chiral aziridines and epoxides.[3][4] This formal [3+3] cycloaddition provides access to complex morpholine skeletons with excellent stereocontrol.

Mechanism and Causality: The reaction proceeds through the initial ring-opening of the epoxide by the aziridine nucleophile to form an aziridinyl alcohol intermediate. This step can be catalyzed by either a Lewis acid (e.g., CuCN) or a Brønsted acid. Subsequent intramolecular cyclization of the aziridinyl alcohol, often promoted by a Lewis acid, furnishes the morpholine ring. The stereochemistry of the final product is dictated by the predefined stereocenters in the starting aziridine and epoxide.[3]

Synthetic Pathway of Aziridine-Epoxide Heterocoupling:

G Chiral_Aziridine Chiral Aziridine Aziridinyl_Alcohol Aziridinyl Alcohol Intermediate Chiral_Aziridine->Aziridinyl_Alcohol Nucleophilic Ring Opening Chiral_Epoxide Chiral Epoxide Chiral_Epoxide->Aziridinyl_Alcohol Morpholine_Product Chiral 2-Substituted Morpholine Aziridinyl_Alcohol->Morpholine_Product Intramolecular Cyclization

Caption: General scheme for morpholine synthesis via aziridine-epoxide heterocoupling.

III. Organocatalysis: Metal-Free Asymmetric Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules.

A. Organocatalytic Enantioselective Chlorocycloetherification

For the synthesis of chiral 2,2-disubstituted morpholines, an elegant organocatalytic enantioselective chlorocycloetherification of alkenols has been developed.[5] This method provides access to morpholines bearing a quaternary stereocenter at the 2-position with high yields and enantioselectivities.

Mechanism and Causality: The reaction is catalyzed by a cinchona alkaloid-derived catalyst, which activates a chlorinating agent. The catalyst then forms a chiral complex with the alkenol substrate, directing the intramolecular cyclization to occur in an enantioselective manner.

Conclusion: Choosing the Optimal Route

The selection of an appropriate synthetic route for a chiral 2-substituted morpholine depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired level of stereochemical purity.

  • For high efficiency and enantioselectivity for a range of 2-aryl and 2-alkyl substituted morpholines, asymmetric hydrogenation of the corresponding dehydromorpholines is often the method of choice. Its atom economy and the commercial availability of chiral ligands make it an attractive option for both academic and industrial settings.

  • When starting from readily available chiral precursors, synthesis from chiral amino alcohols or epoxides offers a reliable and stereochemically defined route. The aziridine-epoxide heterocoupling strategy is particularly powerful for accessing highly substituted and complex morpholine architectures.

  • For the construction of 2,2-disubstituted morpholines with a quaternary stereocenter, organocatalytic enantioselective chlorocycloetherification provides an excellent solution.

The continued development of novel catalytic systems and synthetic methodologies will undoubtedly expand the toolkit for accessing these medicinally important chiral heterocycles, enabling the exploration of new chemical space in drug discovery.

References

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 147(17), 14605-14613. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14515-14520. [Link]
  • Zhang, Z., & Zhang, W. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines.
  • Jacob, A. G., et al. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society, 147(51), 46825-46832. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 15061-15066. [Link]
  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation.
  • Wolfe, J. P., et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(21), 4855-4858. [Link]
  • Jacob, A. G., et al. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives.
  • Ghorai, M. K., et al. (2025). Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols.
  • Matlock, J. V., et al. (2015). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 17(20), 5044-5047. [Link]
  • Jacob, A. G., et al. (2025).
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
  • Bode, J. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ChemRxiv. [Link]
  • Cossy, J., et al. (2021).
  • Li, M., et al. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)...
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 15061-15066. [Link]
  • Ye, B., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(12), 1454-1459. [Link]

Sources

A Comparative Guide to the Reaction Kinetics for the Synthesis of 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the morpholine scaffold is a privileged structure, imparting favorable physicochemical properties to bioactive molecules. The stereospecific functionalization of this heterocycle is of paramount importance, and 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid serves as a critical chiral building block. The efficiency of its synthesis, governed by reaction kinetics, directly impacts yield, purity, and scalability. This guide provides an in-depth analysis of the reaction kinetics for the synthesis of this key intermediate, comparing the standard method with viable alternatives and offering field-proven insights into optimizing this crucial transformation.

Introduction: The Significance of Cbz-Protected Morpholine-2-Carboxylic Acid

This compound, often referred to as Cbz-morpholine-2-carboxylic acid, is a versatile reagent in medicinal chemistry. The morpholine ring offers metabolic stability and improved aqueous solubility, while the carboxylic acid provides a handle for amide bond formation, a cornerstone of drug design. The benzyloxycarbonyl (Cbz) protecting group is instrumental in this context, offering robust protection of the secondary amine under a variety of reaction conditions, yet being readily removable under mild hydrogenolysis.[1] Understanding the kinetics of its introduction is key to developing efficient and scalable synthetic processes.

The Standard Synthetic Route: N-Benzyloxycarbonylation

The most prevalent method for the synthesis of this compound is the direct N-acylation of morpholine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism.[2]

Reaction Mechanism and Kinetic Profile

The reaction is initiated by the deprotonation of the secondary amine of morpholine-2-carboxylic acid by a base, enhancing its nucleophilicity. The resulting anion then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate formed subsequently collapses, expelling a chloride ion to yield the final Cbz-protected product.[3]

The rate of this reaction is influenced by several factors, including the concentration of the reactants, the choice of base, the solvent system, and the reaction temperature. While specific kinetic data for this exact transformation is not extensively published, valuable insights can be gleaned from studies on the solvolysis of benzyl chloroformate, which also proceeds through a nucleophilic attack on the carbonyl carbon. These studies indicate that the reaction rate is sensitive to both the nucleophilicity and the ionizing power of the solvent.[4] Generally, the reaction is considered to be second order, with the rate being dependent on the concentrations of both the amine and benzyl chloroformate.

N-Benzyloxycarbonylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Chloride Elimination Morpholine-2-carboxylic acid Morpholine-2-carboxylic acid Deprotonated Morpholine Deprotonated Morpholine Morpholine-2-carboxylic acid->Deprotonated Morpholine + Base Base Base Tetrahedral Intermediate Tetrahedral Intermediate Deprotonated Morpholine->Tetrahedral Intermediate + Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate Product 4-((benzyloxy)carbonyl)morpholine- 2-carboxylic acid Tetrahedral Intermediate->Product - Chloride Ion Chloride Ion Chloride Ion

Mechanism of N-Benzyloxycarbonylation.
Experimental Protocol: Standard Synthesis

Materials:

  • Morpholine-2-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve morpholine-2-carboxylic acid (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of water and a suitable organic solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled, stirring solution. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. If a biphasic system is not present, add water and an organic solvent (e.g., DCM or ethyl acetate).

  • Extraction: Separate the layers. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Alternative Synthetic Strategies: A Comparative Analysis

While the standard N-benzyloxycarbonylation is a robust method, alternative strategies exist that may offer advantages in specific contexts, such as improved safety profiles or orthogonality with other protecting groups.

Boc-Protection: A Common Alternative

The tert-butyloxycarbonyl (Boc) group is another widely used amine protecting group. The synthesis of 4-((tert-butoxycarbonyl)morpholine-2-carboxylic acid) follows a similar procedure to the Cbz-protection, typically using di-tert-butyl dicarbonate (Boc₂O) as the electrophile.

Kinetic Comparison: Cbz vs. Boc

FeatureCbz-Protection (with Cbz-Cl)Boc-Protection (with Boc₂O)
Reagent Reactivity Benzyl chloroformate is highly reactive and moisture-sensitive.[5]Di-tert-butyl dicarbonate is less reactive and more stable.
Reaction Rate Generally faster due to the high electrophilicity of the acid chloride.Typically slower, may require longer reaction times or gentle heating.
Byproducts HCl is generated, requiring a stoichiometric amount of base.Tert-butanol and CO₂ are the main byproducts, which are relatively benign.
Work-up Often requires an acidic wash to remove the base.Generally simpler work-up.

While direct kinetic data comparing the two for this specific substrate is scarce, the inherent reactivity of the reagents suggests that the Cbz protection is kinetically more favorable, leading to shorter reaction times. However, the Boc-protection offers advantages in terms of reagent stability and a more benign byproduct profile. The choice between Cbz and Boc often depends on the overall synthetic strategy and the presence of other functional groups that might be sensitive to the deprotection conditions (hydrogenolysis for Cbz, acid for Boc).[1]

Greener Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more environmentally friendly methods. For the synthesis of Cbz-protected amines, this includes exploring alternative reagents and reaction conditions.

  • Phosgene-Free Synthesis of Benzyl Chloroformate: Traditionally, benzyl chloroformate is synthesized from benzyl alcohol and the highly toxic phosgene.[6] Greener alternatives for the in-situ generation of Cbz-Cl or the use of less hazardous carbonyl sources are being explored to improve the overall safety and environmental impact of the synthesis.

  • Enzymatic Deprotection: While not a synthetic alternative for the protection step, the use of enzymes for the deprotection of the Cbz group offers a mild and highly selective method compared to traditional catalytic hydrogenolysis, which can sometimes lead to side reactions.[4]

Monitoring the Reaction Kinetics

To accurately analyze and optimize the reaction kinetics, real-time monitoring of the reaction progress is essential. Several analytical techniques can be employed for this purpose.

Experimental_Workflow Start Start Reaction_Setup Set up reaction: Morpholine-2-carboxylic acid, Base, Solvent Start->Reaction_Setup Reagent_Addition Add Benzyl Chloroformate Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor reaction progress (TLC, HPLC, in-situ IR/NMR) Reagent_Addition->Reaction_Monitoring Workup Quench and extract Reaction_Monitoring->Workup Reaction Complete Purification Recrystallization or Chromatography Workup->Purification Analysis Characterize product (NMR, IR, MS) Purification->Analysis End End Analysis->End

General experimental workflow for synthesis and analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring the disappearance of starting materials and the appearance of the product. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid) is a common setup. By taking aliquots from the reaction mixture at different time points, a concentration versus time profile can be generated, from which the reaction rate and order can be determined.[1]

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy allows for real-time, continuous monitoring of the reaction without the need for sampling. The disappearance of the N-H stretch of the starting material and the appearance of the carbonyl stretch of the carbamate product can be tracked over time to determine the reaction kinetics.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used for reaction monitoring. By observing the change in the integration of characteristic peaks of the starting material and product over time, the reaction progress can be quantified. For instance, the methylene protons adjacent to the nitrogen in the morpholine ring will experience a downfield shift upon N-Cbz protection.

Conclusion and Future Perspectives

The synthesis of this compound via N-benzyloxycarbonylation is a well-established and efficient method. The reaction kinetics are favorable, typically leading to high yields in a relatively short time. While the standard protocol is robust, there is room for improvement, particularly in the development of greener and safer procedures that avoid hazardous reagents like phosgene.

The choice between the Cbz group and other protecting groups like Boc is dictated by the specific requirements of the overall synthetic route, particularly the orthogonality of deprotection steps. A thorough understanding of the kinetic profiles of these reactions, aided by modern analytical techniques for real-time monitoring, is crucial for the rational design and optimization of synthetic processes in the pharmaceutical and chemical industries. Future research in this area will likely focus on the development of catalytic and more atom-economical methods for the synthesis of this important chiral building block.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Kim, H., et al. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Analytical Chemistry, 93(4), 2106–2113. [Link]
  • Freie Universität Berlin. In situ Reaction Monitoring in Photocatalytic Organic Synthesis.
  • Kyong, J. B., et al. (2000). Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions. The Journal of Organic Chemistry, 65(23), 8051–8058. [Link]
  • Korea University. Real-Time Reaction Monitoring with in Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis.
  • Wikipedia. Benzyl chloroformate.
  • Google Patents. Benzyl morpholine derivatives.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
  • ResearchGate. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis.
  • Royal Society of Chemistry. Exploiting in situ NMR to monitor the formation of a metal–organic framework.
  • Semantic Scholar. Rate and Product Studies of Solvolyses of Benzyl Fluoroformate.
  • Jiang, W. Q., et al. (2005). Kinetic investigation of the effect of the amino acid side chains in the selective acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides. Journal of Peptide Science, 11(10), 627–632. [Link]
  • National Institute of Standards and Technology. Benzyl chloroformate.
  • MDPI. Rate and Product Studies of Solvolyses of Benzyl Fluoroformate.
  • Grokipedia. Benzyl chloroformate.

Sources

A Comparative Guide to the X-ray Crystallography of Morpholine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Morpholine-2-Carboxylic Acid Derivatives in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its inherent properties, such as improved aqueous solubility and metabolic stability, make it a desirable component in drug design.[1] Specifically, morpholine-2-carboxylic acid and its derivatives serve as versatile building blocks for synthesizing a wide array of biologically active compounds, including anticancer and antibacterial agents.[2][3][4]

Determining the precise three-dimensional structure of these derivatives through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies.[5] This knowledge enables the rational design of more potent and selective drug candidates by providing a detailed understanding of molecular conformation and intermolecular interactions within the crystal lattice.[6][7]

The Crystallization Challenge: A Comparative Analysis of Strategies

Obtaining diffraction-quality single crystals is often the most significant hurdle in X-ray crystallography.[8] For morpholine-2-carboxylic acid derivatives, the presence of both hydrogen bond donors (carboxylic acid, morpholine N-H) and acceptors (carboxylic acid oxygens, morpholine oxygen and nitrogen) can lead to complex intermolecular interactions, making crystallization a non-trivial pursuit. This section compares common crystallization techniques and their applicability to this class of compounds.

Slow Evaporation: The Workhorse Technique

Slow evaporation is a widely used and often successful method for crystallizing small molecules.[5] The choice of solvent is critical and is typically guided by the solubility profile of the compound. For morpholine-2-carboxylic acid derivatives, a range of solvents should be screened.

Experimental Protocol: Solvent Screening for Slow Evaporation

  • Solubility Assessment: Begin by assessing the solubility of the purified morpholine-2-carboxylic acid derivative in a variety of solvents at room temperature. A good starting point includes alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile).

  • Solution Preparation: Prepare a nearly saturated solution of the compound in a promising solvent by dissolving it with gentle heating if necessary.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap or parafilm containing a few pinholes to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Causality Behind Solvent Choice: The ideal solvent is one in which the compound is moderately soluble. If the solubility is too high, the solution will remain unsaturated for an extended period, hindering crystal nucleation. Conversely, if the solubility is too low, it may be difficult to dissolve a sufficient amount of the compound to achieve supersaturation upon evaporation.

Vapor Diffusion: A Refined Approach for Challenging Cases

Vapor diffusion, in either hanging or sitting drop format, offers finer control over the rate of supersaturation. This technique is particularly useful when slow evaporation yields amorphous solids or very small crystals.

Experimental Protocol: Hanging Drop Vapor Diffusion

  • Reservoir Preparation: Fill the well of a vapor diffusion plate with a "precipitant" solution, which is a solvent in which the compound is poorly soluble (the "anti-solvent").

  • Drop Preparation: On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of a concentrated solution of the morpholine-2-carboxylic acid derivative (in a "good" solvent) with an equal volume of the precipitant solution from the reservoir.

  • Sealing and Incubation: Invert the coverslip and seal the well with grease to create a closed system. The vapor from the precipitant in the reservoir will slowly diffuse into the drop, gradually increasing the concentration of the anti-solvent and inducing crystallization.

  • Monitoring: Regularly inspect the drops under a microscope for the formation of single crystals.

Cooling Crystallization: Leveraging Temperature-Dependent Solubility

For compounds that exhibit a significant change in solubility with temperature, controlled cooling of a saturated solution can be an effective crystallization method.

Experimental Protocol: Controlled Cooling Crystallization

  • Saturated Solution Preparation: Prepare a saturated solution of the derivative in a suitable solvent at an elevated temperature.

  • Slow Cooling: Slowly cool the solution to room temperature or below. This can be achieved by placing the container in a dewar of warm water and allowing it to cool to ambient temperature overnight.

  • Crystal Collection: Once crystals have formed, they can be isolated by filtration.

A Comparative Look at Synthesis Strategies

The quality of the starting material is crucial for successful crystallization. Several synthetic routes to morpholine-2-carboxylic acid derivatives have been reported. A common and efficient method involves the cyclization of an appropriate amino alcohol precursor.

A Representative Synthetic Protocol: Synthesis of N-Boc-morpholine-2-carboxylic acid

A concise synthesis of (S)-N-BOC-morpholine-2-carboxylic acid has been developed from epichlorohydrin, which importantly requires no chromatographic purification, thereby allowing for high throughput.[9] Another approach involves the reaction of an amino acid with chloroacetyl chloride, followed by cyclization.[10]

For the purpose of this guide, a generalized cyclization approach is outlined below:

  • N-Alkylation: React a suitable N-protected 2-aminoethanol derivative with a haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile) to form the diester intermediate.

  • Deprotection and Cyclization: Remove the N-protecting group (e.g., hydrogenolysis for a benzyl group) to allow for spontaneous intramolecular cyclization to the morpholinone.

  • Hydrolysis: Hydrolyze the ester and the lactam of the morpholinone intermediate under basic conditions (e.g., aqueous NaOH) to yield the sodium salt of the morpholine-2-carboxylic acid.

  • Acidification and Purification: Carefully acidify the solution with HCl to precipitate the desired morpholine-2-carboxylic acid derivative. The crude product can then be purified by recrystallization.

Rationale for Purification: The final recrystallization step is critical. Impurities present in the crude product can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[11]

X-ray Diffraction: From Data Collection to Structure Solution

Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Data Collection: Key Considerations

Modern single-crystal X-ray diffractometers are highly automated.[6] However, several parameters can be optimized to ensure the collection of high-quality data.

  • Crystal Selection: Choose a crystal with well-defined faces and no visible cracks or defects.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.

  • X-ray Source: The choice of X-ray source (e.g., Mo Kα or Cu Kα) depends on the size of the unit cell and the elements present in the crystal.

Structure Solution and Refinement

The process of determining the crystal structure from the diffraction data involves two main steps: solving the phase problem and refining the atomic model.

  • Structure Solution: For small molecules like morpholine-2-carboxylic acid derivatives, direct methods are typically used to solve the phase problem and generate an initial electron density map.[8]

  • Structure Refinement: The initial atomic model is then refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Comparative Structural Analysis of Morpholine-2-Carboxylic Acid Derivatives

The crystal structures of morpholine-2-carboxylic acid derivatives reveal important information about their conformation and intermolecular interactions.

Conformational Analysis

The morpholine ring typically adopts a chair conformation.[12][13][14] The substituent at the 2-position (the carboxylic acid group) can be in either an axial or equatorial position. The preferred conformation is influenced by steric and electronic factors. X-ray crystallography provides definitive evidence of the solid-state conformation.

DerivativeConformation of 2-substituentKey Torsion Angles (°C)Reference
(S)-Morpholine-2-carboxylic acidEquatorialC3-N4-C5-C6 = -55.2Hypothetical Data
N-acetyl-(S)-morpholine-2-carboxylic acidAxialC3-N4-C5-C6 = 54.8Hypothetical Data

This table presents hypothetical data for illustrative purposes. Actual values would be obtained from the refined crystal structures.

Intermolecular Interactions

The crystal packing of morpholine-2-carboxylic acid derivatives is typically dominated by hydrogen bonding.[15][16][17] The carboxylic acid group can form strong hydrogen bonds, often leading to the formation of dimers or extended chains. The morpholine nitrogen and oxygen atoms can also participate in hydrogen bonding, further influencing the crystal packing.

Visualizing the Workflow and Interactions

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Recrystallization synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (Slow Evaporation/Vapor Diffusion) screening->growth data_collection Data Collection growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis (Conformation, Packing) refinement->analysis end Final Structure analysis->end

Caption: A generalized workflow for the X-ray crystallography of morpholine-2-carboxylic acid derivatives.

hydrogen_bonding cluster_dimer Carboxylic Acid Dimer cluster_chain Head-to-Tail Chain R-COOH_1 R-C(=O)O-H R-COOH_2 H-O(C=O)-R R-COOH_1->R-COOH_2 O-H···O R-COOH_2->R-COOH_1 O-H···O Molecule_A_COOH R-COOH Molecule_B_Morpholine_N H-N(morpholine)-R' Molecule_A_COOH->Molecule_B_Morpholine_N O-H···N

Caption: Common hydrogen bonding motifs observed in the crystal structures of carboxylic acids.

Conclusion and Future Outlook

This guide has provided a comparative overview of the key steps involved in the X-ray crystallography of morpholine-2-carboxylic acid derivatives, from synthesis and crystallization to structure determination and analysis. A thorough understanding of the principles behind each step is essential for overcoming the challenges associated with obtaining high-quality crystal structures for this important class of compounds. The insights provided herein are intended to empower researchers to make informed experimental choices and to successfully apply this powerful analytical technique in their drug discovery efforts.

References

  • Park, S. M., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.
  • Park, S. M., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PMC.
  • ResearchGate. (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations.
  • ResearchGate. (2012). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • RSC Publishing. (2018). Intermolecular interactions in molecular crystals and their effect on thermally activated delayed fluorescence of helicene-based emitters.
  • Wikipedia. (n.d.). X-ray crystallography.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PMC. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • Portland Press. (2021). A beginner's guide to X-ray data processing.
  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • MDPI. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.
  • MDPI. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.
  • Wikipedia. (n.d.). Morpholine.
  • PMC. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.
  • PubChem. (n.d.). Morpholine-2-carboxylic acid.
  • ResearchGate. (2012). Synthesis and Characterization of Some New Morpholine Derivatives.
  • MDPI. (2021). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes.
  • NIH. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
  • ResearchGate. (2009). Solvent design for crystallization of carboxylic acids.
  • MDPI. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid (Cbz-morpholine-2-carboxylic acid). Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound's waste stream effectively, ensuring both personal safety and environmental stewardship.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a chiral morpholine derivative often utilized in asymmetric synthesis, particularly in peptide and heterocyclic chemistry.[1] The presence of the benzyloxycarbonyl (Cbz) protecting group and the morpholine ring structure necessitates a careful approach to its disposal.[1][2]

While a specific, detailed toxicological profile for this exact compound is not extensively documented in readily available literature, safety data sheets (SDS) for structurally similar compounds provide critical insights. For instance, related morpholine and carboxylic acid derivatives are often classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][4][5][6][7] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a fume hood.[5][8]

From a regulatory standpoint, the disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12] The RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[10][11]

Key Regulatory Considerations:
  • Hazardous Waste Determination: The first step in proper disposal is to determine if the waste is hazardous.[10] A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[13]

  • Generator Status: The amount of hazardous waste a facility generates per month determines its generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator), which dictates specific on-site storage time limits and management requirements.[10][14][15][16]

  • State and Local Regulations: It is crucial to be aware that state and local regulations may be more stringent than federal EPA guidelines.[10][17] Always consult your institution's Environmental Health & Safety (EHS) department for specific local requirements.

Pre-Disposal Considerations and Waste Minimization

Before we delve into the step-by-step disposal protocol, it is essential to consider strategies for waste minimization. Prudent planning in the experimental design phase can significantly reduce the volume of hazardous waste generated. This includes:

  • Accurate Weighing: Only weigh out the amount of this compound necessary for your reaction.

  • Optimized Reaction Scale: Whenever possible, perform reactions on the smallest scale that will yield the required amount of product.

  • Avoid Contamination: Prevent the cross-contamination of non-hazardous waste with this chemical.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to be a self-validating system, ensuring safety and compliance at each stage.

Part 1: Immediate Handling and Segregation
  • Wear Appropriate PPE: At a minimum, this includes chemical safety goggles, chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact), and a lab coat.[8]

  • Work in a Ventilated Area: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5][8]

  • Segregate Waste at the Source: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips). This prevents the contamination of non-hazardous waste streams.

Part 2: Waste Characterization and Containerization
  • Hazardous Waste Determination: Based on its chemical structure (a carboxylic acid) and potential for irritation, it is prudent to manage this compound as a hazardous waste unless determined otherwise by analytical testing. The acidic nature of the carboxylic acid group means it could be classified as corrosive if the pH of the waste solution is ≤ 2.

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[3][5]

    • Ensure the container is in good condition, with no cracks or leaks.

  • Properly Label the Waste Container: The EPA requires that each hazardous waste container be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant," "Corrosive - Acid").[14] Your institution's EHS department will likely provide pre-printed hazardous waste labels that include fields for all required information.

Part 3: On-Site Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Laboratories can accumulate hazardous waste in designated SAAs, which must be at or near the point of generation and under the control of the operator.[13][14]

  • Storage Limits: Up to 55 gallons of a single hazardous waste stream can be accumulated in an SAA.[16]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

    • Do not mix incompatible waste streams in the same container. For example, do not mix acidic waste with basic or reactive waste.

Part 4: Final Disposal
  • Contact Your EHS Department: Once the waste container is full or you have finished the project generating this waste, contact your institution's EHS department to arrange for a pickup.

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal vendor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[3][8][13] Its impact on aquatic life is not well-characterized, and this method of disposal is a violation of EPA regulations for hazardous waste.

    • DO NOT dispose of this chemical in the regular trash.[8] This can lead to the exposure of custodial staff and environmental contamination.

Decontamination and Spill Procedures

Decontamination:

  • Wipe down any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

Spill Response:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area as described above.

  • Report the Spill: Report the spill to your supervisor and your institution's EHS department.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Pure compound or contaminated materials) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate characterize Characterize as Hazardous Waste segregate->characterize prohibited Prohibited Disposal (Drain or Trash) segregate->prohibited container Select & Label Compatible Hazardous Waste Container characterize->container saa Store in Satellite Accumulation Area (SAA) container->saa ehs_contact Contact EHS for Pickup saa->ehs_contact

Caption: Decision workflow for the disposal of this compound.

Summary of Key Information

AspectGuidelineRationale
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coatTo prevent skin and eye irritation.[3][4][5][6][7]
Handling Location Certified chemical fume hoodTo prevent inhalation of dust or vapors.[5][8]
Waste Classification Hazardous WastePrecautionary measure due to potential corrosivity and irritant properties.
Waste Container Labeled, sealed, compatible container (HDPE or glass)To ensure safe containment and compliance with EPA labeling requirements.[14]
On-Site Storage Designated Satellite Accumulation Area (SAA)To comply with EPA regulations for hazardous waste accumulation.[13][14]
Disposal Method Through institutional EHS department for professional disposalTo ensure compliance with RCRA "cradle-to-grave" management.[10][11]
Prohibited Disposal Drain or regular trashTo prevent environmental contamination and ensure safety.[3][8][13]

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always remember that your institution's Environmental Health & Safety department is your primary resource for guidance on chemical waste disposal.

References

  • Safe Chemical Waste Disposal in Labs - Environmental Marketing Services. (2025, December 22).
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Resource Conservation and Recovery Act. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • Safety Data Sheet: 2-(Benzyloxycarbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid. (n.d.). AK Scientific, Inc.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal.
  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources.
  • RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety.
  • Safety Data Sheet: 4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID. (2025, July 26). ChemicalBook.
  • (2S)-4-[(Benzyloxy)carbonyl]morpholine-2-carboxylic acid. (n.d.). Advanced ChemBlocks.
  • Safety Data Sheet: 4-Benzylmorpholine-2-carboxylic acid hydrochloride. (2025, December 20). Fisher Scientific.
  • This compound. (n.d.). Smolecule.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
  • Safety Data Sheet. (2024, August 9). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.). Shanghai Canbi Pharma Ltd.
  • 4-[(benzyloxy)carbonyl]morpholine-2-carboxylic acid. (n.d.). Key Organics.
  • Safety Data Sheet: 3-Morpholin-4-ylquinoxaline-2-carboxylic acid. (n.d.). AK Scientific, Inc.
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2025, August 6). ResearchGate.
  • (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid. (n.d.). Benchchem.
  • CAS 135782-21-7 | this compound. (n.d.). Alchem Pharmtech.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Safety Data Sheet: (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid. (n.d.). BLD Pharmatech.
  • Safety Data Sheet: (S)-Morpholine-2-carboxylic acid. (n.d.). AK Scientific, Inc.

Sources

Personal protective equipment for handling 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

This document provides a comprehensive operational and safety guide for the handling and disposal of this compound (CAS: 135782-21-7). As a key building block in medicinal and synthetic chemistry, its safe management is paramount to ensuring both personnel safety and experimental integrity.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.

Hazard Assessment and Chemical Profile

  • Morpholine Core: The parent compound, morpholine, is classified as a flammable liquid that is toxic upon skin contact or inhalation and can cause severe skin burns and eye damage.[3][4] While the N-substitution with the Cbz group mitigates some of the reactivity of the secondary amine, the underlying hazard potential of the morpholine ring system necessitates caution.

  • Carboxylic Acid Group: Carboxylic acids are known irritants and can be corrosive, posing a risk of skin burns and serious eye damage upon contact.[5][6] Direct contact with acids can lead to tissue damage, and inhalation of dusts or aerosols can irritate the respiratory tract.[6][7]

  • Benzyloxycarbonyl (Cbz) Group: This group is generally stable but can be cleaved under specific conditions (e.g., hydrogenolysis), which is a consideration for chemical compatibility and waste streams.[1][8]

Given this composite profile, this compound should be handled as, at a minimum, a substance that can cause significant skin, eye, and respiratory irritation.[7][9]

Parameter Value Source
IUPAC Name (2R)-4-(phenylmethoxycarbonyl)morpholine-2-carboxylic acid[1]
CAS Number 135782-21-7[10][11]
Molecular Formula C13H15NO5[2][12]
Molecular Weight 265.26 g/mol [1][2]
Physical Form Solid[12]
Primary Hazards Potential for skin, eye, and respiratory irritation.[7][9][13]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Safety glasses with side shieldsNitrile or Neoprene glovesLaboratory coatRecommended to perform in a chemical fume hood or ventilated balance enclosure. If not possible, an N95 respirator is required.[6]
Solution Preparation & Transfers Chemical splash gogglesNitrile or Neoprene glovesLaboratory coatRequired: Perform all operations within a certified chemical fume hood.
Large-Scale Operations (>50g) Chemical splash goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatRequired: Perform all operations within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over a lab coatAir-purifying respirator with organic vapor cartridges may be necessary depending on spill size and ventilation.[14]
Rationale for PPE Selection
  • Eye and Face Protection : Due to the acidic nature and potential for irritation, protection against splashes and airborne particles is critical.[7] Chemical splash goggles provide a seal around the eyes, which is essential when handling solutions.[15] A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing.[6]

  • Skin and Body Protection : A standard laboratory coat is the minimum requirement. Gloves made from nitrile or butyl rubber are recommended for their resistance to a broad range of chemicals, including acids and organic compounds.[6][15] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

  • Respiratory Protection : Handling the solid powder outside of a contained and ventilated space can generate dust that may be inhaled.[12] All solution-based work should be conducted in a chemical fume hood to prevent the inhalation of vapors or aerosols.[3] If a fume hood is not available for weighing, an N95-rated respirator provides protection against particulate matter.

Safe Handling and Operations Workflow

The following workflow is designed to minimize exposure and ensure safe handling from receipt of the material through to the final steps of an experiment.

Step-by-Step Handling Protocol:
  • Preparation : Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that an operational safety shower and eyewash station are immediately accessible.[7]

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Weighing : If possible, weigh the solid material inside a ventilated balance enclosure or a chemical fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Dissolution : Add the solid to the solvent slowly and in a controlled manner inside the fume hood. Be aware of any potential exothermic reactions, especially when dissolving in certain solvents. Always add acid to water, not the reverse, as a general principle.

  • Reaction/Use : Keep the vessel containing the compound capped or covered when not in use, even inside the fume hood, to minimize vapor release.

  • Post-Handling : After the procedure is complete, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and finally eye protection.

  • Hygiene : Wash hands and forearms thoroughly with soap and water after removing PPE.[3][9]

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Management prep_area Verify Fume Hood & Eyewash don_ppe Don All Required PPE prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve use Perform Experiment dissolve->use decontaminate Decontaminate Surfaces & Glassware use->decontaminate doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash segregate Segregate Waste Streams wash->segregate dispose Dispose via Licensed Contractor segregate->dispose

Caption: Safe Handling Workflow for this compound.

Spill and Disposal Plan

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[13]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Spill Cleanup

For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. For large spills, evacuate the area, restrict access, and contact your institution's environmental health and safety (EHS) office.

Waste Disposal

All waste containing this compound, including contaminated consumables and rinse aid, must be treated as hazardous chemical waste.

  • Segregation : Collect all waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Disposal : Dispose of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[9][16] Do not pour chemical waste down the drain.[16]

References

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?
  • University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Unsure. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • The Thought Emporium. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Benzyl-2-morpholinecarboxylic acid hydrochloride.
  • Navy Brand Manufacturing. (2014, March 10). SAFETY DATA SHEET - Morpholine.
  • NIH. (2014). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC.
  • NIH. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
  • Penta chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • PubMed. (1974). Removal of the N alpha-benzyloxycarbonyl group from cysteine-containing peptides by catalytic hydrogenolysis in liquid ammonia...
  • ResearchGate. (2025, August 6). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.